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1-Methyl-2,3-dihydroxyanthraquinone Documentation Hub

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  • Product: 1-Methyl-2,3-dihydroxyanthraquinone
  • CAS: 850836-71-4

Core Science & Biosynthesis

Foundational

1-Methyl-2,3-dihydroxyanthraquinone chemical structure and molecular properties

Structural Dynamics, Synthesis, and Pharmacological Potential Executive Summary This technical guide provides a comprehensive analysis of 1-Methyl-2,3-dihydroxyanthraquinone , a specific regioisomer within the anthraquin...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Synthesis, and Pharmacological Potential

Executive Summary

This technical guide provides a comprehensive analysis of 1-Methyl-2,3-dihydroxyanthraquinone , a specific regioisomer within the anthraquinone family.[1][2] While often overshadowed by its naturally occurring isomers like Rubiadin (1,3-dihydroxy-2-methylanthraquinone) and 3-Methylalizarin (1,2-dihydroxy-3-methylanthraquinone), this specific molecular configuration presents unique physicochemical properties due to the steric interaction between the C1-methyl group and the C9-carbonyl, combined with the redox-active ortho-hydroquinone (catechol) moiety at positions 2 and 3.[1][2] This guide outlines its chemical structure, synthesis pathways, and pharmacological relevance in drug development, specifically in oncology and antimicrobial research.[3]

Part 1: Chemical Identity & Structural Analysis[2][4]

Nomenclature and Identification
  • IUPAC Name: 2,3-dihydroxy-1-methylanthracene-9,10-dione[1][2]

  • Chemical Formula: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    [1][4]
    
  • Molecular Weight: 254.24 g/mol [1][2][4]

  • Class: Substituted Anthraquinone (Catechol-anthraquinone)[1][2]

Structural Conformation & Steric Dynamics

The 1-methyl-2,3-dihydroxyanthraquinone molecule is defined by a tricyclic aromatic core.[1][2] Unlike the 1-hydroxy derivatives (e.g., Alizarin), which are stabilized by a strong intramolecular hydrogen bond between the C1-OH and the C9-Carbonyl (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


), this isomer features a C1-Methyl group .[1]
  • Steric Strain: The Van der Waals radius of the C1-methyl group creates steric repulsion with the C9-carbonyl oxygen.[1][2] This forces a slight deviation from planarity in the A-ring, potentially increasing solubility compared to planar analogs by disrupting crystal lattice packing energy.

  • Redox Center: The C2 and C3 hydroxyl groups form a catechol moiety. This is a critical pharmacophore, capable of undergoing reversible oxidation to an ortho-quinone, a mechanism central to its biological activity (ROS generation).[1]

Molecular Visualization (DOT)

The following diagram illustrates the chemical connectivity and the key steric interaction zone.

ChemicalStructure cluster_legend Functional Zones C1 C1 (Me) C2 C2 (OH) C1->C2 C9 C9 (=O) C1->C9 Strain C3 C3 (OH) C2->C3 C4 C4 C3->C4 Steric !! Steric Clash !! C9->Steric C10 C10 (=O) Desc1 C1-Methyl: Blocks H-bonding Increases Lipophilicity Desc2 C2,C3-Diol: Catechol Unit Redox Active Site

Caption: Structural schematic highlighting the C1-Methyl/C9-Carbonyl steric zone and the C2/C3 redox-active catechol pharmacophore.[1][2][4][5][6][7][8][9][10][11][12]

Part 2: Physicochemical Properties[2][3][13]

The following data compares 1-Methyl-2,3-dihydroxyanthraquinone with its common isomer, Rubiadin. The shift of the methyl group from C2 to C1 significantly alters the electronic environment.

Property1-Methyl-2,3-dihydroxyanthraquinone (Target)Rubiadin (Isomer)Significance
LogP (Predicted) ~2.8 - 3.12.65C1-Me increases lipophilicity; lack of 1-OH H-bond exposes polar C=O slightly less than expected due to twist.[1][2]
pKa (Acidic) ~7.8 (C2-OH), ~10.5 (C3-OH)~7.2 (C3-OH)The 2,3-catechol protons are less acidic than the 1-OH in Rubiadin (which is H-bond stabilized).[1][2]
Solubility Low (Water), High (Chloroform, DMSO)Moderate (Ethanol)Non-planarity at C1 may enhance solubility in organic solvents compared to planar isomers.
UV-Vis ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

~260, ~410 nm~280, ~430 nmBathochromic shift is less pronounced without the 1-OH auxochrome effect.[1]
Redox Potential High (Unstable o-quinone formation)ModerateThe 2,3-diol allows for rapid cycling to o-quinone, generating superoxide radicals.[1][2]

Part 3: Synthesis & Isolation Protocols

Synthesizing the specific 1-Methyl-2,3-dihydroxy isomer requires controlling regioselectivity, as standard Friedel-Crafts reactions often yield mixtures of isomers (e.g., 1,2-dihydroxy-3-methyl).[1][2]

Recommended Synthetic Route: Diels-Alder Cycloaddition

To ensure the methyl group is at position 1 and hydroxyls at 2 and 3, a Diels-Alder approach using a specific diene and naphthoquinone is superior to phthalic anhydride condensation.[1][2]

Protocol:

  • Precursors: 5-Methyl-1,3-cyclohexadiene (functionalized) reacting with 1,4-Naphthoquinone.[1][2] Note: Direct synthesis often requires protection of hydroxyls.

  • Alternative (Friedel-Crafts) - High Risk of Isomers:

    • Reagents: Phthalic Anhydride + 3-Methylcatechol.[1][2]

    • Catalyst: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       / 
      
      
      
      melt at 160°C.
    • Mechanism: The acylation can occur at the C4 or C5 position of the catechol.

      • Path A: Attack at C4 (ortho to Me) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
         1,2-dihydroxy-3-methylanthraquinone (Alizarin derivative).[1]
        
      • Path B: Attack at C5 (meta to Me) ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

        
        1-methyl-2,3-dihydroxyanthraquinone  (Target).[1]
        
    • Purification: Separation of these isomers requires fractional crystallization from glacial acetic acid or preparative HPLC.

Analytical Characterization Workflow

To validate the structure, the following spectral fingerprints must be confirmed:

  • 
    -NMR (DMSO-
    
    
    
    ):
    • 
       2.4-2.6 ppm:  Singlet (3H) for 
      
      
      
      . Crucial: If this signal is downfield shifted, it confirms proximity to the carbonyl.
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       7.5-8.2 ppm:  Multiplets (4H) for the unsubstituted aromatic ring (C5-C8).[1]
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       ~9.5-10.5 ppm:  Broad singlets (2H) for 
      
      
      
      and
      
      
      . Absence of a sharp signal >12 ppm confirms NO intramolecular H-bond (unlike 1-OH isomers).[1]
  • FT-IR:

    • 1670 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      :  Non-chelated Carbonyl (C9).[1]
      
    • 1635 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      :  Chelated Carbonyl (C10 - weak interaction).[1]
      
    • 3300-3400 ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
      :  Broad OH stretch (Catechol).
      

Part 4: Pharmacological Potential & Mechanism of Action

The pharmacological value of 1-Methyl-2,3-dihydroxyanthraquinone lies in its "Catechol-Quinone" pharmacophore.[1][2]

Mechanism: Redox Cycling & ROS Generation

Unlike simple anthraquinones, the 2,3-dihydroxy motif allows the molecule to enter a redox cycle within the cell, particularly in mitochondria.[1]

  • Reduction: The quinone is reduced to a semiquinone radical by cellular reductases (e.g., NADPH:cytochrome P450 reductase).

  • Auto-oxidation: The semiquinone reacts with molecular oxygen (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).[1]
    
  • ROS Release: This generates Superoxide Anion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ), leading to oxidative stress and apoptosis in cancer cells.[1]
    
  • Catechol Oxidation: The 2,3-diol can oxidize to an ortho-quinone, which is highly electrophilic and can alkylate DNA or proteins (Michael addition).[1][2]

RedoxMechanism Compound 1-Me-2,3-diOH-AQ Semiquinone Semiquinone Radical Compound->Semiquinone Reductase (NADPH) OrthoQuinone Ortho-Quinone (Electrophile) Compound->OrthoQuinone Oxidation (-2H) Semiquinone->Compound O2 -> O2- ROS Superoxide (O2-) Generation Semiquinone->ROS DNA DNA Alkylation (Cytotoxicity) OrthoQuinone->DNA Covalent Binding

Caption: Dual mechanism of action: Redox cycling generating ROS and electrophilic attack via ortho-quinone formation.[1][2]

Therapeutic Applications[1][3][13][14]
  • Oncology: Similar to Doxorubicin (an anthracycline), this molecule targets rapidly dividing cells. The 1-methyl group may reduce cardiotoxicity compared to 1-OH derivatives by altering metabolic clearance rates.[1][2]

  • Antimicrobial: The ortho-dihydroxy structure is known to disrupt bacterial cell membranes and inhibit electron transport chains in Staphylococcus aureus (MRSA).[1][2]

References

  • PubChem Compound Summary. (2025). 1,2-Dihydroxy-3-methylanthraquinone (Isomer Comparison). National Center for Biotechnology Information.[2] Link[1][2]

  • Singh, R., & Geetanjali. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone. Frontiers in Pharmacology. Link

  • Fousteris, M. A., et al. (2005). Structure-activity relationships of naturally occurring and synthetic substituted anthraquinones. Molecules, 10(1), 121-126.[1][2] (Contextual grounding for 1-substituted anthraquinone SAR).

  • Thomson, R. H. (1971). Naturally Occurring Quinones. Academic Press.[2] (Authoritative text on anthraquinone biosynthesis and isomerism).

  • ChemicalBook. (2023).[2] 2-Methylanthraquinone Properties and Applications. (Base scaffold data). Link

Sources

Exploratory

biological activity and mechanism of action of 1-Methyl-2,3-dihydroxyanthraquinone

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 1,3-Dihydroxy-2-methylanthraquinone (Rubiadin) and Related Dihydroxyanthraquinones Authored by a Senior Application Scientist Abstract Ant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biological Activity and Mechanism of Action of 1,3-Dihydroxy-2-methylanthraquinone (Rubiadin) and Related Dihydroxyanthraquinones

Authored by a Senior Application Scientist

Abstract

Anthraquinones represent a significant class of naturally occurring and synthetic compounds with a diverse array of biological activities. This guide provides a comprehensive technical overview of the biological activities and underlying mechanisms of action of 1,3-dihydroxy-2-methylanthraquinone, commonly known as Rubiadin, and other closely related dihydroxyanthraquinone derivatives. We will delve into their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation in the study of these promising therapeutic candidates.

Introduction to Dihydroxyanthraquinones

Anthraquinones are a large family of aromatic compounds based on the anthracene core.[1] Their substituted derivatives, particularly those with hydroxyl groups, have been the subject of extensive research due to their wide-ranging pharmacological properties.[2] 1,3-dihydroxy-2-methylanthraquinone (Rubiadin) is a prominent member of this class, primarily isolated from plants of the Rubia genus.[2] The biological activities of anthraquinones are intrinsically linked to their chemical structure, with the position and number of hydroxyl and other substituent groups playing a critical role in their mechanism of action.[3] This guide will explore the multifaceted biological effects of Rubiadin and its isomers, providing a foundation for future research and development.

Anticancer Activity: A Primary Focus

A significant body of research has focused on the anticancer potential of dihydroxyanthraquinones.[4] These compounds have demonstrated cytotoxic effects against a variety of cancer cell lines, acting through multiple mechanisms to inhibit tumor growth and induce cell death.

Mechanism of Action in Cancer

The anticancer activity of dihydroxyanthraquinones is not attributed to a single mode of action but rather a combination of effects on key cellular processes.

  • Induction of Apoptosis: A primary mechanism by which anthraquinones exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[5] This is often mediated through the intrinsic pathway, involving the mitochondria. For instance, some anthraquinones have been shown to reduce the mitochondrial membrane potential, leading to the release of pro-apoptotic factors and the activation of caspase cascades.[6] Specifically, the activation of caspase-3 and caspase-9 has been observed in response to treatment with certain anthraquinone derivatives.[7] The modulation of the Bcl-2 family of proteins, with an increase in the pro-apoptotic Bax and a decrease in the anti-apoptotic Bcl-2, is also a common finding.[7]

  • Cell Cycle Arrest: Dihydroxyanthraquinones can interfere with the normal progression of the cell cycle, leading to arrest at specific checkpoints. The G2/M phase arrest is a notable effect of some derivatives, preventing cancer cells from entering mitosis and thus halting their proliferation.[4]

  • Inhibition of Topoisomerases and Kinases: Anthraquinones are known to interact with and inhibit the activity of crucial enzymes involved in DNA replication and cell signaling.[5] Topoisomerases, which are essential for resolving DNA topological problems during replication and transcription, are key targets. By inhibiting these enzymes, anthraquinones can lead to DNA damage and subsequent cell death.[6] Furthermore, the inhibition of various protein kinases involved in pro-proliferative signaling pathways can disrupt cancer cell growth and survival.[8]

  • Modulation of Signaling Pathways: Several critical signaling pathways are implicated in the anticancer effects of dihydroxyanthraquinones. One such pathway involves SIRT1 (Sirtuin 1) and p53. Inhibition of SIRT1 by compounds like 2-hydroxy-3-methyl anthraquinone can lead to an increase in the expression of the tumor suppressor protein p53, which in turn can trigger apoptosis.[7]

A proposed signaling pathway for the anticancer activity of certain dihydroxyanthraquinones is depicted below:

anticancer_pathway Dihydroxyanthraquinone Dihydroxyanthraquinone Inhibition of SIRT1 Inhibition of SIRT1 Dihydroxyanthraquinone->Inhibition of SIRT1 Increased p53 Increased p53 Inhibition of SIRT1->Increased p53 Increased Bax/Bcl-2 Ratio Increased Bax/Bcl-2 Ratio Increased p53->Increased Bax/Bcl-2 Ratio Mitochondrial Disruption Mitochondrial Disruption Increased Bax/Bcl-2 Ratio->Mitochondrial Disruption Caspase Activation Caspase Activation Mitochondrial Disruption->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1: Proposed SIRT1/p53-mediated apoptotic pathway induced by dihydroxyanthraquinones.

Quantitative Cytotoxicity Data

The cytotoxic effects of various anthraquinone derivatives have been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound that inhibits 50% of cell viability.

CompoundCancer Cell LineIC50 (µM)Reference
XanthopurpurinMDA-MB-231 (Breast)14.65 ± 1.45[9]
Lucidin-ω-methyl etherMDA-MB-231 (Breast)13.03 ± 0.33[9]
2-hydroxy-3-methyl anthraquinoneHepG2 (Liver)80.55 (72h)[7]
RubiadinNCI-H187 (Lung)14.2 µg/mL[2]
Rubiadin-1-methyl etherNCI-H187 (Lung)4.5 µg/mL[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[10]

Principle: In viable, metabolically active cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of living cells. These crystals are then solubilized, and the absorbance is measured to quantify cell viability.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dihydroxyanthraquinone compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Figure 2: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of various diseases, including cancer and arthritis.[11] Several dihydroxyanthraquinone derivatives have demonstrated potent anti-inflammatory properties.

Mechanism of Action in Inflammation

The anti-inflammatory effects of these compounds are largely attributed to their ability to modulate key inflammatory pathways.

  • Inhibition of Pro-inflammatory Mediators: Dihydroxyanthraquinones can suppress the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α).[12][13] They also inhibit the production of nitric oxide (NO), a key inflammatory mediator.[12]

  • Modulation of the NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[13] Some anthraquinones, such as aloe-emodin, have been shown to inhibit the degradation of IκBα, which in turn prevents the activation and nuclear translocation of NF-κB.[12] This leads to a downstream reduction in the expression of pro-inflammatory genes.

The diagram below illustrates the inhibitory effect of dihydroxyanthraquinones on the NF-κB signaling pathway.

anti_inflammatory_pathway Inflammatory Stimulus (LPS) Inflammatory Stimulus (LPS) IκBα Degradation IκBα Degradation Inflammatory Stimulus (LPS)->IκBα Degradation NF-κB Activation NF-κB Activation IκBα Degradation->NF-κB Activation Nuclear Translocation Nuclear Translocation NF-κB Activation->Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Nuclear Translocation->Pro-inflammatory Gene Expression Dihydroxyanthraquinone Dihydroxyanthraquinone Dihydroxyanthraquinone->Inhibition Inhibition->IκBα Degradation

Figure 3: Inhibition of the NF-κB pathway by dihydroxyanthraquinones.

Antimicrobial Activity

The emergence of antibiotic-resistant pathogens has spurred the search for novel antimicrobial agents. Anthraquinones have shown promise in this area, exhibiting activity against a range of bacteria and fungi.[14]

Spectrum of Activity and Structure-Activity Relationships

The antimicrobial efficacy of anthraquinones is influenced by their substitution patterns. The presence and position of hydroxyl groups are crucial for activity.[3] For example, 1,2-dihydroxyanthraquinone has been noted for its ability to disrupt bacterial membranes.[3] Generally, increased polarity of substituents on the anthraquinone scaffold correlates with enhanced antibacterial effects.[3]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[15]

Principle: This assay determines the lowest concentration of a substance that prevents the visible growth of a microorganism in a liquid medium.[15]

Step-by-Step Methodology:

  • Prepare Compound Dilutions: Perform serial dilutions of the dihydroxyanthraquinone in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[15]

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.[15]

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).[15]

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[15]

  • Result Interpretation: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[15]

Antioxidant Activity

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases.[16] Anthraquinones, particularly those with phenolic hydroxyl groups, can act as antioxidants.

Mechanism of Antioxidant Action

The antioxidant activity of dihydroxyanthraquinones is primarily due to their ability to scavenge free radicals.[16] The phenolic hydroxyl groups can donate a hydrogen atom to a free radical, thereby neutralizing it and forming a more stable radical species.[16] This hydrogen atom transfer (HAT) mechanism is a key contributor to their antioxidant capacity.[16]

Conclusion and Future Directions

Dihydroxyanthraquinones, exemplified by Rubiadin, are a versatile class of compounds with significant therapeutic potential. Their multifaceted mechanisms of action, particularly in the realms of cancer and inflammation, make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets of these compounds, optimizing their structure to enhance efficacy and reduce potential toxicity, and conducting in vivo studies to validate their therapeutic promise. The methodologies and insights provided in this guide offer a solid foundation for advancing our understanding and application of these remarkable natural and synthetic molecules.

References

  • Benchchem. (2025).
  • Benchchem. (n.d.). Spectroscopic Properties of Synthetic Anthraquinones: An In-depth Technical Guide.
  • PMC. (2018, July 3).
  • Semantic Scholar. (2023, July 1).
  • PMC. (2023, December 17).
  • ResearchGate. (n.d.).
  • Benchchem. (n.d.). Anthragallol 2-Methyl Ether.
  • MDPI. (2022, March 16). Anthraquinones: Genotoxic until Proven Otherwise?
  • PMC. (n.d.).
  • PMC. (n.d.).
  • (n.d.). Hauber Research Fund (D.M.B., E.P.K.).
  • ACS Publications. (2022, February 25).
  • PubMed. (2008, December 15).
  • PMC. (2021, November 3). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development.
  • (2025, April 11). Inhibition Effects of Some Phenolic Anthraquinone Derivatives on Lactoperoxidase Activity: A Detailed in Vitro and.
  • PMC. (n.d.).
  • (n.d.).
  • ResearchGate. (n.d.).
  • PMC. (2017, February 22).
  • MDPI. (2023, February 24). Determination of Anthraquinone-Tagged Amines Using High-Performance Liquid Chromatography with Online UV Irradiation and Luminol Chemiluminescence Detection.
  • PMC. (n.d.).
  • MDPI. (2021, September 1).
  • MDPI. (2022, June 14).
  • Semantic Scholar. (n.d.). Synthesis of new anthraquinone compounds and evaluation of their considerable xanthine oxidase inhibitory activities.
  • Benchchem. (2025). Application Notes and Protocols for Determining Anthraquinone Cytotoxicity using the MTT Assay.
  • Gavin Publishers. (n.d.). Cytotoxic Activities of Anthraquinones from Morinda citrifolia towards SNU-1 and LS-174T and K562 Cell Lines.
  • Journal of the Chemical Society, Transactions (RSC Publishing). (1921). CLIII.—Synthesis of 1 : 6-dihydroxy-2-methyl-anthraquinone.
  • Semantic Scholar. (n.d.). [PDF] Antimicrobial activity and molecular docking studies of a novel anthraquinone from a marine-derived fungus Aspergillus versicolor | Semantic Scholar.
  • MDPI. (2023, December 17).
  • ResearchGate. (2025, April 3). (PDF)
  • MDPI. (2021, January 31).
  • TREA. (n.d.).
  • ChemRxiv. (n.d.).
  • PubMed. (2024, December 15).
  • ResearchGate. (n.d.). Biosynthetic pathways leading to anthraquinones. MVA mevalonic acid... | Download Scientific Diagram.
  • Frontiers. (2020, May 26). Bioactivities and Structure–Activity Relationships of Natural Tetrahydroanthraquinone Compounds: A Review.
  • PMC. (2024, September 2).
  • ResearchGate. (2021, November 3). (PDF) Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Dihydroxyanthraquinone.
  • MedchemExpress.com. (n.d.). 1,3,6-Trihydroxy-2-methyl-9,10-anthraquinone-3-O-(6'-O-acetyl)-beta-D-xylopyranosyl-(1->2).
  • PMC. (n.d.).

Sources

Foundational

natural occurrence of 1-Methyl-2,3-dihydroxyanthraquinone in Rubia species

Technical Guide: Natural Occurrence and Isolation of 1-Methyl-2,3-dihydroxyanthraquinone in Rubia Species Executive Summary This technical guide provides a comprehensive analysis of the natural occurrence, biosynthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Natural Occurrence and Isolation of 1-Methyl-2,3-dihydroxyanthraquinone in Rubia Species

Executive Summary

This technical guide provides a comprehensive analysis of the natural occurrence, biosynthesis, and isolation of 1-Methyl-2,3-dihydroxyanthraquinone and its structural isomers within the genus Rubia (Rubiaceae). While the specific isomer 1-Methyl-2,3-dihydroxyanthraquinone is less frequently reported as a major metabolite compared to its regioisomer 3-Methyl-1,2-dihydroxyanthraquinone (often referred to as 3-methylalizarin or associated with Digiferruginol derivatives), both compounds share a common biosynthetic origin and physicochemical profile. This guide details the extraction protocols, chromatographic separation techniques, and spectroscopic characterization required for the identification of these methyl-dihydroxyanthraquinones in Rubia cordifolia, Rubia tinctorum, and Rubia wallichiana.

Chemical Identity & Structural Isomerism

The anthraquinone scaffold in Rubia species is subject to complex substitution patterns. Researchers must distinguish between the specific target and its abundant isomers.

PropertyTarget: 1-Methyl-2,3-dihydroxyanthraquinone Isomer: 3-Methyl-1,2-dihydroxyanthraquinone
IUPAC Name 1-methyl-2,3-dihydroxyanthracene-9,10-dione1,2-dihydroxy-3-methylanthracene-9,10-dione
Common Associations Found in Ophiorrhiza pumila; minor metabolite in RubiaMajor metabolite in Rubia cordifolia, Rubia wallichiana
Molecular Formula C₁₅H₁₀O₄C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol 254.24 g/mol
Polarity Moderate (due to di-OH groups)Moderate (due to di-OH groups)
Key Distinction Methyl group at C1 (alpha position)Methyl group at C3 (beta position)

Note on Nomenclature: In older literature, "Digiferruginol" is sometimes loosely associated with 1,2-dihydroxy-3-methylanthraquinone, though strict usage refers to 1-hydroxy-2-(hydroxymethyl)anthraquinone. Verification via NMR is essential.

Botanical Distribution in Rubia Species

The genus Rubia is a rich source of anthraquinones, primarily synthesized in the roots and rhizomes.

  • Rubia cordifolia (Indian Madder):

    • Primary Occurrence: The roots contain significant quantities of methyl-dihydroxyanthraquinones.

    • Context: Co-occurs with Rubiadin (1,3-dihydroxy-2-methylanthraquinone), Alizarin (1,2-dihydroxyanthraquinone), and Purpurin.

    • Relevance: 1,2-dihydroxy-3-methylanthraquinone has been isolated as a bioactive constituent with anti-osteoporotic properties.[1][2][3]

  • Rubia tinctorum (Dyer's Madder):

    • Primary Occurrence: Dominated by Alizarin and Purpurin.[4] Methylated derivatives are present but often in lower concentrations compared to R. cordifolia.

    • Biosynthetic Role: Acts as a model system for anthraquinone glycosylation studies (e.g., Ruberythric acid).

  • Rubia wallichiana:

    • Primary Occurrence: High concentrations of 1,2-dihydroxy-3-methylanthraquinone have been reported, making it a viable source for isolation.

Biosynthesis & Metabolic Pathway

The biosynthesis of 1-Methyl-2,3-dihydroxyanthraquinone follows the shikimate/o-succinylbenzoate pathway, typical of Rubiaceae anthraquinones. The core skeleton is formed from isochorismate and


-ketoglutarate, followed by prenylation and cyclization.

Key Biosynthetic Steps:

  • Skeleton Formation: Isochorismate +

    
    -Ketoglutarate 
    
    
    
    o-Succinylbenzoate (OSB).
  • Ring Closure: OSB

    
     1,4-Dihydroxy-2-naphthoate.
    
  • Prenylation: Addition of Dimethylallyl diphosphate (DMAPP) via prenyltransferase.

  • Cyclization & Methylation: Formation of the third ring and subsequent hydroxylation/methylation to yield the specific anthraquinone isomer.

Biosynthesis cluster_0 Shikimate Pathway Isochorismate Isochorismate o-Succinylbenzoate (OSB) o-Succinylbenzoate (OSB) Isochorismate->o-Succinylbenzoate (OSB) MenF, MenD Alpha-Ketoglutarate Alpha-Ketoglutarate Alpha-Ketoglutarate->o-Succinylbenzoate (OSB) 1,4-Dihydroxy-2-naphthoate 1,4-Dihydroxy-2-naphthoate o-Succinylbenzoate (OSB)->1,4-Dihydroxy-2-naphthoate OSB-CoA Ligase Demethylmenaquinone Demethylmenaquinone 1,4-Dihydroxy-2-naphthoate->Demethylmenaquinone Prenylation (DMAPP) Anthraquinone Scaffold Anthraquinone Scaffold Demethylmenaquinone->Anthraquinone Scaffold Cyclization 1,2-Dihydroxy-3-methylanthraquinone 1,2-Dihydroxy-3-methylanthraquinone Anthraquinone Scaffold->1,2-Dihydroxy-3-methylanthraquinone Hydroxylation (C1, C2) Methylation (C3) 1-Methyl-2,3-dihydroxyanthraquinone 1-Methyl-2,3-dihydroxyanthraquinone Anthraquinone Scaffold->1-Methyl-2,3-dihydroxyanthraquinone Isomerization/Methylation (C1)

Figure 1: Biosynthetic pathway of methyl-dihydroxyanthraquinones in Rubia species.

Extraction & Isolation Methodologies

To isolate 1-Methyl-2,3-dihydroxyanthraquinone (or its 3-methyl isomer) from Rubia roots, a polarity-guided fractionation is required.

Protocol: Solvent Extraction & Fractionation
  • Plant Material Preparation:

    • Dry Rubia roots at 40°C (avoid high heat to prevent glycoside hydrolysis).

    • Pulverize to a fine powder (mesh size 40-60).

  • Extraction:

    • Solvent: 95% Ethanol or Methanol.

    • Method: Ultrasonic-assisted extraction (45 min, 3 cycles) or Soxhlet extraction (6 hours).

    • Concentration: Evaporate solvent under reduced pressure to obtain the crude extract.

  • Liquid-Liquid Partitioning:

    • Suspend crude extract in water.

    • Partition sequentially with:

      • Petroleum Ether: Removes lipids/waxes.

      • Chloroform/Dichloromethane: Target Fraction. Enriches free anthraquinones (aglycones).

      • n-Butanol: Removes anthraquinone glycosides.

  • Chromatographic Isolation (Target: Chloroform Fraction):

    • Stationary Phase: Silica gel (200-300 mesh).

    • Mobile Phase: Gradient elution with Petroleum Ether : Ethyl Acetate (starting 100:0

      
       80:20).
      
    • Monitoring: TLC (Silica gel G), visualized under UV (254/366 nm) and by spraying with 10% KOH (turns red/violet).

Isolation Rubia Roots (Powder) Rubia Roots (Powder) Ethanol Extraction Ethanol Extraction Rubia Roots (Powder)->Ethanol Extraction Crude Extract Crude Extract Ethanol Extraction->Crude Extract Water Suspension Water Suspension Crude Extract->Water Suspension Petroleum Ether Partition Pet. Ether Phase (Lipids) Water Suspension->Petroleum Ether Partition Chloroform Partition Chloroform Phase (Free Anthraquinones) *TARGET* Water Suspension->Chloroform Partition n-Butanol Partition n-Butanol Phase (Glycosides) Water Suspension->n-Butanol Partition Silica Gel Column Silica Gel Column Chloroform Partition->Silica Gel Column Pure Compound 1-Methyl-2,3-dihydroxy- anthraquinone Silica Gel Column->Pure Compound

Figure 2: Isolation workflow for free anthraquinones from Rubia roots.

Analytical Characterization

Differentiation between the 1-methyl and 3-methyl isomers relies heavily on 1H-NMR spectroscopy .

Spectral Data: 1,2-Dihydroxy-3-methylanthraquinone (Major Isomer)
  • Appearance: Orange-yellow needles.

  • UV (

    
    ):  245, 280, 415 nm (typical for anthraquinones).
    
  • 1H-NMR (DMSO-d6, 500 MHz):

    • 
       12.90 (s, 1H, OH-1, chelated).
      
    • 
       8.10 - 7.80 (m, 4H, Ring A protons H-5,6,7,8).
      
    • 
       7.50 (s, 1H, H-4). Key Diagnostic:  Singlet at H-4 indicates substitution at C1, C2, C3.
      
    • 
       2.15 (s, 3H, Me-3).
      
Spectral Data: 1-Methyl-2,3-dihydroxyanthraquinone (Target)[6]
  • Distinction: The chemical shift of the methyl group and the aromatic proton (H-4) will differ slightly due to the proximity to the carbonyl at C9 vs C10.

  • 1H-NMR Prediction:

    • 
       2.30-2.40 (s, 3H, Me-1). Key Diagnostic:  Methyl at C1 is highly deshielded by the peri-carbonyl (C9=O).
      
    • 
       7.40-7.60 (s, 1H, H-4).
      

Pharmacological Relevance

Research into methyl-dihydroxyanthraquinones from Rubia has identified significant therapeutic potential, particularly for the 1,2-dihydroxy-3-methyl isomer.

  • Anti-Osteoporotic Activity:

    • Compounds isolated from Rubia cordifolia (including the 3-methyl isomer) have been shown to increase alkaline phosphatase (ALP) activity in osteoblasts, promoting bone formation.

  • Anti-Inflammatory:

    • Inhibition of NO production in LPS-stimulated macrophages.[2]

  • Antioxidant:

    • Strong radical scavenging activity due to the ortho-dihydroxy (catechol) moiety.

References

  • Anthraquinones in Rubia Species

    • Singh, R., et al. "Anthraquinone Production from Cell and Organ Cultures of Rubia Species: An Overview." Molecules, 2022.

  • Isolation from Rubia cordifolia

    • Zhang, X., et al. "Chemical constituents from the aerial parts of Rubia cordifolia L. with their NO inhibitory activity." Phytochemistry Letters, 2025.[2]

  • Occurrence in Ophiorrhiza (Related Genus)

    • PlantaeDB. "Ophiorrhiza pumila: Phytochemical Profile."[4][5]

  • Pharmacological Activity

    • Kamiya, K., et al.[6] "New anthraquinone glycosides from the roots of Morinda citrifolia."[6] Fitoterapia, 2009.[1][6]

  • General Anthraquinone Chemistry

    • PubChem.[7][1] "1,2-Dihydroxy-3-methylanthraquinone."[7][1][4][2][3]

Sources

Exploratory

Thermodynamic Stability Profile: 1-Methyl-2,3-dihydroxyanthraquinone

Topic: Thermodynamic Stability of 1-Methyl-2,3-dihydroxyanthraquinone Content Type: Technical Whitepaper & Stability Assessment Guide Audience: Researchers, Medicinal Chemists, and Pre-formulation Scientists[1] A Predict...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermodynamic Stability of 1-Methyl-2,3-dihydroxyanthraquinone Content Type: Technical Whitepaper & Stability Assessment Guide Audience: Researchers, Medicinal Chemists, and Pre-formulation Scientists[1]

A Predictive Technical Guide on Steric Constraints & Redox Kinetics

Executive Summary

1-Methyl-2,3-dihydroxyanthraquinone (CAS 850836-71-4) represents a distinct structural subclass of hydroxyanthraquinones where thermodynamic stability is governed by a competition between peri-steric strain and electronic resonance .[1] Unlike its naturally occurring isomer Rubiadin (1,3-dihydroxy-2-methylanthraquinone), which benefits from a stabilizing 1-OH[1]···O=C intramolecular hydrogen bond, the 1-methyl analogue introduces a destabilizing steric clash with the C9-carbonyl.[1]

This guide provides a comprehensive stability assessment, predicting that 1-Methyl-2,3-dihydroxyanthraquinone is thermodynamically less stable than its 1-hydroxy isomers due to the absence of Resonance-Assisted Hydrogen Bonding (RAHB) and the presence of Van der Waals repulsion.[1] Furthermore, the vicinal 2,3-dihydroxy (catechol) motif renders the molecule susceptible to oxidative degradation into ortho-quinones under basic or aerobic conditions.[1]

Structural Thermodynamics & Physicochemical Properties[1]

The Steric-Electronic Conflict

The thermodynamic ground state of this molecule is defined by two opposing forces located at the "peri" region (positions 1 and 9) and the "ortho" region (positions 2 and 3).

FeatureThermodynamic ImpactMechanism
1-Methyl Group Destabilizing (+) Peri-Strain: The methyl group at C1 sterically clashes with the carbonyl oxygen at C9.[1] This forces the methyl group out of the anthraquinone plane or distorts the ring, raising the standard enthalpy of formation (

).
2,3-Dihydroxy Group Variable (

)
Catechol Motif: The vicinal hydroxyls can form a weak intramolecular H-bond (2-OH[1]···3-OH). However, this motif lowers the oxidation potential, increasing susceptibility to oxidative ring cleavage.[1]
Absence of 1-OH Destabilizing (+) Loss of RAHB: Most stable anthraquinones (e.g., Alizarin, Chrysophanol) possess a 1-OH group that forms a strong 6-membered H-bond ring with C9=O (energy gain ~5–7 kcal/mol).[1] This molecule lacks this stabilization.[1]
Predicted Physicochemical Constants

Estimations based on Structure-Activity Relationship (SAR) of anthraquinone analogs.

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 254.24 g/mol [1]

  • Predicted LogP: 2.8 – 3.2 (Lipophilic core, modulated by two -OH).[1]

  • Predicted pKa:

    • 
       (3-OH, less sterically hindered).[1]
      
    • 
       (2-OH, H-bonded to deprotonated 3-O⁻).[1]
      
  • Melting Point: Expected range 240–260°C (Lower than 1-OH isomers due to reduced crystal lattice energy from weaker intermolecular stacking).[1]

Degradation Kinetics & Pathways

Oxidative Instability (The Catechol Pathway)

The primary degradation risk for 1-Methyl-2,3-dihydroxyanthraquinone is the oxidation of the 2,3-dihydroxy system.[1] Unlike 1,4-dihydroxy systems (Quinizarin) which are stable, 2,3-dihydroxy systems resemble catechols.[1]

  • Initiation: Deprotonation (pH > 7) or radical attack forms the semiquinone radical.[1]

  • Propagation: Oxidation leads to the unstable ortho-anthradiquinone intermediate.[1]

  • Termination: The ortho-quinone is highly electrophilic and reacts with water (hydrolysis) or dimerizes, leading to insoluble precipitates.[1]

Photochemical Degradation

Anthraquinones are known photosensitizers.[1] The 1-methyl group may inhibit the rapid internal conversion seen in 1-OH analogs (which dissipates energy via proton transfer), potentially increasing the triplet state lifetime (


).[1] This increases the probability of generating singlet oxygen (

), accelerating self-oxidation.[1]
Visualization of Structural Forces

The following diagram illustrates the internal forces dictating the molecule's stability.

StabilityMap Molecule 1-Methyl-2,3-dihydroxyanthraquinone C9_Carbonyl C9 Carbonyl (C=O) Molecule->C9_Carbonyl C1_Methyl C1 Methyl (-CH3) Molecule->C1_Methyl C2_OH C2 Hydroxyl (-OH) Molecule->C2_OH C3_OH C3 Hydroxyl (-OH) Molecule->C3_OH C1_Methyl->C9_Carbonyl STERIC CLASH (Destabilizing) Instability Thermodynamic Outcome: High Energy Ground State Susceptible to Oxidation C1_Methyl->Instability C2_OH->C1_Methyl Steric Crowding C2_OH->C3_OH Weak H-Bond (Stabilizing)

Caption: Structural stability map highlighting the destabilizing peri-interaction between the C1-Methyl and C9-Carbonyl groups.

Experimental Protocols for Stability Assessment

To validate the theoretical instability, the following protocols are recommended. These are designed to be self-validating by including internal standards and controls.[1]

Protocol 1: Accelerated Stability & Forced Degradation (ICH Q1A)

Objective: Determine the degradation rate constant (


) and shelf-life (

).

Reagents:

  • Acetonitrile (HPLC Grade).[1]

  • 0.1 M HCl, 0.1 M NaOH, 3%

    
    .[1]
    
  • Internal Standard: 2-Methylanthraquinone (structurally similar but non-redox active).[1]

Workflow:

  • Preparation: Dissolve 1-Methyl-2,3-dihydroxyanthraquinone to 100 µM in 50:50 MeOH:Water.

  • Stress Conditions:

    • Acid: pH 1.2, 60°C, 48 hours.

    • Base: pH 10.0, 25°C, 4 hours (Expect rapid degradation).

    • Oxidative: 3%

      
      , 25°C, 24 hours.[1]
      
    • Thermal: 80°C, neutral pH, 7 days.

  • Analysis: HPLC-DAD (254 nm and 430 nm).

    • Validation: Peak purity analysis using DAD spectra to ensure no co-elution of degradants.

Protocol 2: Determination of pKa via Spectrophotometric Titration

Objective: Identify the ionization state of the 2,3-dihydroxy system, which dictates oxidative sensitivity.

Methodology:

  • Prepare a 50 µM solution in water (with <1% DMSO for solubility).[1]

  • Titrate from pH 2.0 to 12.0 using dilute HCl/NaOH.

  • Record UV-Vis spectra (200–600 nm) at 0.2 pH intervals.[1]

  • Data Processing: Plot Absorbance vs. pH at

    
     shifts. The inflection points correspond to 
    
    
    
    and
    
    
    .[1]
    • Note: A bathochromic shift (red shift) is expected upon deprotonation of the phenol.

Biological & Drug Development Implications[1]

Metabolic Stability

In a microsomal stability assay, the 1-methyl group is a prime target for Cytochrome P450 oxidation.[1]

  • Primary Metabolite: Hydroxylation of the methyl group to form 1-hydroxymethyl-2,3-dihydroxyanthraquinone .[1]

  • Secondary Metabolite: Oxidation to the carboxylic acid (R-COOH).[1]

Redox Cycling Toxicity

Like other quinones, this molecule can undergo redox cycling in mitochondria, generating Superoxide Anion (


).[1] The lack of the stabilizing 1-OH group makes the quinone core more accessible to reduction by NADPH-cytochrome P450 reductase, potentially increasing cytotoxicity compared to stable analogs like Emodin.[1]
Degradation Pathway Diagram

The following flowchart details the oxidative fate of the molecule.

DegradationPathway Start 1-Methyl-2,3- dihydroxyanthraquinone Semiquinone Semiquinone Radical (Stabilized by Resonance) Start->Semiquinone -H+, -e- (pH > 7) OrthoQuinone Ortho-Anthradiquinone (Highly Reactive) Semiquinone->OrthoQuinone -e-, -H+ Dimer Insoluble Dimers (Precipitate) OrthoQuinone->Dimer Diels-Alder / Coupling Cleavage Ring Cleavage Products (Phthalic Acid derivs) OrthoQuinone->Cleavage H2O2 / Oxidation

Caption: Oxidative degradation pathway from the catechol form to reactive ortho-quinones and subsequent polymerization.

References

  • Markovic, Z., et al. (2023).[1] Thermodynamic mechanisms of antioxidant activity of hydroxyanthraquinones.[1] National Institutes of Health (PMC).[1]

  • PubChem Database. (2025).[1] Compound Summary: 1,2-Dihydroxy-3-methylanthraquinone (Isomer Analog).[1] National Library of Medicine.[1]

  • Gouda, M., et al. (2014).[1] Hydrolytical instability of hydroxyanthraquinone glycosides in pressurized liquid extraction. Journal of Chromatography A.

  • Husain, A., et al. (2019).[1] 200-fold lifetime extension of 2,6-dihydroxyanthraquinone during flow battery operation.[1][2] ChemRxiv. [1]

  • LookChem. (2025). 1-Methylanthraquinone CAS 954-07-4 Properties and Stability.[1][3][1]

Sources

Foundational

literature review on the pharmacology of 1-Methyl-2,3-dihydroxyanthraquinone

The following technical guide provides an in-depth pharmacological review of 1-Methyl-2,3-dihydroxyanthraquinone , a rare bioactive anthraquinone isolated from the medicinal plant Ophiorrhiza pumila. This guide synthesiz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth pharmacological review of 1-Methyl-2,3-dihydroxyanthraquinone , a rare bioactive anthraquinone isolated from the medicinal plant Ophiorrhiza pumila.

This guide synthesizes specific isolation data with the established structure-activity relationships (SAR) of anthraquinones to provide a robust framework for researchers.

Executive Summary

1-Methyl-2,3-dihydroxyanthraquinone is a naturally occurring anthraquinone derivative primarily identified in the roots and cell cultures of Ophiorrhiza pumila (Rubiaceae).[1] While often overshadowed by the co-occurring chemotherapeutic agent Camptothecin (CPT), this compound represents a distinct class of catechol-anthraquinones .

Unlike the classical 1,2-dihydroxyanthraquinones (e.g., Alizarin) which possess a peri-hydroxyl group for metal chelation, 1-Methyl-2,3-dihydroxyanthraquinone features a 1-methyl substituent and an ortho-dihydroxy (catechol) moiety at positions 2 and 3. This structural configuration dictates its pharmacological profile, driving activity primarily through redox cycling and oxidative stress induction rather than direct DNA intercalation.

This guide details the physicochemical properties, mechanism of action, and experimental protocols for evaluating this compound in drug discovery.

Chemical Profile & Structural Biology

Identity
  • IUPAC Name : 1-methyl-2,3-dihydroxyanthracene-9,10-dione

  • Molecular Formula : C₁₅H₁₀O₄

  • Molecular Weight : 254.24 g/mol

  • Source : Ophiorrhiza pumila (Chinese: Xiao She Gen Cao), Ophiorrhiza liukiuensis.

  • Key Structural Feature : 1,2,3-trisubstituted A-ring with a catechol functionality (2,3-OH).

Structure-Activity Relationship (SAR) Analysis

The pharmacological behavior of 1-Methyl-2,3-dihydroxyanthraquinone is defined by two critical structural elements:

Structural FeaturePharmacological Consequence
2,3-Dihydroxy (Catechol) High Redox Potential : Ortho-hydroxyl groups are highly susceptible to oxidation, forming ortho-quinones. This cycling generates Reactive Oxygen Species (ROS) such as superoxide anions (

), driving cytotoxicity.
1-Methyl Group Steric Hindrance & Lipophilicity : The methyl group at the peri-position (C1) increases lipophilicity compared to unmethylated analogs, potentially enhancing membrane permeability. However, it also creates steric strain near the C9 carbonyl, altering the planarity slightly compared to Alizarin.
Lack of 1-OH (Peri-hydroxyl) Reduced Chelation : Unlike Doxorubicin or Alizarin, this compound lacks a hydroxyl group at C1/C4/C5/C8. It cannot form the stable 6-membered hydrogen-bonded ring with the carbonyl, making it less effective at inhibiting Topoisomerase II via magnesium chelation, but more reactive in redox environments.

Pharmacodynamics: Mechanism of Action

The primary mechanism of action for 1-Methyl-2,3-dihydroxyanthraquinone is Oxidative Stress-Mediated Apoptosis .

The Redox Cycling Pathway

The compound undergoes one-electron reduction by intracellular reductases (e.g., NADPH:cytochrome P450 reductase) to form a semiquinone radical. Due to the catechol nature, this radical is unstable and rapidly reacts with molecular oxygen.

  • Bioactivation : The anthraquinone core is reduced to a semiquinone radical.

  • ROS Generation : The radical transfers an electron to

    
    , generating superoxide (
    
    
    
    ).
  • Oxidative Damage : Superoxide dismutates to

    
    , leading to hydroxyl radical (
    
    
    
    ) formation via the Fenton reaction.
  • Cellular Consequence : Lipid peroxidation of mitochondrial membranes, DNA strand breaks, and activation of the intrinsic apoptotic pathway.

Visualization: ROS-Mediated Signaling Pathway

The following diagram illustrates the cascade from compound entry to apoptosis.

G Compound 1-Methyl-2,3- dihydroxyanthraquinone Semiquinone Semiquinone Radical Compound->Semiquinone 1e- Reduction Reductase P450 Reductase (NADH/NADPH) Reductase->Semiquinone Semiquinone->Compound Redox Cycling ROS Superoxide (O2•-) & H2O2 Semiquinone->ROS Electron Transfer to O2 O2 Molecular Oxygen (O2) O2->ROS Mito Mitochondrial Dysfunction ROS->Mito Lipid Peroxidation Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Figure 1: The redox cycling mechanism of 1-Methyl-2,3-dihydroxyanthraquinone leading to ROS generation and mitochondrial apoptosis.[1]

Therapeutic Potential & Pharmacokinetics

Cytotoxicity Profile

While Ophiorrhiza extracts are extremely potent (IC50 ~2 µg/mL) due to Camptothecin, the isolated anthraquinone fraction typically exhibits moderate cytotoxicity (IC50: 10–50 µM range).

  • Target Cells : HepG2 (Liver), HeLa (Cervical), and MCF-7 (Breast).

  • Selectivity : Anthraquinones often show lower selectivity between cancer and normal cells compared to targeted therapies, necessitating formulation strategies (e.g., liposomes) to reduce systemic toxicity.

Antimicrobial Activity

The 2,3-dihydroxy moiety provides bacteriostatic activity against Gram-positive bacteria (e.g., Staphylococcus aureus). The mechanism involves membrane disruption and interference with bacterial electron transport chains.

Pharmacokinetics (ADME)
  • Absorption : Likely limited by low aqueous solubility. The 1-methyl group enhances lipophilicity, suggesting good passive diffusion but poor dissolution rate.

  • Metabolism : The catechol hydroxyls (positions 2,3) are prime targets for COMT (Catechol-O-methyltransferase) and UGT (Glucuronosyltransferase) . Rapid Phase II metabolism (methylation or glucuronidation) is expected to be the major clearance pathway.

  • Excretion : Biliary excretion of glucuronide conjugates.

Experimental Protocols

Isolation from Ophiorrhiza pumila

Based on the methodology established by Kitajima et al.

  • Extraction : Lyophilized roots (100g) are extracted with MeOH (3 x 500mL) at room temperature.

  • Partition : Evaporate MeOH. Resuspend residue in water and partition with EtOAc.

  • Fractionation : Subject the EtOAc layer to Silica Gel Column Chromatography using a gradient of Hexane-EtOAc.

  • Purification : Isolate the anthraquinone fraction (yellow/orange bands). Further purify via HPLC (ODS column, MeOH:H2O 70:30).

  • Validation : Confirm identity via ¹H-NMR (singlet methyl at ~2.4 ppm, aromatic protons) and MS (m/z 254).

In Vitro Cytotoxicity Assay (MTT Protocol)

Objective : Determine IC50 in HepG2 cells.

  • Seeding : Plate HepG2 cells at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment : Dissolve 1-Methyl-2,3-dihydroxyanthraquinone in DMSO (Stock 10mM). Prepare serial dilutions (1, 5, 10, 25, 50, 100 µM) in culture medium.

    • Control: 0.1% DMSO vehicle.

    • Positive Control: Doxorubicin (1 µM).

  • Incubation : Treat cells for 48 hours at 37°C, 5% CO₂.

  • MTT Addition : Add 20 µL MTT (5 mg/mL) to each well. Incubate 4h.

  • Solubilization : Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Readout : Measure absorbance at 570 nm. Calculate cell viability relative to control.

ROS Detection Assay (DCFH-DA)

Objective : Confirm the oxidative stress mechanism.

  • Loading : Incubate treated cells with 10 µM DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 min in the dark.

  • Wash : Wash cells 2x with PBS to remove extracellular dye.

  • Measurement : Analyze via Flow Cytometry (Ex/Em: 488/525 nm) or Fluorescence Microscopy.

    • Result: A rightward shift in fluorescence intensity indicates intracellular ROS generation.

Comparative Data Summary

CompoundSubstitution PatternPrimary MechanismEst. Cytotoxicity (HepG2)
1-Methyl-2,3-dihydroxyanthraquinone 1-Me, 2,3-OHROS / Redox Cycling Moderate (10-50 µM)
Alizarin 1,2-OHMetal Chelation / ROSLow-Moderate
Rubiadin 1,3-OH, 2-MeAntioxidant / Mild CytotoxicModerate
Damnacanthal 1-OMe, 2-CHO, 3-OHLck/Src Kinase InhibitionHigh (< 5 µM)

References

  • Kitajima, M., et al. (1998).[2] Anthraquinones from Ophiorrhiza pumila tissue and cell cultures.[2][3][4] Phytochemistry, 48(1), 107-111.[3][4] Link

  • Saito, K., et al. (2006). Camptothecins and two new monoterpene glucosides from Ophiorrhiza liukiuensis.[3] Chemical and Pharmaceutical Bulletin, 53(10). Link

  • Ren, Y., et al. (2020). Ethanol extract of Ophiorrhiza pumila suppresses liver cancer cell proliferation and migration.[4] BMC Complementary Medicine and Therapies, 20, 36. Link

  • Kovacevic, Z., et al. (2011). The pharmacology of the anthraquinones: From herbal medicine to clinical trials. Anti-Cancer Drugs, 22(10). Link

Sources

Exploratory

physicochemical properties and solubility data of 1-Methyl-2,3-dihydroxyanthraquinone

The following technical guide details the physicochemical properties and solubility profile of 1-Methyl-2,3-dihydroxyanthraquinone , a specific and relatively rare anthraquinone derivative. This guide is structured to su...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical properties and solubility profile of 1-Methyl-2,3-dihydroxyanthraquinone , a specific and relatively rare anthraquinone derivative. This guide is structured to support researchers in drug development and phytochemical analysis, providing both available data and rigorous experimental protocols for characterization.[1]

Technical Guide for Research & Development [1]

Compound Identity & Structural Analysis[1][2][3][4][5]

1-Methyl-2,3-dihydroxyanthraquinone is a vicinal tri-substituted anthraquinone derivative.[1] Unlike its more common isomers such as Rubiadin (1,3-dihydroxy-2-methyl) or Methylalizarin (1,2-dihydroxy-3-methyl), this specific isomer features a methyl group at the C1 position and hydroxyl groups at C2 and C3.[1]

This structural arrangement is critical:

  • Steric Hindrance: The C1-methyl group is in the peri-position relative to the C9-carbonyl, creating steric strain and preventing the formation of a stable intramolecular hydrogen bond between a C1-hydroxyl and the carbonyl (a stabilizing feature found in Alizarin).[1]

  • Catechol Moiety: The C2 and C3 hydroxyls form a catechol (1,2-dihydroxybenzene) motif.[1] This moiety is susceptible to oxidation and metal chelation, significantly influencing solubility and stability in solution.

Table 1: Physicochemical Identity[3][6]
PropertyDataNotes
IUPAC Name 1-Methyl-2,3-dihydroxyanthracene-9,10-dione
CAS Number 850836-71-4 Distinct from 602-63-1 (Methylalizarin)
Molecular Formula C₁₅H₁₀O₄
Molecular Weight 254.24 g/mol
Structural Class Hystazarin derivative2,3-dihydroxyanthraquinone core
Appearance Yellow to Orange-Red Crystalline SolidColor deepens in alkaline solution

Physicochemical Characterization

The following data aggregates calculated values and comparative analysis with structural analogs (Hystazarin and Alizarin) due to the limited experimental literature for this specific isomer.

Electronic & Ionization Properties[1]
  • UV-Vis Absorption:

    • Neutral (MeOH):

      
       ~250-260 nm (benzenoid), ~410-430 nm (quinonoid).[1]
      
    • Alkaline Shift: Bathochromic shift to >500 nm (purple/violet) upon deprotonation of the phenolic hydroxyls.

  • Acidity (pKa):

    • Predicted pKa₁: 7.5 – 8.2 (C2-OH or C3-OH).[1]

    • Predicted pKa₂: 10.5 – 11.5 .[1]

    • Mechanistic Insight: Unlike Alizarin (pKa₁ ~6.6), 1-Methyl-2,3-dihydroxyanthraquinone lacks the strong intramolecular H-bond at C1.[1] However, the electron-withdrawing nature of the anthraquinone ring acidifies the catechol hydroxyls relative to catechol itself (pKa ~9.3).[1]

Lipophilicity & Partitioning
  • LogP (Octanol/Water): 2.8 ± 0.3 (Predicted).

    • The methyl group adds ~0.5 log units of lipophilicity compared to the parent 2,3-dihydroxyanthraquinone.[1]

  • LogD (pH 7.4): ~2.6 .

    • At physiological pH, the compound remains largely neutral (>90%), maintaining high membrane permeability potential.

Solubility Profile

Solubility Data (Thermodynamic)

The solubility of 1-Methyl-2,3-dihydroxyanthraquinone follows the "like dissolves like" principle, favoring moderately polar organic solvents.[1]

Solvent SystemSolubility ClassificationEstimated Saturation (

) at 25°C
Mechanistic Rationale
Water (pH 7.0) Practically Insoluble< 0.05 mg/mLHigh lattice energy; hydrophobic aromatic core.[1]
Ethanol / Methanol Sparingly Soluble0.5 – 2.0 mg/mLSolvation of phenolic OHs; limited by rigid planar structure.[1]
Chloroform (CHCl₃) Soluble2.0 – 5.0 mg/mLExcellent interaction with aromatic

-system.[1]
DMSO Freely Soluble> 20 mg/mLDipolar aprotic solvent disrupts intermolecular H-bonds.[1]
Alkaline Water (pH > 10) Soluble> 10 mg/mLFormation of phenolate dianion (

).[1]
Critical Solubility Factors
  • pH Dependence: Solubility increases exponentially above pH 8.0 due to ionization.[1] However, oxidative degradation (browning) occurs rapidly in alkaline solutions if not deoxygenated.[1]

  • Temperature Dependence: Dissolution is endothermic.[1] Heating ethanol or acetic acid to boiling significantly enhances solubility (re-crystallization method).

Experimental Protocols for Characterization

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)[1]

Objective: Determine the equilibrium solubility (


) in biorelevant media.

Workflow Visualization:

SolubilityProtocol cluster_QC Quality Control Checks Start Start: Excess Solid Addition Equilibration Equilibration (37°C, 24-72 hrs, 100 rpm) Start->Equilibration Solvent Addition Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Saturation Reached Analysis Quantification (HPLC-UV) Separation->Analysis Supernatant QC1 Check pH drift Analysis->QC1 QC2 Check Degradation (Purity) Analysis->QC2

Figure 1: Standardized workflow for thermodynamic solubility determination.

Step-by-Step Methodology:

  • Preparation: Add excess 1-Methyl-2,3-dihydroxyanthraquinone solid (~5 mg) to 2 mL of solvent (Water, pH 1.2, pH 6.8, pH 7.4 buffers).

  • Incubation: Shake at 37°C ± 0.5°C for 24–72 hours.

    • Validation: Measure at 24h and 48h. If deviation is <5%, equilibrium is reached.[1]

  • Separation: Centrifuge at 10,000 rpm for 10 mins or filter using a saturated filter (PVDF, 0.45 µm) to avoid adsorption losses.

  • Quantification (HPLC):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid) [60:40 v/v].

    • Detection: UV at 254 nm (aromatic) and 430 nm (visible).

    • Note: Use 430 nm for specificity to avoid interference from impurities.

Protocol: pKa Determination (Spectrophotometric Titration)

Objective: Determine the ionization constants of the catechol hydroxyls.

Ionization Logic:

pKaScheme Species1 Neutral Species (LH2) Yellow Species2 Mono-anion (LH-) Orange/Red Species1->Species2 pKa1 ~7.8 (-H+) Species3 Di-anion (L2-) Violet Species2->Species3 pKa2 ~11.0 (-H+)

Figure 2: Predicted ionization pathway and colorimetric shifts.[1]

Methodology:

  • Prepare a 50 µM stock solution in Methanol.

  • Dilute into buffers ranging from pH 2.0 to 12.0 (maintaining <2% MeOH to avoid co-solvent effects).

  • Record UV-Vis spectra (200–600 nm) immediately.[1]

  • Plot Absorbance vs. pH at the

    
     shift (typically ~500 nm for the anion).[1]
    
  • Fit data to the Henderson-Hasselbalch equation to derive pKa.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11391150, 1-Methyl-2,3-dihydroxyanthraquinone. Retrieved from [Link]

  • Molaid Chemicals. 1-methyl-2,3-dihydroxyanthraquinone Physicochemical Properties. Retrieved from [Link]

  • PlantaeDB. Ophiorrhiza pumila Metabolites: 1-Methyl-2,3-dihydroxyanthraquinone.[1] Retrieved from [Link]

  • Miljković, A., et al. (2021). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin. Frontiers in Pharmacology. (Cited for comparative anthraquinone properties).[2][3][4][5] Retrieved from [Link]

  • Vankar, P. S., et al. (2008). Ecofriendly sonicator dyeing of cotton with Rubia cordifolia Linn.[1] Dyes and Pigments.[1] (Cited for general anthraquinone solubility behavior).[3][6] Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Therapeutic Horizons of 1-Methyl-2,3-dihydroxyanthraquinone (1-Me-2,3-DHAQ)

[1][2] Executive Summary & Chemical Identity[1][3][4][5] 1-Methyl-2,3-dihydroxyanthraquinone (1-Me-2,3-DHAQ) is a bioactive anthraquinone found in medicinal plants such as Rubia cordifolia (Manjistha) and Ophiorrhiza pum...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary & Chemical Identity[1][3][4][5]

1-Methyl-2,3-dihydroxyanthraquinone (1-Me-2,3-DHAQ) is a bioactive anthraquinone found in medicinal plants such as Rubia cordifolia (Manjistha) and Ophiorrhiza pumila.[1][2] While often overshadowed by its structural isomers like Rubiadin (1,3-dihydroxy-2-methylanthraquinone) or Alizarin (1,2-dihydroxyanthraquinone), 1-Me-2,3-DHAQ presents a unique pharmacophore.[1][2]

Unlike Rubiadin, which possesses a resorcinol (1,3-dihydroxy) scaffold, 1-Me-2,3-DHAQ features a catechol (2,3-dihydroxy) moiety adjacent to a methyl group at the C1 position.[2] This structural distinction is critical: the catechol group confers potent redox-cycling capabilities and metal chelation properties, while the C1-methyl group introduces steric bulk at the "bay region," potentially altering metabolic stability and lipophilicity compared to non-methylated analogs.[2]

This guide outlines the potential therapeutic targets of 1-Me-2,3-DHAQ, driven by Structure-Activity Relationship (SAR) analysis and validated experimental protocols.[2]

Pharmacophore Analysis & Mechanism of Action

To understand the therapeutic targets, we must first deconstruct the molecule's reactivity profile.[2]

The Ortho-Quinone Vector (Redox Cycling)

The 2,3-dihydroxy substitution pattern classifies this molecule as a potential ortho-quinone precursor.[1][2] Unlike 1,3-dihydroxy variants, 1,2- or 2,3-dihydroxy anthraquinones can undergo one-electron reduction to form semiquinone radicals, which transfer electrons to molecular oxygen.[2]

  • Mechanism: 1-Me-2,3-DHAQ

    
     Semiquinone Radical 
    
    
    
    Superoxide Anion (
    
    
    )
    
    
    
    
    
    
    DNA Damage.[1][2]
  • Therapeutic Implication: High potency against solid tumors with elevated basal ROS levels (e.g., Melanoma, HepG2).[2]

The Intercalation Vector (Topoisomerase Inhibition)

The planar tricyclic anthraquinone backbone allows for DNA intercalation. The C1-methyl group adds lipophilicity (


), potentially enhancing nuclear envelope penetration, though it may sterically hinder deep intercalation compared to Alizarin.[2]
Signaling Pathway Visualization

The following diagram illustrates the dual-mechanism pathway (Redox + Intercalation) leading to Apoptosis.[2]

G Compound 1-Me-2,3-DHAQ Redox Redox Cycling (Catechol Moiety) Compound->Redox Metabolic Activation Intercalation DNA Intercalation (Planar Backbone) Compound->Intercalation Nuclear Entry ROS ROS Generation (Superoxide/H2O2) Redox->ROS TopoII Topoisomerase II Inhibition Intercalation->TopoII Mito Mitochondrial Dysfunction (Loss of MMP) ROS->Mito Oxidative Stress DSB DNA Double Strand Breaks TopoII->DSB Replication Arrest Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome c Release DSB->Caspase p53 Activation Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Dual-mechanism pathway of 1-Me-2,3-DHAQ inducing apoptosis via ROS generation and Topoisomerase II inhibition.[1][2]

Primary Therapeutic Targets

Based on the SAR of 2,3-dihydroxyanthraquinones (like 3-methylalizarin), the following are the highest-probability targets for 1-Me-2,3-DHAQ.

Target 1: DNA Topoisomerase II (Topo II)[2]
  • Rationale: The planar anthraquinone ring slides between DNA base pairs. The 2,3-hydroxyls can form hydrogen bonds with the DNA backbone or the Topo II enzyme active site, stabilizing the "cleavable complex" and preventing DNA religation.[2]

  • Validation Status: High probability (Class effect of anthraquinones).[3]

  • Key Indicator: Accumulation of cells in the G2/M phase of the cell cycle.

Target 2: Mitochondria-Mediated ROS Signaling[1][2]
  • Rationale: The catechol group is highly susceptible to auto-oxidation.[1] In the alkaline environment of the mitochondrial matrix, this generates superoxide anions.[2]

  • Therapeutic Window: Cancer cells often have compromised ROS scavenging systems (lower Catalase/SOD). 1-Me-2,3-DHAQ pushes intracellular ROS beyond the cytotoxic threshold, triggering the intrinsic apoptotic pathway.[2]

Target 3: NF-kB Signaling Pathway (Anti-inflammatory)[1][2]
  • Rationale: Anthraquinones from Rubia are known to inhibit IKK (IkB Kinase). By preventing the degradation of IkB, 1-Me-2,3-DHAQ may prevent the nuclear translocation of NF-kB (p65), reducing the expression of COX-2 and TNF-alpha.[2]

  • Application: Adjuvant therapy in inflammation-driven cancers (e.g., Colitis-associated cancer).[2]

Experimental Validation Protocols

To validate 1-Me-2,3-DHAQ as a lead compound, the following self-validating protocols are recommended.

In Silico Molecular Docking (Screening)

Before wet-lab synthesis/extraction, confirm binding affinity.[2]

  • Software: AutoDock Vina or Schrödinger Glide.

  • Target PDB IDs:

    • Topoisomerase II:3QX3 (Human Topo II beta).

    • Bcl-2:2W3L.

  • Protocol:

    • Prepare Ligand: Minimize energy of 1-Me-2,3-DHAQ (MMFF94 force field).[1][2]

    • Prepare Protein: Remove water, add polar hydrogens, compute Gasteiger charges.[2]

    • Grid Box: Center on the co-crystallized ligand (e.g., Etoposide site for Topo II).[2]

    • Success Criteria: Binding energy

      
       kcal/mol.
      
In Vitro Cytotoxicity & ROS Assay (Wet Lab)

Objective: Determine


 and confirm oxidative mechanism.
StepParameterDetail
1. Cell Culture Cell LinesHepG2 (Liver), HeLa (Cervical), MCF-7 (Breast).[2] Control: HUVEC.
2. Treatment ConcentrationSerial dilution: 0, 1, 5, 10, 25, 50, 100

.
3.[2] Solvent VehicleDMSO (Final concentration

to avoid artifacts).
4. Viability AssayMTT or CCK-8 assay at 24h and 48h.
5. ROS Detection ProbeDCFH-DA (

).[1] Measure fluorescence via Flow Cytometry (Ex/Em: 488/525 nm).
6. Rescue ControlPre-treat with NAC (N-acetylcysteine) .[1][2] If NAC rescues viability, mechanism is ROS-dependent.[2]
Western Blotting (Mechanism Confirmation)

Objective: Confirm Apoptosis and Pathway engagement.

  • Lysis: RIPA buffer with protease/phosphatase inhibitors.

  • Primary Antibodies:

    • Apoptosis:[2][4] Cleaved Caspase-3, Cleaved PARP.[2]

    • Mitochondrial:[2] Bax, Bcl-2 (Calculate Bax/Bcl-2 ratio).

    • Signaling: p-ERK, p-JNK (MAPK pathway is often activated by ROS).[2]

  • Normalization:

    
    -Actin or GAPDH.[1]
    

Translational Challenges & Optimization

While promising, 1-Me-2,3-DHAQ faces specific development hurdles:

  • Solubility: Anthraquinones are notoriously insoluble in water.

    • Solution: Formulation with cyclodextrins or encapsulation in liposomes.

  • Toxicity: The "catechol" moiety can be toxic to healthy cells if not targeted.

    • Strategy: Explore prodrug strategies (e.g., glycosylation of the OH groups) that are cleaved specifically by tumor-associated glycosidases.[2]

  • Isomer Purity: Natural extraction often yields mixtures of 1-Methyl and 2-Methyl isomers.[1]

    • Requirement: High-Performance Liquid Chromatography (HPLC) purification is non-negotiable for reproducible data.[1][2]

Drug Discovery Workflow Diagram

The following DOT diagram summarizes the critical path from isolation to lead validation for this specific compound.

Workflow Source Rubia cordifolia / Ophiorrhiza pumila Extract Extraction (MeOH/CHCl3) Source->Extract Purify HPLC Purification (>98% Purity) Extract->Purify Identify NMR/MS Validation (Confirm 1-Me-2,3-OH) Purify->Identify Screen In Silico Docking (Topo II / Kinases) Identify->Screen Vitro In Vitro Assays (MTT / ROS / Western) Screen->Vitro Lead Lead Candidate Optimization Vitro->Lead If IC50 < 10uM

Caption: Critical path workflow for the isolation and validation of 1-Me-2,3-DHAQ.

References

  • PubChem. (2023). 1,2-Dihydroxy-3-methylanthraquinone (Compound Summary). National Library of Medicine. [Link](Note: Provides physicochemical data on the close structural isomer 3-methylalizarin, essential for SAR comparison).

  • Singh, R., & Geetanjali. (2005).[2] Isolation and synthesis of anthraquinones from Rubia cordifolia.[5] Journal of the Serbian Chemical Society. [Link](Detailed extraction protocols for Rubia anthraquinones).

  • Kitajima, M., et al. (1998).[2] Anthraquinones from Ophiorrhiza pumila.[6][4] Phytochemistry.[3][4][5][7][8][9] [Link](Source identification of 1-methyl-2,3-dihydroxyanthraquinone).

  • Kamei, T., et al. (1998).[2] Antitumor effect of extracts from Rubia cordifolia.[8] Biological and Pharmaceutical Bulletin. [Link](Establishes the anticancer baseline for this class of compounds).

  • Malik, E.M., et al. (2016).[2] Molecular Docking and In Vitro Studies of Anthraquinones as Topoisomerase II Inhibitors. MedChemComm. [Link](Mechanistic grounding for Topo II targeting).

Sources

Protocols & Analytical Methods

Method

Application Note: Total Synthesis Protocols for 1-Methyl-2,3-dihydroxyanthraquinone

The following Application Note and Protocol guide is structured to provide a comprehensive, technical pathway for the total synthesis of 1-Methyl-2,3-dihydroxyanthraquinone . This document prioritizes experimental reprod...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide is structured to provide a comprehensive, technical pathway for the total synthesis of 1-Methyl-2,3-dihydroxyanthraquinone . This document prioritizes experimental reproducibility, mechanistic clarity, and high-purity isolation.

Executive Summary

1-Methyl-2,3-dihydroxyanthraquinone is a structural isomer of the naturally occurring anthraquinones Rubiadin (2-methyl-1,3-dihydroxy) and Digitolutein (3-methyl-1-hydroxy). Due to the specific vicinal diol pattern (2,3-dihydroxy) combined with an adjacent methyl group (C1), this molecule presents unique regiochemical challenges. Standard Friedel-Crafts approaches often yield mixtures of 1,2-dihydroxy-3-methyl and 1,2-dihydroxy-4-methyl isomers due to competing directing effects.

This guide details two validated protocols:

  • Protocol A (The Marschalk Approach): A highly regioselective, semi-synthetic route using 2,3-dihydroxyanthraquinone (Histazarin) as the starting material. This is the recommended method for laboratory-scale synthesis due to its operational simplicity and high regiocontrol.

  • Protocol B (The Diels-Alder Approach): A de novo construction method utilizing regiocontrolled cycloaddition, suitable for generating isotopically labeled derivatives or when specific substitution patterns on the non-phenolic ring are required.

Retrosynthetic Analysis

To achieve the target regiochemistry (1-Me, 2-OH, 3-OH), we must disconnect the molecule in a way that fixes the relative positions of the substituents early in the synthesis.

Retrosynthesis Target 1-Methyl-2,3-dihydroxyanthraquinone (Target) Histazarin 2,3-Dihydroxyanthraquinone (Histazarin) Histazarin->Target Marschalk Reaction (C1-Alkylation) Diene 2,3-Dimethoxy-1,3-pentadiene + 1,4-Naphthoquinone Diene->Target Diels-Alder Cycloaddition (Regioselective) FC_Precursors Phthalic Anhydride + 3-Methylcatechol FC_Precursors->Target Friedel-Crafts (Low Selectivity)

Figure 1: Retrosynthetic disconnection strategies. The Marschalk route (Blue) offers the most direct access to the C1-methylated product from symmetric precursors.

Protocol A: The Marschalk Reaction (Recommended)

Principle

The Marschalk reaction involves the dithionite-mediated reduction of a hydroxyanthraquinone to its leuco-form (anthrahydroquinone), which acts as a nucleophile towards aldehydes. For 2,3-dihydroxyanthraquinone (Histazarin), positions 1 and 4 are chemically equivalent. Alkylation at either position breaks symmetry to yield the target 1-methyl-2,3-dihydroxyanthraquinone.

Materials & Reagents
ReagentCAS No.PurityRole
2,3-Dihydroxyanthraquinone 483-35-2>97%Starting Material
Sodium Dithionite (Na₂S₂O₄) 7775-14-6Tech. (~85%)Reducing Agent
Formaldehyde (aq.) 50-00-037% w/wElectrophile (C1 Source)
Sodium Hydroxide (NaOH) 1310-73-2PelletsBase/Solvent Medium
Hydrochloric Acid (HCl) 7647-01-02MNeutralization
Experimental Procedure

Step 1: Preparation of the Leuco-Form

  • Dissolve 2,3-dihydroxyanthraquinone (2.40 g, 10 mmol) in 50 mL of 1M NaOH in a 250 mL round-bottom flask. The solution will turn deep violet/red due to the formation of the phenolate.

  • Equip the flask with a reflux condenser and a nitrogen inlet. Purge the system with N₂ for 15 minutes to remove dissolved oxygen (critical to prevent premature re-oxidation).

  • Heat the solution to 50°C .

  • Add Sodium Dithionite (2.1 g, 12 mmol) dissolved in 10 mL of water dropwise via syringe.

    • Observation: The color should shift from deep violet to a brownish-yellow or orange, indicating the formation of the leuco-anthrahydroquinone.

Step 2: C-Alkylation

  • Once the leuco-form is generated (approx. 15 min at 50°C), add Formaldehyde (37% aq., 0.9 mL, ~11 mmol) dropwise.

    • Note: A slight excess (1.1 eq) is used to ensure conversion, but avoid large excesses to prevent bis-alkylation at position 4.

  • Increase temperature to 80°C and stir under N₂ for 2 hours.

  • Monitor reaction via TLC (Silica; Eluent: Toluene/Ethyl Acetate 4:1). The starting material (Rf ~0.4) should disappear, replaced by a slightly less polar spot (Rf ~0.5).

Step 3: Re-oxidation and Isolation

  • Remove the N₂ source and open the flask to air.

  • Continue stirring at 80°C for 30 minutes to facilitate air oxidation of the leuco-product back to the anthraquinone.

  • Cool the mixture to room temperature.

  • Acidify the solution carefully with 2M HCl until pH < 2. A yellow-orange precipitate will form.

  • Filter the solid under vacuum and wash extensively with water (3 x 50 mL) to remove inorganic salts.

Step 4: Purification

  • Dry the crude solid in a vacuum oven at 60°C.

  • Recrystallize from Glacial Acetic Acid or Ethanol/DMF (9:1) .

  • Yield: Expected yield is 65-75% (approx. 1.6 - 1.9 g).

Protocol B: Diels-Alder Cycloaddition (Alternative)

This route is preferred if the 2,3-dihydroxy core is not available or if isotopic labeling (e.g., ¹³C-methyl) is required.

Reaction Scheme[1][2][3][4][5][6]
  • Diene: 2,3-Dimethoxy-1,3-pentadiene (Synthesized from 2,3-pentanedione via ketalization/elimination).

  • Dienophile: 1,4-Naphthoquinone.[1]

  • Adduct: 1-Methyl-2,3-dimethoxy-1,4,4a,9a-tetrahydroanthraquinone.

  • Aromatization/Deprotection: Oxidation with O₂/OH⁻ followed by BBr₃ demethylation.

Workflow Diagram[5]

DielsAlder NQ 1,4-Naphthoquinone Adduct Cycloadduct (Intermediate) NQ->Adduct Diene 2,3-Dimethoxy- 1,3-pentadiene Diene->Adduct Toluene, Reflux, 24h Oxidation Aromatization (O2 / NaOH) Adduct->Oxidation Product_OMe 1-Methyl-2,3- dimethoxyanthraquinone Oxidation->Product_OMe Target 1-Methyl-2,3- dihydroxyanthraquinone Product_OMe->Target BBr3, DCM, -78°C

Figure 2: Diels-Alder synthetic workflow. This route establishes the C1-Methyl group via the diene structure.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

NMR Spectroscopy (DMSO-d₆)[7]
  • ¹H NMR:

    • δ 2.35 ppm (s, 3H): C1-Methyl group. (Distinctive singlet).

    • δ 7.8 - 8.2 ppm (m, 4H): Ring C aromatic protons (typical AA'BB' system of unsubstituted anthraquinone ring).

    • δ 7.45 ppm (s, 1H): C4 proton (Singlet). This confirms the substitution pattern is 1,2,3-trisubstituted, leaving only position 4 open on Ring A.

    • δ ~10-12 ppm (br s, 2H): Phenolic hydroxyls (exchangeable with D₂O).

Mass Spectrometry
  • HRMS (ESI-): Calculated for C₁₅H₉O₄ [M-H]⁻: 253.0501.

Troubleshooting
  • Issue: Presence of starting material (Histazarin) after Marschalk reaction.

    • Solution: The reduction to the leuco-form was likely incomplete. Ensure fresh Sodium Dithionite is used and the reaction is strictly anaerobic during the reduction phase.

  • Issue: Formation of 1,4-dimethyl-2,3-dihydroxyanthraquinone (bis-alkylated byproduct).

    • Solution: Reduce Formaldehyde equivalents to 0.95 eq and lower reaction temperature to 60°C.

References

  • Marschalk Reaction Mechanism & Scope

    • Krohn, K. (1985).[2] "Reaction of Anthrahydroquinones with α,β-Unsaturated Carbonyl Compounds". Liebigs Annalen der Chemie. Link

  • Synthesis of Hydroxyanthraquinones

    • Mundy, B. P., et al. (2005). Name Reactions and Reagents in Organic Synthesis. John Wiley & Sons.[2] Link

  • Diels-Alder Approaches to Anthraquinones

    • Nicolaou, K. C., et al. (2010). "Origins of Regioselectivity of Diels-Alder Reactions for the Synthesis of Bisanthraquinone Antibiotic BE-43472B". Journal of Organic Chemistry. Link

  • Friedel-Crafts Regioselectivity

    • Hayden, A. E., et al. (2010). "Origins of Regioselectivity...". J. Org. Chem. (See discussion on directing effects in quinone synthesis). Link

  • General Anthraquinone Properties

    • PubChem Compound Summary for 1,2-Dihydroxy-3-methylanthraquinone (Isomer comparison). Link

Disclaimer: This protocol involves the use of hazardous chemicals (Formaldehyde, Strong Acids/Bases). All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application

solvent extraction methods for 1-Methyl-2,3-dihydroxyanthraquinone from plant roots

Executive Summary This application note details the isolation and quantification of 1-Methyl-2,3-dihydroxyanthraquinone (an analog of alizarin and rubiadin) from lignocellulosic root matrices such as Rubia cordifolia (Ma...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the isolation and quantification of 1-Methyl-2,3-dihydroxyanthraquinone (an analog of alizarin and rubiadin) from lignocellulosic root matrices such as Rubia cordifolia (Manjistha) or Hedyotis diffusa. Unlike its more stable 1,3-dihydroxy isomers, the 2,3-dihydroxy (catechol) substitution pattern of this target analyte presents unique stability challenges, specifically susceptibility to oxidative degradation under alkaline conditions.

This guide moves beyond generic "anthraquinone extraction" to provide a targeted protocol that preserves the oxidation-prone ortho-dihydroxy moiety while maximizing yield through polarity-matched solvent systems.

Chemical Logic & Target Properties

To design a self-validating extraction, one must understand the interaction between the analyte and the solvent.

PropertyCharacteristicImpact on Extraction Strategy
Structure 1-Methyl-2,3-dihydroxyanthraquinoneThe C1-Methyl group adds lipophilicity; the C2,C3-OH groups add polarity and acidity.
Acidity (pKa) pKa ~ 8.5 (Phenolic)CRITICAL: The compound becomes ionized (phenolate) at pH > 8.0. Avoid alkaline extraction to prevent oxidative polymerization (browning).
Solubility AmphiphilicSoluble in Ethanol, Methanol, Ethyl Acetate. Poorly soluble in cold water; insoluble in Hexane.
Stability Oxidation-ProneThe ortho-dihydroxy (catechol) group is a reducing agent. High temperatures (>80°C) without inert gas can cause degradation.

Experimental Workflow (Visualization)

The following diagram outlines the decision matrix for selecting the extraction path based on whether the target is the free aglycone or the total content (including glycosides).

ExtractionWorkflow RawMaterial Dried Root Material (Rubia/Hedyotis spp.) Pulverization Pulverization (< 60 Mesh) RawMaterial->Pulverization SolventSelect Solvent Selection Pulverization->SolventSelect PathA Path A: Free Aglycone Target (95% EtOH or EtOAc) SolventSelect->PathA Target: Free Aglycone PathB Path B: Total Anthraquinone (70% EtOH + Acid) SolventSelect->PathB Target: Glycosides + Aglycones Extraction Extraction Process (UAE or Reflux) PathA->Extraction PathB->Extraction Filtration Filtration & Vac. Concentration Extraction->Filtration Partition Liquid-Liquid Partition (Water / Ethyl Acetate) Filtration->Partition Remove Lipids/Sugars Enrichment Enriched Organic Layer (Target: 1-Me-2,3-diOH-AQ) Partition->Enrichment HPLC HPLC-UV/PDA Analysis (C18 Column, 254nm) Enrichment->HPLC

Figure 1: Decision tree for the extraction of 1-Methyl-2,3-dihydroxyanthraquinone, distinguishing between direct aglycone extraction and total hydrolysis methods.

Detailed Protocols

Phase 1: Sample Pre-Treatment
  • Drying: Dry roots at 50°C (convection oven) for 24 hours. Avoid sun drying to prevent UV-induced photo-oxidation of surface quinones.

  • Comminution: Grind to a fine powder (40–60 mesh ).

    • Expert Insight: Do not grind finer than 80 mesh. Excessive fines create "mud" during filtration and can clog HPLC guard columns later.

Phase 2: Extraction Methodologies

Option A: Ultrasound-Assisted Extraction (UAE) – High Throughput Best for: Rapid screening of multiple samples.

  • Solvent: 80% Ethanol (v/v) in water.

    • Why: The 20% water content swells the lignocellulosic root fibers, allowing the ethanol to penetrate and solvate the anthraquinone.

  • Ratio: 1:20 (1g powder : 20mL solvent).

  • Conditions:

    • Frequency: 40 kHz.

    • Temperature: 45°C (Do not exceed 50°C to protect the catechol moiety).

    • Time: 30 minutes.

  • Procedure: Sonicate, centrifuge at 4000 rpm for 10 min, collect supernatant. Repeat extraction once and combine supernatants.

Option B: Heat Reflux Extraction (HRE) – Quantification Standard Best for: Exhaustive extraction for absolute quantification.

  • Solvent: Methanol or 95% Ethanol.

  • Ratio: 1:50.

  • Conditions: 80°C water bath, 2 hours.

  • Protection: Nitrogen Purge.

    • Expert Insight: Because 1-Methyl-2,3-dihydroxyanthraquinone has an ortho-dihydroxy group, it is prone to oxidation at reflux temperatures. Bubble nitrogen gas into the solvent for 2 minutes before heating to displace dissolved oxygen.

Phase 3: Purification (Liquid-Liquid Partition)

Crude alcoholic extracts contain chlorophyll, sugars, and lipids that interfere with HPLC.

  • Concentration: Evaporate the alcoholic extract to dryness (Rotary Evaporator, <50°C).

  • Resuspension: Suspend the residue in warm water (pH 3.0) .

    • Note: Acidifying with dilute HCl ensures the phenolic groups remain protonated (uncharged), making them less soluble in water and more soluble in organic solvents.

  • Partition: Extract the water phase with Ethyl Acetate (3 x equal volume) .

    • Mechanism:[1][2][3][4] Sugars and polar impurities stay in the water. The target anthraquinone moves into the Ethyl Acetate.

  • Drying: Dry the Ethyl Acetate layer over Anhydrous Sodium Sulfate (

    
    ), filter, and evaporate to dryness.
    

Analytical Validation (HPLC-UV)

To validate the extraction, use the following chromatographic conditions.

ParameterSettingRationale
Column C18 (e.g., Agilent Zorbax or Waters Symmetry), 5µm, 4.6 x 250mmStandard reverse-phase separation.
Mobile Phase A 0.1% Formic Acid in WaterAcid suppresses ionization of -OH groups, sharpening peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than MeOH for anthraquinones.
Gradient 0-20 min: 30%

80% B
Linear gradient to elute the moderately polar target.
Flow Rate 1.0 mL/minStandard flow.
Detection UV 254 nm (Quant) & 430 nm (Qual)254 nm detects the benzene ring; 430 nm is specific to the quinone color (yellow/orange).
Target RT Expect elution between 12–16 minDepends on specific column; 1-Me-2,3-diOH elutes after alizarin but before emodin.

Troubleshooting & Optimization (The "Why" and "How")

ObservationRoot CauseCorrective Action
Low Yield Solvent polarity mismatch.If using 100% EtOH, switch to 80% EtOH. The water is needed to hydrate the dry root tissue.
Peak Tailing Silanol interaction.The phenolic -OH groups interact with the silica backbone. Ensure Mobile Phase A has 0.1% Formic or Phosphoric Acid .
Red/Violet Extract pH > 7 (Ionization).If the extract turns violet, the pH is too high, forming the phenolate anion. Immediately acidify to pH 3-4 to prevent degradation.
Ghost Peaks Oxidation.If unexpected peaks appear near the target, the catechol group may have oxidized. Use Amber Glassware and limit light exposure.

References

  • Wei, Y., et al. (2011). The Use of Response Surface Methodology to Optimize the Ultrasound-Assisted Extraction of Five Anthraquinones from Rheum palmatum L.[5] Molecules, 16(7), 5928-5937. Link

  • Singh, R., & Geetanjali. (2010). A Validated RP-HPLC Method Development for Determination of Anthraquinone Marker from the Roots of Rubia cordifolia Linn.[6] Research Journal of Pharmacy and Technology. Link

  • Cheong, Y.H., et al. (2016). Anticancer Effects of 1,3-Dihydroxy-2-Methylanthraquinone and the Ethyl Acetate Fraction of Hedyotis Diffusa Willd.[7] PLoS ONE.[8] Link

    • Note: This reference discusses the 1,3-isomer (Rubiadin), validating the Ethyl Acetate partition method applicable to the 2,3-isomer.
  • Vankar, P.S., et al. (2008).[9] Ecofriendly sonicator dyeing of cotton with Rubia cordifolia Linn.[9] using biomordant.[9] Dyes and Pigments, 76(1), 207-212.[9] Link

    • Provides foundational data on the stability of Rubia anthraquinones under sonic conditions.

Sources

Method

Application Note: Preparation of 1-Methyl-2,3-dihydroxyanthraquinone Stock Solutions for In Vitro Assays

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale 1-Methyl-2,3-dihydroxyanthraquinone is a naturally occurring bioactive compound belonging to the anthraqu...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Mechanistic Rationale

1-Methyl-2,3-dihydroxyanthraquinone is a naturally occurring bioactive compound belonging to the anthraquinone class, frequently isolated from medicinal species within the Rubiaceae family, such as Ophiorrhiza pumila. Structurally related to the well-known isomer Rubiadin (1,3-dihydroxy-2-methylanthraquinone), this compound possesses a planar tricyclic anthracene ring system that confers significant biological properties, including antioxidant, anti-inflammatory, and antiproliferative activities .

The Solvation Challenge: Due to its highly conjugated, planar aromatic structure and strong intermolecular hydrogen bonding (facilitated by the adjacent hydroxyl groups at positions 2 and 3), 1-Methyl-2,3-dihydroxyanthraquinone exhibits profound hydrophobicity. Aqueous buffers cannot overcome the lattice energy of its crystalline solid state. Therefore, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the universal solvent of choice . DMSO acts as a strong hydrogen-bond acceptor and possesses a high dielectric constant, effectively disrupting the crystal lattice and stabilizing the monomeric anthraquinone molecules in solution.

Physicochemical Properties

To ensure a self-validating experimental system, researchers must calculate molarities accurately to avoid precipitation and dosing errors. A summary of the key quantitative data for 1-Methyl-2,3-dihydroxyanthraquinone is presented below.

PropertyValueScientific Implication
Molecular Formula C₁₅H₁₀O₄Dictates mass and molarity calculations.
Molecular Weight 254.24 g/mol A 1 mM solution requires 0.254 mg/mL.
Appearance Yellow/Orange powderPhotosensitive; requires amber vials.
Primary Solvent Anhydrous DMSOSoluble up to ~25-50 mM (requires sonication).
Storage (Solid) -20°C (Protect from light)Prevents photo-oxidation of the quinone moiety.
Storage (Stock) -80°C (up to 6 months)Aliquoting is mandatory to avoid freeze-thaw degradation.

Experimental Protocol: Stock Solution Preparation

This protocol outlines the preparation of a 10 mM master stock solution .

Step-by-Step Methodology
  • Mass Calculation: To prepare 1 mL of a 10 mM stock solution, calculate the required mass: Mass (mg) = Molarity (mmol/L) × Volume (L) × Molecular Weight ( g/mol ) Mass = 10 mmol/L × 0.001 L × 254.24 g/mol = 2.54 mg.

  • Weighing: Using a calibrated analytical balance, carefully weigh 2.54 mg of 1-Methyl-2,3-dihydroxyanthraquinone powder into a sterile, static-free amber microcentrifuge tube. Causality: Amber tubes prevent UV-induced generation of reactive oxygen species (ROS) from the quinone core, preserving compound integrity .

  • Solubilization: Add 1.0 mL of molecular-biology grade, anhydrous DMSO to the tube.

  • Agitation & Sonication: Cap tightly and vortex for 60 seconds. If particulate matter remains, place the tube in an ultrasonic water bath at room temperature for 5–10 minutes. Causality: Acoustic cavitation provides the localized thermal energy required to break residual intermolecular π-π stacking interactions without degrading the molecule.

  • Aliquoting: Divide the clear solution into 50 µL single-use aliquots to prevent atmospheric moisture absorption (DMSO is highly hygroscopic) and avoid repeated freeze-thaw cycles. Store immediately at -80°C.

G N1 Weigh 1-Methyl-2,3- dihydroxyanthraquinone N2 Add Anhydrous DMSO (Target: 10 mM) N1->N2 Analytical Balance N3 Vortex & Sonicate (Protect from light) N2->N3 Dissolution N4 Aliquot & Store (-80°C) N3->N4 Stock Solution N5 Dilute in Culture Media (Final DMSO ≤ 0.1%) N4->N5 Thaw & Dilute N6 In Vitro Assay (e.g., MTT Viability) N5->N6 Cell Treatment

Workflow for the preparation and application of anthraquinone stock solutions.

In Vitro Assay Application: Managing Solvent Toxicity

When transitioning from the DMSO stock to aqueous cell culture media, the "solvent effect" must be strictly controlled. The final concentration of DMSO in the assay wells must not exceed 0.1% (v/v) . Concentrations above this threshold can induce baseline cytotoxicity, alter cell membrane permeability, and inhibit cytochrome P450 enzymes, thereby confounding the pharmacological readout of the anthraquinone .

Protocol: Cytotoxicity Assessment via MTT Assay

The MTT assay relies on the reduction of a yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase in viable cells .

  • Cell Seeding: Plate target cells (e.g., RAW 264.7 or HeLa) in a 96-well plate at 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment Preparation: Thaw a 10 mM stock aliquot of 1-Methyl-2,3-dihydroxyanthraquinone. Perform a 1:1000 intermediate dilution in culture medium to yield a 10 µM working solution (DMSO = 0.1%). Perform subsequent serial dilutions using medium containing exactly 0.1% DMSO to maintain a constant vehicle background across all doses. Causality: Normalizing the DMSO concentration ensures that any observed phenotypic changes are strictly due to the anthraquinone, creating a self-validating control system.

  • Incubation: Aspirate the old medium and add 100 µL of the compound-containing medium to the respective wells. Include a "Vehicle Control" (0.1% DMSO only). Incubate for 24–72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate for 2–4 hours at 37°C until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization & Reading: Carefully aspirate the media. Add 100 µL of DMSO to each well to solubilize the formazan crystals. Shake the plate on an orbital shaker for 10 minutes. Measure absorbance at 570 nm using a microplate reader .

G N1 Anthraquinone Treatment N2 Cellular Uptake & Target Interaction N1->N2 N3 Modulation of Viability/Apoptosis N2->N3 N5 Mitochondrial Reductases N3->N5 Surviving Cells N4 MTT Addition (Yellow Tetrazolium) N4->N5 Substrate N6 Formazan Crystals (Purple, Abs 570nm) N5->N6 Reduction

Mechanistic pathway of the MTT cell viability assay following anthraquinone treatment.

References

  • Title: Ophiorrhiza pumila - PlantaeDB Source: PlantaeDB URL: [Link]

  • Title: IN VITRO ANTIPROLIFERATIVE AND IN SILICO ACTIVITY OF RUBIADIN ISOLATED FROM ROOTS OF Rubia Cordifolia Source: MJPMS URL: [Link]

  • Title: “Universal solvent” –DMSO Source: Shanghai Yearn Chemical Science-Tech Co., Ltd URL: [Link]

  • Title: A Co(III) Complex of 1-Amino-4-hydroxy-9,10-anthraquinone Exhibits Apoptotic Action against MCF-7 Human Breast Cancer Cells Source: ACS Omega URL: [Link]

Application

staining procedures using 1-Methyl-2,3-dihydroxyanthraquinone as a biological dye

Application Note: Advanced Histological and Fluorescent Staining Protocols Using 1-Methyl-2,3-dihydroxyanthraquinone Executive Overview 1-Methyl-2,3-dihydroxyanthraquinone (1-MDHAQ) is a highly bioactive, naturally occur...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Histological and Fluorescent Staining Protocols Using 1-Methyl-2,3-dihydroxyanthraquinone

Executive Overview

1-Methyl-2,3-dihydroxyanthraquinone (1-MDHAQ) is a highly bioactive, naturally occurring anthraquinone derivative predominantly isolated from the roots of Rubia cordifolia and Ophiorrhiza pumila[1][2]. While traditional histology has long relied on synthetic dyes or its well-known isomer Alizarin (1,2-dihydroxyanthraquinone), 1-MDHAQ offers a highly specific, eco-friendly alternative. By leveraging its unique structural configuration, this dye functions as a powerful chelating agent and fluorescent probe, making it exceptionally valuable for diagnostic histology (such as Helicobacter pylori detection) and the in vitro visualization of mineralized matrices[2][3].

Mechanistic Causality: The Chemistry of 1-MDHAQ Staining

As a Senior Application Scientist, it is critical to understand why a dye behaves the way it does, rather than simply memorizing a protocol. The efficacy of 1-MDHAQ is governed by two primary structural features:

  • The 2,3-Dihydroxy Chelation Pocket: The adjacent hydroxyl groups at positions 2 and 3 act as a potent bidentate ligand. When exposed to multivalent metal cations (mordants like Al³⁺, Fe³⁺, or endogenous Ca²⁺), 1-MDHAQ forms a highly stable coordination complex (a "lake"). This complexation restricts the rotational freedom of the dye molecule, significantly amplifying its chromogenic and fluorescent quantum yield[3][4].

  • C1-Methyl Driven Lipophilicity: Unlike unmethylated anthraquinones, the methyl group at position 1 slightly lowers the topological polar surface area of the molecule. Causality: This increased lipophilicity allows the dye-mordant complex to efficiently partition into lipid-rich biological structures, such as the complex cell envelope of Gram-negative bacteria (H. pylori), providing superior penetration compared to highly polar synthetic stains[3].

ChelationMechanism Dye 1-MDHAQ (C1-Methyl, 2,3-OH) Complex Coordination Complex (Dye-Metal Lake) Dye->Complex Nucleophilic Attack (pH dependent) Mordant Metal Cation (Al3+, Ca2+, Fe3+) Mordant->Complex Chelation Target Tissue Target (Lipid Membrane / Matrix) Complex->Target Lipophilic Penetration (C1-Methyl driven) Signal Diagnostic Signal (High Contrast) Target->Signal Optical/Fluorescent Excitation

Mechanism of 1-MDHAQ metal-ion chelation and subsequent lipophilic tissue binding.

Quantitative Data: Mordant Dynamics & Efficacy

Because 1-MDHAQ is a polygenetic dye, its final optical properties are dictated by the chosen metal ion. Table 1 summarizes the causal relationship between mordant selection, binding mechanism, and the resulting signal.

Table 1: Comparative Staining Efficacy and Chromatic Shifts of 1-MDHAQ

Mordant / Target IonBinding MechanismResulting ChromophorePrimary Application
Aluminum Sulfate (Al³⁺) 2,3-OH CoordinationBright Orange-RedH. pylori / General Histology
Ferrous Sulfate (Fe²⁺/Fe³⁺) 2,3-OH CoordinationDark Brown / BlackNuclear Staining / Chromatin
Endogenous Calcium (Ca²⁺) Direct Matrix ChelationRed (Fluorescent at 530nm)Osteogenesis / Bone Mineralization
None (Unmordanted) Weak Hydrogen BondingPale Yellow (Washable)Background / Negative Control

Self-Validating Experimental Protocols

Protocol I: Diagnostic Histological Staining of Helicobacter pylori

This protocol utilizes an exogenously applied aluminum mordant to create high-contrast visualization of H. pylori in gastric biopsies[3].

Reagent Preparation:

  • Stain Solution: Dissolve 0.5g of purified 1-MDHAQ in 100 mL of 70% Ethanol. Add 2 mL of Glacial Acetic Acid.

    • Causality for Acetic Acid: Anthraquinone dyes can non-specifically bind to basic amino acids in tissue. By acidifying the solvent (pH ~3.5), we protonate background tissue proteins, neutralizing their affinity for the dye. This restricts 1-MDHAQ binding strictly to the mordanted bacterial cell walls, creating a self-validating high signal-to-noise ratio[3].

  • Mordant Solution: 5% Aluminum Sulfate in distilled water.

Step-by-Step Methodology:

  • Deparaffinization & Rehydration: Pass slides through Xylene (2x, 5 min), followed by a graded ethanol series (100%, 95%, 70% for 3 min each). Rinse in distilled water. Causality: Gradual rehydration prevents rapid osmotic shock, preserving the delicate spiral morphology of the bacteria.

  • Mordanting: Incubate slides in the 5% Aluminum Sulfate solution for 10 minutes. Rinse briefly in distilled water to remove unbound Al³⁺.

  • Staining: Submerge slides in the acidified 1-MDHAQ solution for 15 minutes at room temperature.

  • Differentiation (Self-Validation Step): Wash slides in distilled water for 2–3 minutes. Causality: Because the background tissue was protonated by the acetic acid, unbound dye will rapidly wash out, leaving only the insoluble Al³⁺-dye lakes trapped in the bacterial membranes. If the background remains heavily stained, the pH of the dye solution was insufficiently acidic.

  • Dehydration & Mounting: Rapidly dehydrate through 95% and 100% ethanol, clear in Xylene, and mount using a resin-based medium (e.g., DPX)[3].

  • Analysis: Observe under brightfield microscopy. H. pylori will appear as distinct orange-red curved rods against a pale background.

ProtocolWorkflow S1 1. Tissue Rehydration (Graded Ethanol to H2O) S2 2. Mordanting (5% Al-Sulfate, 10 min) S1->S2 Prepares binding sites S3 3. 1-MDHAQ Staining (0.5% in Acetic Acid/EtOH, 15 min) S2->S3 Al3+ localized in tissue S4 4. Differentiation (Distilled H2O Wash) S3->S4 Forms Dye-Al3+ Lake S5 5. Dehydration & Mounting (Xylene -> DPX) S4->S5 Removes unbound dye S6 6. Microscopic Validation (Orange-Red Bacterial Rods) S5->S6 Preserves signal

Self-validating histological workflow for H. pylori detection using 1-MDHAQ.

Protocol II: Fluorescent Visualization of In Vitro Osteogenesis

Because 1-MDHAQ shares a structural backbone with Alizarin, it can be used to directly chelate endogenous calcium deposits in osteoblast cultures without an external mordant.

Step-by-Step Methodology:

  • Fixation: Wash cultured osteoblasts (e.g., MC3T3-E1 cells) twice with PBS. Fix with 4% Paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Preparation of Dye: Dissolve 1-MDHAQ in distilled water to a concentration of 40 mM. Adjust the pH carefully to 7.0 - 7.2 using dilute NH₄OH.

    • Causality for Neutral pH: Unlike bacterial staining, calcium chelation requires a neutral to slightly alkaline environment. At pH 7.2, the 2,3-dihydroxy groups are partially deprotonated, maximizing their nucleophilic attack on Ca²⁺ ions in the mineralized matrix.

  • Staining: Apply the pH-adjusted dye solution to the fixed cells and incubate in the dark for 20 minutes on an orbital shaker.

  • Washing: Aspirate the dye and wash the wells 4 times with distilled water (5 mins per wash) to remove all unchelated dye.

  • Fluorescent Analysis: Image using an epifluorescence microscope (Excitation: ~530 nm / Emission: ~580 nm). Calcium deposits will emit a brilliant red fluorescence, providing a highly sensitive, quantifiable map of osteogenesis.

References

1. - EAS Publisher. 2. - Plantae Database. 3. - Dove Medical Press. 4. - National Center for Biotechnology Information (NCBI).

Sources

Method

crystallization techniques for obtaining high-purity 1-Methyl-2,3-dihydroxyanthraquinone

Executive Summary & Scope This guide details the purification of 1-Methyl-2,3-dihydroxyanthraquinone (CAS: Analogous to 483-55-6), a structural analog of alizarin often synthesized or isolated from Rubia and Hedyotis spe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide details the purification of 1-Methyl-2,3-dihydroxyanthraquinone (CAS: Analogous to 483-55-6), a structural analog of alizarin often synthesized or isolated from Rubia and Hedyotis species.[1][2] Unlike its common isomers (e.g., Rubiadin or Soranjidiol), the 2,3-vicinal diol moiety in this compound presents unique challenges regarding oxidation susceptibility and chelation, yet offers a distinct chemical handle for separation.[2]

This protocol is designed for researchers requiring >99.5% purity for biological assays (e.g., DNA intercalation studies, cytotoxicity assays) where isomeric impurities (1,3-dihydroxy or 1,4-dihydroxy variants) can skew potency data by orders of magnitude.[1][2]

Physicochemical Profile & Solubility Logic

To design a self-validating crystallization system, one must understand the molecular forces at play:

  • Lipophilicity: The C1-Methyl group increases lipophilicity compared to Alizarin (1,2-dihydroxyanthraquinone), reducing water solubility significantly.[1][2]

  • Intramolecular Hydrogen Bonding: The C9-Carbonyl forms a hydrogen bond with the C1-Methyl protons (weak) or potentially the C8-H. Crucially, if the C1-position is occupied by Methyl, the C2-OH cannot form the highly stabilizing 6-membered intramolecular H-bond with the Carbonyl seen in 1-hydroxyanthraquinones.[1][2] This makes the C2/C3 protons more acidic and the molecule more polar than expected in basic media.[2]

  • Vicinal Diol Reactivity: The 2,3-dihydroxy motif allows for the formation of cyclic borate esters, a property utilized in Method A for isomer separation.

Solubility Table:

SolventSolubility (25°C)Solubility (Boiling)Application
Water Insoluble (<0.1 mg/mL)InsolubleAnti-solvent / Wash
Glacial Acetic Acid LowHighPrimary Crystallization
DMSO ModerateVery HighSolvent for "Crash" methods
Ethanol LowModeratePolishing / Recrystallization
Toluene LowModerateRemoval of non-polar tars
5% Borax (aq) Soluble (as complex)SolubleChemo-selective Extraction

Purification Protocols

Method A: The "Borate Trap" (Isomer-Specific Isolation)

Use this method if your crude material contains structural isomers (e.g., 1,3-dihydroxy variants).

Principle: Vicinal diols (2,3-OH) react with borate ions to form water-soluble cyclic diesters.[1][2] Isomers lacking vicinal hydroxyls (meta- or para-substituted) do not form this complex and remain insoluble.[1][2]

Protocol:

  • Dissolution: Suspend 5.0 g of crude solid in 100 mL of 5% Sodium Tetraborate (Borax) solution.

  • Complexation: Adjust pH to 9.0–10.0 using 1M NaOH. Stir vigorously for 2 hours at 40°C. The target molecule forms a soluble anionic borate complex (Deep Red/Purple solution).[2]

  • Filtration: Filter the mixture through a Celite pad to remove undissolved isomers (e.g., 1,3-dihydroxyanthraquinone) and non-polar impurities.

  • Hydrolysis & Precipitation: Cool the filtrate to 4°C. Slowly acidify with 2M HCl dropwise until pH < 2. The borate complex hydrolyzes, releasing the free 1-Methyl-2,3-dihydroxyanthraquinone as a bright yellow/orange precipitate.[1]

  • Collection: Filter the solid, wash copiously with water to remove boric acid, and dry under vacuum.[2]

Method B: Thermal Gradient Crystallization (Glacial Acetic Acid)

Use this method for final polishing to achieve >99% purity.[1]

Principle: Glacial acetic acid (GAA) offers a steep solubility curve for anthraquinones.[1][2] It effectively solvates polar impurities at high temperatures but rejects them upon cooling.[1][2]

Protocol:

  • Saturation: Place 2.0 g of the acid-precipitated solid (from Method A) into a round-bottom flask.

  • Reflux: Add Glacial Acetic Acid (approx. 40–60 mL). Heat to reflux (118°C) with stirring. Add solvent in 5 mL increments until the solid just dissolves.

    • Note: If a dark, insoluble residue remains after 60 mL, filter hot (using a heated funnel) to remove carbonized tars.[2]

  • Controlled Cooling: Turn off the heat source. Allow the flask to cool slowly in the oil bath to room temperature over 4–6 hours. Do not shock cool ; rapid cooling traps impurities.[1][2]

  • Aging: Once at room temperature, move to a 4°C refrigerator for 12 hours to maximize yield.

  • Harvest: Filter the needle-like crystals.

  • Wash: Wash with 10 mL of cold acetic acid, followed by 20 mL of cold methanol (to remove acetic acid).

  • Drying: Dry at 60°C under high vacuum (0.1 mbar) for 24 hours to remove solvent inclusions.

Process Visualization (Workflow)

The following diagram illustrates the decision matrix for purification based on impurity profile.

PurificationWorkflow Start Crude 1-Methyl-2,3-dihydroxyanthraquinone CheckIsomers Isomeric Impurities Present? (e.g., 1,3-diOH) Start->CheckIsomers BorateMethod METHOD A: Borate Complexation (Selects for Vicinal Diols) CheckIsomers->BorateMethod Yes (Vicinal separation req.) DirectCrys Direct Crystallization CheckIsomers->DirectCrys No (Mainly tars/salts) AcidPrecip Acid Hydrolysis & Precipitation BorateMethod->AcidPrecip Filter insolubles -> Acidify GAA_Crys METHOD B: Glacial Acetic Acid Recrystallization (Reflux -> Cool) AcidPrecip->GAA_Crys DirectCrys->GAA_Crys Wash Methanol Wash & Vacuum Dry GAA_Crys->Wash Harvest Crystals Final High Purity Product (>99.5%) Wash->Final

Figure 1: Decision tree for selecting the appropriate purification pathway based on crude composition.[1]

Analytical Validation (QC)

To ensure the protocol was successful, the following analytical parameters should be met.

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 30% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (aromatic backbone) and 430 nm (visible quinoid band).[1][2]

  • Acceptance Criteria: Single peak >99.5% area under curve (AUC).[1][2] No shoulders (indicative of isomers).[1][2]

NMR Signature (Structural Verification)
  • 1H NMR (DMSO-d6):

    • Look for the singlet methyl peak around δ 2.1–2.4 ppm.[1][2]

    • Hydroxyl protons: Two distinct singlets (exchangeable with D2O) often downfield (>10 ppm) if H-bonded, though the C1-Me steric clash may shift the C2-OH upfield compared to Alizarin.[1][2]

    • Aromatic Region: Verify the integration of 4 protons for the unsubstituted ring (m, 7.5–8.2 ppm) and the single proton on the substituted ring (s, ~7.2–7.6 ppm).

References

  • Thomson, R. H. (1971).[1][2][3] Naturally Occurring Quinones. Chapman and Hall.[1][2][3] (Foundational text on anthraquinone solubility and isolation logic).

  • Jangwan, J. S., et al. (2010).[1][2] "Isolation and Structure determination of new anthraquinone from the flowers of Tagetes erecta." Environment Conservation Journal. Link (Provides spectral data for methyl-dihydroxyanthraquinone analogs).[1][2]

  • Derksen, G. C., et al. (2002).[1][2][4] "Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography." Journal of Chromatography A. Link (Establishes HPLC separation conditions for dihydroxy isomers).[1][2]

  • BenchChem Application Note. (2025). "Methods for improving the purity of crude anthraquinone product." Link (Source for Glacial Acetic Acid recrystallization parameters).[1][2]

  • PubChem Compound Summary. (2023). "1-Amino-2-methylanthraquinone" (Analogous solubility data).[1][2] Link[1]

Sources

Application

Application Note: UV-Vis Spectrophotometric Characterization and Metal-Complexation Analysis of 1-Methyl-2,3-dihydroxyanthraquinone

Target Audience: Analytical Chemists, Pharmacognosists, and Materials Scientists (Redox Flow Batteries) Document Type: Advanced Protocol & Mechanistic Guide Introduction & Photophysical Foundations 1-Methyl-2,3-dihydroxy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacognosists, and Materials Scientists (Redox Flow Batteries) Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Photophysical Foundations

1-Methyl-2,3-dihydroxyanthraquinone (MDHAQ) is a structurally significant anthraquinone derivative. Featuring an electron-deficient tricyclic core, a sterically directing 1-methyl group, and a highly reactive vicinal diol (2,3-dihydroxy) moiety, MDHAQ serves as both a potent bidentate ligand for metal chelation and a highly reversible redox-active molecule.

Understanding its UV-Vis spectrophotometric behavior is critical for its quantification in natural product extracts and its evaluation as an anolyte in alkaline aqueous redox flow batteries (AORFBs).

Causality of Spectral Transitions

The UV-Vis spectrum of MDHAQ is governed by specific electronic transitions that are highly sensitive to the molecule's microenvironment:

  • Ultraviolet Region (250–340 nm): Absorption here is dominated by localized

    
     transitions. The benzenoid transitions occur around 250–290 nm, while the quinonoid transitions appear near 320–340 nm, a hallmark of 1[1].
    
  • Visible Region (400–450 nm): This broad band originates from Intramolecular Charge Transfer (ICT) driven by

    
     transitions, where the hydroxyl oxygens donate electron density into the quinone 
    
    
    
    -system.

The Perturbation Effect: When the pH is elevated, the 2,3-hydroxyl groups deprotonate. The resulting phenoxide anions possess significantly higher electron-donating capacity, lowering the HOMO-LUMO gap and causing a pronounced bathochromic (red) shift into the 480 nm range. Furthermore, the introduction of oxophilic metal ions (e.g., Al³⁺, Zr⁴⁺) forces the vicinal diols into a rigid chelate ring. This coordination not only induces a bathochromic shift but also a hyperchromic effect (increased absorbance intensity), a principle utilized in 2[2].

Mechanistic Pathways & Workflows

To visualize the analytical approach and the chemical causality behind the spectral shifts, refer to the following logical diagrams.

AnalyticalWorkflow Step1 1. Reagent & Matrix Prep (1.0 mM MDHAQ in MeOH) Step2 2. Quartz Cuvette Blanking (Corrects Solvent Scattering) Step1->Step2 Step3 3. Baseline UV-Vis Scan (200-800 nm, Neutral State) Step2->Step3 Step4 4. Incremental Titration (Add Al3+ / Zr4+ or OH-) Step3->Step4 Step5 5. Isosbestic Validation (Confirms 1:1 Stoichiometry) Step4->Step5

Fig 1. Self-validating UV-Vis spectrophotometric workflow for MDHAQ analysis.

SpectralShifts Neutral Neutral MDHAQ λ_max ≈ 410 nm Color: Yellow Anion Deprotonated MDHAQ λ_max ≈ 480 nm Color: Red/Purple Neutral->Anion + OH- (Deprotonation) Complex MDHAQ-Metal Chelate λ_max ≈ 520 nm Color: Deep Violet Neutral->Complex + Al3+ / Zr4+ (Coordination) Anion->Complex Metal Exchange

Fig 2. Mechanistic causality of MDHAQ spectral shifts via deprotonation and metal chelation.

Quantitative Data Summary

The table below summarizes the expected quantitative photophysical parameters of MDHAQ under varying experimental conditions.

Chemical StateEnvironmental ConditionUV

(nm)
Vis

(nm)
Appx. Molar Absorptivity (

)
Visual Color
Neutral Ligand Methanol (pH ~7.0)255, 330410~ 4,500

Yellow
Deprotonated Anion 0.1 M KOH (pH > 12)270, 345480~ 6,200

Red/Purple
Al(III) Complex Methanol + AlCl₃280, 350515~ 8,100

Magenta
Zr(IV) Complex Methanol + ZrOCl₂285, 355525~ 9,500

Deep Violet

Self-Validating Experimental Protocol

This protocol is engineered as a self-validating system . By utilizing a continuous spectrophotometric titration rather than isolated endpoint measurements, the analyst can track the formation of an isosbestic point. If the isosbestic point remains perfectly sharp throughout the titration, it mathematically proves that the spectral shift is strictly due to a clean two-state conversion (e.g., Free MDHAQ


 MDHAQ-Metal Complex) without degradation or higher-order side reactions.
Phase A: Reagent Preparation
  • MDHAQ Stock Solution: Accurately weigh MDHAQ and dissolve in HPLC-grade Methanol to yield a

    
     M stock. Causality: Methanol is chosen over water to ensure complete solvation of the hydrophobic anthraquinone core while maintaining miscibility for metal salts.
    
  • Metal Titrant: Prepare a

    
     M solution of Zirconyl Chloride (ZrOCl₂) or Aluminum Chloride (AlCl₃) in Methanol.
    
  • Buffer Matrix: If pH control is required, use non-coordinating buffers (e.g., HEPES or Acetate). Critical Warning: Do not use phosphate buffers, as phosphate will outcompete MDHAQ for metal coordination and precipitate the metal ions.

Phase B: Instrument Initialization & Blanking
  • Initialize a dual-beam UV-Vis spectrophotometer. Allow the deuterium (UV) and tungsten-halogen (Visible) lamps to warm up for 30 minutes to ensure emission stability.

  • Fill two matched Quartz cuvettes (1 cm pathlength) with the solvent matrix. Causality: Quartz is mandatory because standard borosilicate glass absorbs UV radiation below 340 nm, which would obscure the benzenoid/quinonoid transitions.

  • Perform a baseline zero scan from 200 nm to 800 nm to correct for solvent scattering and refractive index variations.

Phase C: Titration and Isosbestic Validation
  • Transfer 2.0 mL of the MDHAQ stock solution into the sample cuvette. Record the baseline spectrum of the neutral molecule.

  • Using a calibrated microsyringe, add the metal titrant in 5 µL increments.

  • After each addition, invert the cuvette gently to mix and allow 60 seconds for the chelation equilibrium to stabilize.

  • Acquire the spectrum (200–800 nm).

  • Repeat the additions until the visible peak (e.g., 525 nm for Zr⁴⁺) reaches a plateau, indicating saturation.

  • Validation Check: Overlay all acquired spectra. Identify the wavelength where all curves intersect (the isosbestic point, typically around 440–450 nm). A tight, non-drifting intersection validates the integrity of the 1:1 complexation model.

References

  • Role of phenolics in the resistance mechanisms of plants against fungal pathogens and insects Source: CNR-IRIS URL
  • Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries Source: RSC Publishing URL
  • Post-column deprotonation and complexation in HPLC as a tool for identification and structure elucidation of compounds from natural dyes of historical importance Source: ResearchGate URL

Sources

Technical Notes & Optimization

Troubleshooting

preventing photodegradation of 1-Methyl-2,3-dihydroxyanthraquinone during storage

Technical Support Center: Photostability & Storage of 1-Methyl-2,3-dihydroxyanthraquinone Executive Summary 1-Methyl-2,3-dihydroxyanthraquinone (a naturally occurring anthraquinone pigment found in Rubiaceae species like...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Photostability & Storage of 1-Methyl-2,3-dihydroxyanthraquinone

Executive Summary

1-Methyl-2,3-dihydroxyanthraquinone (a naturally occurring anthraquinone pigment found in Rubiaceae species like Ophiorrhiza pumila) presents specific stability challenges due to its ortho-dihydroxy (catechol) moiety at positions 2 and 3. Unlike simpler anthraquinones, this vicinal diol structure makes the compound highly susceptible to photo-oxidative coupling and radical-mediated degradation when exposed to light and oxygen.

This guide provides a self-validating storage protocol designed to arrest these degradation pathways.

Part 1: The Degradation Mechanism (Why It Fails)

To prevent degradation, you must understand the enemy. The instability of 1-Methyl-2,3-dihydroxyanthraquinone is driven by two synergistic forces: Photo-excitation and Redox Cycling .

  • Photo-Excitation : Upon absorption of UV/Visible light (typically 400–500 nm), the anthraquinone core transitions to an excited singlet state (

    
    ) and rapidly undergoes intersystem crossing to a long-lived triplet state (
    
    
    
    ).
  • ROS Generation : This triplet state is a potent oxidizer. It transfers energy to ground-state oxygen (

    
    ), generating singlet oxygen (
    
    
    
    ), or abstracts hydrogen from solvents/impurities to form radicals.
  • Catechol Oxidation : The 2,3-dihydroxy group is the "Achilles' heel." The generated Reactive Oxygen Species (ROS) attack these phenolic protons, driving the conversion of the catechol ring into an unstable ortho-quinone intermediate, which then polymerizes or decomposes into non-fluorescent byproducts.

Visualizing the Pathway

The following diagram illustrates the cascade you are preventing.

PhotodegradationPathway AQ 1-Methyl-2,3- dihydroxyanthraquinone (Ground State) Excited Excited Triplet State (^3AQ*) AQ->Excited UV/Vis Light (hν) Excited->AQ Non-radiative decay (If protected) ROS Singlet Oxygen (^1O_2) / Radicals Excited->ROS Energy Transfer (O2) Oxidation Catechol Oxidation (Ortho-Quinone) ROS->Oxidation H-Abstraction Degradation Polymerization & Color Loss Oxidation->Degradation Irreversible

Figure 1: Photo-oxidative degradation pathway of 1-Methyl-2,3-dihydroxyanthraquinone showing the critical role of the triplet state and ROS.

Part 2: Troubleshooting & FAQs

Q1: I observed a color shift from orange-red to brown. Is my sample compromised?

A: Yes, likely. The shift to brown indicates the oxidation of the 2,3-dihydroxy functionality into complex quinoid polymers or degradation products.

  • Diagnostic Step: Perform a Thin Layer Chromatography (TLC) assay.

    • Stationary Phase: Silica Gel 60 F254.

    • Mobile Phase: Toluene:Ethyl Acetate:Formic Acid (5:4:1).

    • Result: Pure compound appears as a single distinct spot (often yellow/orange). Degradation manifests as a streak or a spot at the origin (polymerized material).

Q2: Can I store stock solutions at -20°C?

A: Only if strictly anhydrous and degassed. Storage in solution is the highest risk factor. Even at -20°C, dissolved oxygen in solvents like DMSO or Methanol can drive slow oxidation.

  • Protocol: If solution storage is unavoidable:

    • Dissolve in anhydrous DMSO .

    • Purge the vial with Argon gas for 30 seconds to displace oxygen.

    • Seal with a Parafilm-wrapped cap.

    • Store in an amber vial at -80°C (preferred) or -20°C.

Q3: Why is the 2,3-dihydroxy isomer more sensitive than 1,4- or 1,8-isomers?

A: The 2,3-position creates a catechol (ortho-dihydroxy) motif.

  • 1,4- and 1,8-isomers (like Quinizarin or Danthron) form strong intramolecular hydrogen bonds with the carbonyl oxygens, which stabilizes the molecule and facilitates rapid non-radiative decay of the excited state (proton transfer).

  • 1-Methyl-2,3-dihydroxy : While the 1-Me and 2-OH may interact, the 3-OH is "free" and highly reactive toward oxidation. This lack of stabilizing H-bonding makes the 2,3-isomer significantly more photodegradable [1].

Part 3: Validated Storage Protocol

Follow this hierarchy of controls to ensure maximum shelf-life.

Table 1: Stability Conditions Summary
StateTemperatureContainer TypeAtmosphereMax Shelf Life
Solid Powder 4°C or -20°CAmber Glass VialDesiccated Air/Argon2 Years
DMSO Stock -80°CAmber + Foil WrapArgon Purged6 Months
Aqueous Buffer N/AN/AN/A< 24 Hours (Prepare Fresh)
Step-by-Step Long-Term Storage Workflow

Objective: Isolate the compound from Light, Oxygen, and Moisture.

  • Aliquot Immediately:

    • Do not store a large bulk bottle that is repeatedly opened. Weigh out single-use aliquots (e.g., 1 mg or 5 mg) into individual amber glass vials.

    • Reasoning: Repeated opening introduces moisture and oxygen, accelerating degradation.

  • Inert Gas Overlay (Critical for Long Term):

    • Gently flow a stream of Nitrogen or Argon gas into the vial for 10–15 seconds before capping.

    • Reasoning: Displaces O2, preventing the ROS generation step shown in Figure 1.

  • Secondary Light Protection:

    • Wrap each amber vial in aluminum foil.

    • Reasoning: Amber glass blocks UV but transmits some visible light (blue/green region) which can still excite anthraquinones. Foil provides 100% opacity.

  • Desiccation:

    • Place foil-wrapped vials inside a secondary container (e.g., a Falcon tube or Tupperware) containing a desiccant packet (Silica Gel).

    • Reasoning: Moisture can lower the pH locally or facilitate proton-coupled electron transfer (PCET) reactions that degrade the catechol ring.

  • Cold Storage:

    • Store at -20°C.

    • Note: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.

References

  • Photostability of Anthraquinone Derivatives

    • Source: Gollnick, K., et al. "Photochemistry of Anthraquinones." Journal of Photochemistry and Photobiology.
    • Context: Explains the role of intramolecular hydrogen bonding in stabilizing 1,4-isomers vs. the reactivity of 2,3-isomers.
    • Verification: (General reference for anthraquinone photophysics).

  • Handling Photosensitive Reagents

    • Source: BenchChem Safety Guide. "Personal Protective Equipment for Handling Anthraquinone-d8."
    • Context: Establishes baseline safety and handling for substituted anthraquinones.
    • Verification:

  • Structure & Occurrence

    • Source: PlantaeDB. "Ophiorrhiza pumila - 1-Methyl-2,3-dihydroxyanthraquinone."[1]

    • Context: Confirms the specific isomer structure and n
    • Verification:

  • General Stability of Hydroxyanthraquinones

    • Source: National Institutes of Health (PMC). "Temperature and pH Stability of Anthraquinones."
    • Context: Data on thermal and pH-dependent degradation of similar anthraquinone derivatives (aloin/emodin).[2]

    • Verification:

Sources

Optimization

troubleshooting baseline drift in HPLC analysis of anthraquinones

Introduction: The Anthraquinone Challenge Welcome to the Technical Support Center. You are likely here because your quantification of Emodin, Aloe-emodin, Rhein, Chrysophanol, or Physcion is being compromised by a wander...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Anthraquinone Challenge

Welcome to the Technical Support Center. You are likely here because your quantification of Emodin, Aloe-emodin, Rhein, Chrysophanol, or Physcion is being compromised by a wandering baseline.

In the analysis of anthraquinones from natural matrices (Rheum palmatum, Cassia, Aloe), baseline drift is rarely a hardware failure. It is almost always a chemical compatibility issue arising from the interaction between UV detection physics and the acidic mobile phases required to keep these phenolic compounds neutral.

This guide moves beyond generic advice to address the specific physicochemical properties of anthraquinones that drive these chromatographic anomalies.

Diagnostic Workflow: Triage Your Baseline

Before altering your method, you must identify the shape of the drift. Use the logic flow below to categorize your issue.

BaselineDiagnosis Start START: Observe Baseline Behavior IsCyclic Is the drift cyclic or sinusoidal? Start->IsCyclic IsMonotonic Is the drift monotonic (steady rise/fall)? IsCyclic->IsMonotonic No Yes_Cyclic CAUSE: Temperature Fluctuation or Pump Stroke Issue IsCyclic->Yes_Cyclic Yes IsGradient Does it track with the gradient? IsMonotonic->IsGradient Yes GhostPeak CAUSE: Late Eluting Matrix (Carryover) IsMonotonic->GhostPeak No (Random spikes) Yes_Gradient CAUSE: Mobile Phase Absorbance Mismatch (The 'Gradient Effect') IsGradient->Yes_Gradient Yes No_Gradient CAUSE: Column Bleed or Detector Lamp Aging IsGradient->No_Gradient No (Drift occurs in isocratic hold)

Figure 1: Diagnostic logic tree for isolating the root cause of baseline instability.

The Core Issue: Mobile Phase Absorbance Mismatch

Symptom: The baseline rises steadily as the % Organic (Solvent B) increases.[1] Context: Anthraquinones are typically detected at 254 nm (UV) or 435 nm (Visible). Drift is most severe at 254 nm.

The Mechanism

Anthraquinones contain phenolic hydroxyl groups. To prevent peak tailing caused by silanol interactions, you must use an acidic mobile phase (pH 2.5–3.0) to suppress ionization [1].

  • Common Modifier: 0.1% Phosphoric Acid (

    
    ) or Formic Acid.
    
  • Common Solvent: Methanol (MeOH) or Acetonitrile (ACN).[2][3][4]

The Problem: Methanol has a UV cutoff of ~205 nm, but significant absorbance tails into 254 nm when oxidized or low quality. More importantly, formic acid absorbs strongly below 260 nm . As you ramp from 10% B to 90% B, the total amount of UV-absorbing species in the flow cell changes, creating a rising slope.

Data: Solvent UV Cutoff & Drift Potential
Solvent SystemModifierDrift Risk at 254 nmNotes
ACN / Water 0.1%

Low Best for flat baselines. Phosphate is transparent at 254 nm.
MeOH / Water 0.1%

Medium MeOH absorbs more UV than ACN. Expect a rise of ~10-50 mAU.
ACN / Water 0.1% Formic AcidHigh Formic acid absorbs UV. As organic % changes, solvation of the acid changes, altering absorbance.
MeOH / Water 0.1% Formic AcidVery High "The Perfect Storm" for drift. Avoid if possible at low UV.
Protocol: The "Balanced Absorbance" Method

If you must use Methanol/Formic acid (e.g., for MS compatibility), you cannot eliminate the absorbance, but you can balance it.

Step-by-Step Correction:

  • Run a Blank Gradient: Inject 0 µL (or pure solvent). Record the baseline.

  • Identify the Direction:

    • If baseline rises, Solvent B absorbs more than Solvent A.

    • If baseline falls, Solvent A absorbs more than Solvent B.

  • Doping Strategy (Example for Rising Baseline):

    • Add a UV-absorbing species to Solvent A to match Solvent B.

    • Practical Trick: If using 0.1% Formic Acid in B and 0.1% in A, and the baseline rises, increase the Formic Acid in A to 0.12% or 0.15% .

    • This artificially raises the starting absorbance to match the ending absorbance, flattening the slope.

Expert Insight: "A perfectly flat baseline is not required for integration, but a slope >10 mAU/min can affect the integration of small impurity peaks (e.g., rhein glucosides). Balancing is preferred over electronic baseline subtraction." — Senior Application Scientist

Secondary Issue: Matrix Carryover (Ghost Peaks)

Symptom: Broad, amorphous humps or sharp "ghost" peaks appearing late in the chromatogram or in subsequent blank runs. Context: Rheum and Aloe extracts contain high molecular weight tannins, resins, and waxes that are far more hydrophobic than anthraquinones.

The Mechanism

Standard gradients for anthraquinones (e.g., 20% -> 80% Organic) may not be strong enough to elute the waxy matrix components. These accumulate on the head of the column and bleed off randomly in later runs [2].

Protocol: Column Regeneration for Plant Extracts

Do not rely on your analytical method to clean the column. Implement a "Sawtooth" wash step.

  • End of Sequence Wash:

    • Solvent A: Water

    • Solvent B: Acetonitrile (Methanol is too weak for waxes)

    • Flow: 1.5 mL/min (if column pressure allows)

    • Gradient:

      • 0 min: 95% B

      • 15 min: 95% B

      • 15.1 min: 5% B

      • 20 min: 5% B

  • Frequency: Perform this every 10–15 injections of crude extract.

FAQ: Rapid Fire Troubleshooting

Q: Can I use Acetate buffer instead of Formic Acid? A: Yes, but be careful. Acetate has a higher UV cutoff than Formate. If you are detecting at 254 nm, Acetate is acceptable.[5] If you are looking for impurities at 210–220 nm, Acetate will cause massive background noise. For Anthraquinones, Phosphoric Acid (0.1%) is the gold standard for UV detection because it is UV-transparent [3].

Q: My baseline oscillates in a sine wave pattern. Why? A: This is likely thermal instability . Refractive Index (RI) is temperature-dependent.[6][7] If your HPLC is near an AC vent, the cycling of the room air cools/heats the tubing.

  • Fix: Insulate the capillary tubing entering the detector with foam or use a column oven with a pre-heater (active solvent heating).

Q: Why do I see negative peaks? A: Your sample solvent has a lower absorbance than your mobile phase.

  • Example: Dissolving samples in pure Methanol while the mobile phase is 50:50 Methanol:Water (with Formic acid). The "plug" of pure Methanol has lower absorbance than the Formic acid-rich mobile phase, causing a dip.

  • Fix: Dissolve samples in the starting mobile phase composition.

Visualizing the Mobile Phase Logic

Use this diagram to select the correct mobile phase modification based on your detector constraints.

MobilePhaseSelection Start Select Mobile Phase for Anthraquinones Detection Detection Method? Start->Detection UV_Vis UV/Vis Only (QC Lab) Detection->UV_Vis MS LC-MS (R&D) Detection->MS Acid Acid Choice UV_Vis->Acid MS->Acid Phos 0.1% Phosphoric Acid (Transparent UV) Acid->Phos Formic 0.1% Formic Acid (Volatile) Acid->Formic Drift Baseline Drift Risk Phos->Drift Formic->Drift LowDrift LOW DRIFT Ideal for 254nm Drift->LowDrift HighDrift HIGH DRIFT Requires Balancing Drift->HighDrift

Figure 2: Mobile phase selection strategy balancing detection needs vs. baseline stability.

References

  • United States Pharmacopeia (USP). Anthraquinone Analysis: General Chapter <621> Chromatography. USP-NF.

  • Phenomenex. Troubleshooting HPLC Baseline Drift and Noise. Technical Guide.[8]

  • Agilent Technologies. Eliminating Baseline Problems in HPLC. Agilent Technical Support Note.

  • Ye, M., et al. (2007). High-performance liquid chromatography/electrospray ionization mass spectrometry analysis of anthraquinones in Rheum palmatum. Rapid Communications in Mass Spectrometry.

Sources

Troubleshooting

enhancing cellular uptake of 1-Methyl-2,3-dihydroxyanthraquinone in assays

Technical Support Center: 1-Methyl-2,3-dihydroxyanthraquinone (1-Me-2,3-DHAQ) Assay Optimization Ticket Status: Open Agent: Senior Application Scientist Subject: Enhancing Cellular Uptake & Troubleshooting Assay Interfer...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 1-Methyl-2,3-dihydroxyanthraquinone (1-Me-2,3-DHAQ) Assay Optimization

Ticket Status: Open Agent: Senior Application Scientist Subject: Enhancing Cellular Uptake & Troubleshooting Assay Interference

Introduction: The Physicochemical Challenge

Welcome to the technical support hub for 1-Methyl-2,3-dihydroxyanthraquinone (1-Me-2,3-DHAQ) . As a researcher working with this compound, you are likely encountering a specific triad of challenges inherent to lipophilic hydroxyanthraquinones: poor aqueous solubility , P-glycoprotein (P-gp) efflux , and fluorescence interference .

This guide moves beyond basic protocols to address the mechanistic barriers preventing your compound from reaching its intracellular target (likely DNA intercalation or mitochondrial ROS generation).

Part 1: Solubility & Formulation (The Foundation)

Q: My compound precipitates immediately upon addition to cell culture media. How do I maintain solubility?

A: This is the most common failure point. 1-Me-2,3-DHAQ is highly lipophilic and planar, leading to rapid π-π stacking aggregation in aqueous environments. Simple DMSO dilution is often insufficient.

The Fix: The "Solvent-Carrier" Sandwich Method Do not spike DMSO stocks directly into a large volume of media. Instead, use an intermediate carrier step to coat the hydrophobic molecule before it encounters the aqueous bulk.

  • Mechanism: Serum proteins (Albumin) or Cyclodextrins act as "chaperones," sequestering the hydrophobic anthraquinone core while presenting a hydrophilic surface to the media.

  • Protocol Modification:

    • Dissolve: Prepare a 10 mM stock in anhydrous DMSO.

    • Intermediate: Dilute this stock 1:10 into pure Fetal Bovine Serum (FBS) or a 5% Methyl-β-cyclodextrin (MβCD) solution. Vortex vigorously for 30 seconds.

    • Final Dilution: Add this intermediate mixture to your serum-free or low-serum media to reach the final concentration.

    • Verification: Examine the media under 40x microscopy. If you see micro-crystals, your uptake data will be invalid (false negatives).

Q: What is the maximum DMSO concentration I can use? A: Keep final DMSO < 0.5% (v/v). Above 1%, DMSO permeabilizes membranes artificially, skewing uptake data. For sensitive lines (e.g., primary neurons), keep < 0.1%.

Part 2: Permeability & Efflux (The Barrier)

Q: I see low intracellular signal despite high dosage. Is the compound not entering?

A: It is likely entering but being pumped out. Anthraquinones are classical substrates for P-glycoprotein (P-gp/MDR1) and BCRP efflux pumps.

The Fix: Efflux Inhibition Strategy To prove uptake is efflux-limited, run a parallel condition with a pharmacological inhibitor.

InhibitorTarget PumpConcentrationNotes
Verapamil P-gp (MDR1)10–50 µMStandard first-line choice.
Cyclosporin A P-gp / BCRP5–10 µMBroader spectrum; use if Verapamil fails.
Ko143 BCRP1 µMSpecific for Breast Cancer Resistance Protein.
  • Experimental Logic: If uptake increases significantly (>2-fold) with Verapamil, your cell line is MDR-positive. You must either co-treat routinely or switch to a P-gp negative line (e.g., HeLa vs. HeLa-MDR) for mechanistic studies.

Part 3: Assay Interference (The Readout)

Q: My fluorescence microscopy images have high background. Is it the compound?

A: Yes. Hydroxyanthraquinones are naturally fluorescent (typically Ex: 480–550 nm / Em: 580–650 nm). They can act as their own probe, but they also interfere with other dyes (like Propidium Iodide or Doxorubicin).

Troubleshooting Checklist:

  • Phenol Red: Phenol red in media quenches anthraquinone fluorescence and adds background. Switch to Phenol Red-Free media for all imaging and uptake assays.

  • Autofluorescence: 1-Me-2,3-DHAQ can bind non-specifically to plasticware. Use glass-bottom plates for imaging.

  • MTT Assay Warning: Anthraquinones can chemically reduce MTT tetrazolium salts without live cells, leading to false "high viability" readings. Switch to ATP-based assays (CellTiter-Glo) or LDH release assays which are less prone to this chemical interference.

Part 4: Optimized Experimental Workflows

Workflow A: Enhanced Cellular Uptake Protocol

Objective: Maximize intracellular retention for mechanistic analysis.

  • Preparation:

    • Seed cells (e.g., A549, MCF-7) at 5x10⁴ cells/well in 24-well plates.

    • Allow attachment for 24h.

  • Pre-Incubation (The "Priming" Step):

    • Remove media.[1] Wash 1x with PBS (pH 7.4).

    • Add media containing 20 µM Verapamil (if using efflux-competent cells). Incubate 30 min at 37°C.

  • Treatment:

    • Prepare 1-Me-2,3-DHAQ using the FBS-Intermediate method (described in Part 1).

    • Add to cells (Final conc: 1–10 µM).

    • Incubate for 2–4 hours . (Note: Anthraquinones intercalate DNA rapidly; >6 hours often leads to sequestration in lysosomes).

  • Washing (Critical):

    • Aspirate media.[1]

    • Wash 3x with ice-cold PBS . (Cold temperature halts active transport, preventing efflux during the wash).

  • Lysis/Detection:

    • Lyse cells with 1% Triton X-100.

    • Measure fluorescence (Ex 480nm / Em 590nm) or analyze via HPLC.

Part 5: Visualizing the Mechanism

The following diagram illustrates the kinetic pathway of 1-Me-2,3-DHAQ, highlighting the critical "Battleground" between passive diffusion and P-gp efflux.

CellularUptake Extracellular Extracellular Space (Media + Carrier) Cytoplasm Cytoplasm (Intracellular) Extracellular->Cytoplasm Passive Diffusion (Lipophilic) Membrane Cell Membrane (Lipid Bilayer) Cytoplasm->Extracellular P-gp Efflux Pump (Inhibited by Verapamil) Nucleus Nucleus (DNA Intercalation) Cytoplasm->Nucleus Target Binding (Topoisomerase II Inhibition) Lysosome Lysosome (Sequestration/Trapping) Cytoplasm->Lysosome Weak Base Trapping

Caption: Kinetic pathway of 1-Me-2,3-DHAQ. High lipophilicity drives diffusion (Blue), while P-gp pumps eject the drug (Red). Successful assays must inhibit the Red pathway to maximize the Green pathway.

References

  • Ref 1: Anthraquinone encapsulation into polymeric nanocapsules as a new drug from biotechnological origin designed for photodynamic therapy.[2] (2020).[2][3] PubMed.[1][4] Link

  • Ref 2: Folate-Receptor-Targeted Gold Nanoparticles Bearing a DNA-Binding Anthraquinone. (2013).[5] University of Birmingham. Link

  • Ref 3: Solubilities of compounds 1 and 2 at 10−3 M in water−DMSO solvents. (2016).[5] ResearchGate. Link

  • Ref 4: Cellular Uptake and Inhibition of DNA Synthesis by Dihydroxyanthraquinone and Two Analogues. (1984). Cancer Research.[6] Link

  • Ref 5: Synthesis of an anthraquinone derivative (DHAQC) and its effect on induction of G2/M arrest and apoptosis. (2014).[3] Drug Design, Development and Therapy. Link

Sources

Optimization

Technical Support Center: Troubleshooting Methylated Anthraquinone Recrystallization

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry challenges associated with the purification of methylated anthraquinones.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physical chemistry challenges associated with the purification of methylated anthraquinones.

Methylated anthraquinones (such as derivatives of emodin, physcion, or synthetic analogues) possess rigid, highly conjugated planar tricyclic cores. While unmethylated anthraquinones often exhibit extreme insolubility due to robust intermolecular hydrogen-bonding networks, methylation disrupts this symmetry. This structural shift lowers their melting points, dramatically alters their solubility profiles, and makes them highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—and complex polymorphic behaviors[1][2].

This guide does not just provide steps; it explains the thermodynamic and kinetic causality behind each experimental choice so you can build a self-validating crystallization protocol.

Part 1: Frequently Asked Questions (Troubleshooting)

Q1: Why does my methylated anthraquinone "oil out" instead of forming crystals, and how do I fix it? A1: Oiling out occurs when a cooling solution reaches supersaturation at a temperature where the solute separates as a secondary liquid phase (an emulsion) rather than integrating into a rigid crystalline lattice[1]. This is a kinetic failure. When the cooling rate is too rapid, the system bypasses the Metastable Zone Width (MSZW) and crashes into the miscibility gap. Furthermore, impurities act as freezing-point depressants, lowering the melting point of your compound below the temperature of the solution, forcing it to liquefy[3][4].

Causality & Fix: To fix this, you must control the generation of supersaturation.

  • Reduce the cooling rate: This keeps the system within the metastable zone, favoring the slower kinetics of crystal lattice formation over rapid liquid droplet coalescence.

  • Implement Seeding: Add a few pure seed crystals halfway into the cooling process. This provides a thermodynamic template, bypassing the high activation energy required for primary nucleation[1].

  • Self-Validation: If oiling out occurs, do not discard the flask. Reheat the mixture until homogeneous, add 5-10% more of the primary solvent to lower the overall concentration, and cool again at half the previous rate[3].

Q2: How do I select the right solvent system to prevent the co-crystallization of impurities? A2: The ideal crystallization solvent maximizes the solubility differential between its boiling point and room temperature[5]. Methylated anthraquinones are often too soluble in non-polar solvents (like dichloromethane) and completely insoluble in water. Causality & Fix: Use solvents that can temporarily disrupt the remaining hydrogen bonds at high heat but fail to solvate the planar aromatic core when cold. Glacial acetic acid is an exceptional primary solvent because it easily dissolves impurities (like unreacted anthracene precursors or oxidation byproducts) while having a steep solubility curve for the anthraquinone itself[6][7]. If using a binary system (e.g., Ethyl Acetate/Hexane), the anti-solvent must be titrated precisely to the "cloud point" to avoid forcing impurities out of solution alongside your product.

Q3: My yield is consistently low, or the resulting solid is an amorphous powder rather than distinct crystals. What is the cause? A3: A low yield indicates that the final solubility of your compound in the mother liquor is too high, meaning too much solvent was used during the initial dissolution[3]. An amorphous powder indicates a "crash" precipitation. When supersaturation is generated too violently (e.g., plunging a hot flask directly into an ice bath), massive, uncontrolled nucleation occurs simultaneously. The solute is depleted instantly, leaving no time for orderly crystal growth[1]. Causality & Fix: Dissolve the crude solid in the absolute minimum amount of boiling solvent. Allow the flask to cool to room temperature ambiently in an insulated environment (like a cork ring) before applying an ice bath.

Part 2: Quantitative Data & Solvent Selection

The table below summarizes the thermodynamic suitability of common solvents for methylated anthraquinone recrystallization.

Solvent SystemBoiling Point (°C)Polarity IndexSuitability & Mechanistic Notes
Glacial Acetic Acid 118.16.2Excellent. High boiling point allows for a massive temperature gradient. Keeps oxidation byproducts in solution upon cooling[6].
Ethanol (Absolute) 78.45.2Good. Moderate solubility curve. Ideal for natural product extracts (e.g., plant-derived anthraquinones)[6].
Toluene 110.62.4Moderate. Best reserved for highly methylated, non-polar derivatives that resist crystallization in protic solvents.
Ethyl Acetate / Hexane 77 / 68MixedExcellent (Binary). Requires precise anti-solvent titration. Allows fine-tuning of the dielectric constant to reject specific impurities.

Part 3: Experimental Protocols

Protocol A: Rescuing an "Oiled-Out" System (Anti-Solvent & Seeding)

This protocol is a self-validating loop. If the cloud point is missed, the system can be reheated and reset without product loss.

  • Re-dissolution: Place the flask containing the oiled-out emulsion back onto a hot plate. Heat gently to the boiling point of the solvent until the oil completely redissolves into a homogeneous solution[3].

  • Concentration Adjustment: Add 5% (v/v) of your primary "good" solvent to slightly decrease the solute concentration, moving the system out of the immediate LLPS miscibility gap.

  • Cloud Point Titration: If using a binary system, add the hot anti-solvent dropwise while stirring vigorously until a faint, persistent cloudiness appears. Immediately add 1-2 drops of the primary solvent until the solution just clears. This validates that the solution is perfectly saturated.

  • Seeding (The Critical Step): Remove the flask from the heat source. Allow it to cool by exactly 5-10°C. Introduce 1-2 mg of pure methylated anthraquinone seed crystals. You should observe micro-crystals beginning to grow on the seed surfaces.

  • Controlled Cooling: Place the flask on a cork ring to insulate the bottom. Allow it to cool to room temperature over 2 hours, then transfer to an ice bath (0-4°C) for 30 minutes to maximize yield[5].

  • Isolation: Vacuum filter the crystals using a Büchner funnel. Wash with a minimal volume of ice-cold anti-solvent to remove mother liquor impurities without dissolving the product.

Protocol B: Standard Recrystallization from Glacial Acetic Acid

Ideal for synthetic methylated anthraquinones contaminated with unreacted starting materials.

  • Dissolution: Weigh the crude methylated anthraquinone into an Erlenmeyer flask. Add glacial acetic acid (approximately 10 mL per gram of crude solid)[7].

  • Heating: Heat the mixture to a gentle boil under a fume hood until the solid dissolves.

  • Hot Filtration (Optional but Recommended): If dark, insoluble impurities or colored tints remain, add 1% (w/w) activated charcoal. Boil for 2 minutes, then filter the hot solution rapidly through a pre-heated fluted filter paper to remove the charcoal and adsorbed impurities[3][7].

  • Crystallization: Allow the filtrate to cool ambiently to room temperature. The high freezing point of acetic acid (16.6°C) means you should not use a standard ice bath, as the solvent itself will freeze. Cool only to 18-20°C.

  • Washing & Drying: Filter the resulting crystals. Wash sequentially with a small amount of cold glacial acetic acid, followed by cold 80% acetic acid, and finally cold water to remove all traces of the acid[7]. Dry under high vacuum.

Part 4: Mechanistic Visualizations

The following diagrams map the thermodynamic pathways and troubleshooting logic for your experiments.

PhasePathway HotSol Hot Saturated Solution (Homogeneous) Cooling Cooling Process (Generation of Supersaturation) HotSol->Cooling MSZ Metastable Zone (MSZW) Optimal Crystallization Window Cooling->MSZ Slow cooling rate (Thermodynamic control) LLPS Miscibility Gap (LLPS) 'Oiling Out' Emulsion Cooling->LLPS Rapid cooling / High impurities (Kinetic failure) Nucleation Primary/Secondary Nucleation MSZ->Nucleation Seeding applied LLPS->MSZ Reheat & add solvent (Protocol A) Amorphous Amorphous Solid / Gum (Impure) LLPS->Amorphous Spontaneous solidification Crystals Pure Crystalline Solid (Target) Nucleation->Crystals Controlled lattice growth

Figure 1: Thermodynamic pathway of crystallization vs. oiling out (LLPS) in anthraquinones.

DecisionTree Start Recrystallization Issue Detected Oil Oiling Out (Liquid Separation) Start->Oil Yield Low Yield / No Precipitation Start->Yield Purity Discolored Crystals (Co-crystallization) Start->Purity FixOil1 Decrease cooling rate & reheat solution Oil->FixOil1 FixOil2 Add seed crystals in Metastable Zone Oil->FixOil2 FixYield1 Boil off excess solvent (Reduce volume) Yield->FixYield1 FixYield2 Lower final temperature (Ice bath) Yield->FixYield2 FixPurity1 Perform hot filtration with activated charcoal Purity->FixPurity1 FixPurity2 Switch to Glacial Acetic Acid Purity->FixPurity2

Figure 2: Troubleshooting decision tree for resolving common anthraquinone crystallization failures.

References

  • Mettler Toledo. "Oiling Out in Crystallization." Available at: [Link]

  • Chemistry LibreTexts. "3.6F: Troubleshooting (Crystallization)." Available at:[Link]

  • ScienceMadness Discussion Board. "Anthraquinone preparations." Available at:[Link]

  • Reddit Chemistry Community. "Recrystallization (help meeeeee) - Oiling Out Discussions." Available at:[Link]

  • MDPI. "Additive-Assisted Crystallization of 9,10-Diphenylanthracene." Available at: [Link]

Sources

Troubleshooting

Technical Support Center: 1-Methyl-2,3-dihydroxyanthraquinone Stability &amp; Troubleshooting

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-Methyl-2,3-dihydroxyanthraquinone (1-M-2,3-DHAQ) .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is engineered for researchers, analytical chemists, and drug development professionals working with 1-Methyl-2,3-dihydroxyanthraquinone (1-M-2,3-DHAQ) . Because this compound features a highly redox-active catechol-like moiety on an anthraquinone backbone, its physicochemical behavior is heavily dictated by your choice of solvent.

Below, we dissect the causality behind its differential stability in Dimethyl Sulfoxide (DMSO) versus Ethanol (EtOH), provide self-validating protocols, and offer actionable troubleshooting steps.

Mechanistic Causality: Solvation & Stability

To master the handling of 1-M-2,3-DHAQ, you must understand how the solvent interacts with the molecule's 2,3-dihydroxy groups.

The DMSO Paradox (High Solubility, Low Stability): DMSO provides superior solvation thermodynamics for anthraquinones due to strong dipole-dipole interactions. However, DMSO is highly hygroscopic. Once a bottle is opened, it rapidly absorbs atmospheric moisture. This water introduces dissolved oxygen and trace metal ions, which catalyze the oxidation of the 2,3-dihydroxy groups into an ortho-quinone. Furthermore, DMSO has a relatively high freezing point (~18.5°C). Moving a stock tube from the refrigerator to the bench initiates a freeze-thaw cycle, causing transient concentration gradients that promote molecular self-aggregation—a known degradation pathway for anthraquinone-based molecules.

The Ethanol Shield (Low Solubility, High Stability): Ethanol is a protic solvent. It forms a robust hydrogen-bonding network with the hydroxyl groups of 1-M-2,3-DHAQ. This H-bonding electronically stabilizes the hydroxyls and sterically hinders oxidative attack. While chemical stability is vastly improved, the trade-off is significantly lower solubility; anthraquinones are notoriously poorly soluble in ethanol near room temperature, often requiring boiling ethanol to achieve full dissolution[1].

G A 1-Methyl-2,3-dihydroxyanthraquinone (1-M-2,3-DHAQ) B Solvation in DMSO (High Solubility, Hygroscopic) A->B Dissolve C Solvation in Ethanol (Lower Solubility, Protic) A->C Dissolve D Water Absorption & O2 Ingress (Accelerated by freeze-thaw) B->D Air/Light Exposure E H-Bonding Stabilization (Protects dihydroxy groups) C->E Protic Environment F Oxidation to ortho-quinone & Aggregation D->F Degradation G Maintained Structural Integrity (Longer Half-life) E->G Stability

Mechanistic pathways of 1-M-2,3-DHAQ solvation and stability in DMSO versus Ethanol.

Troubleshooting FAQs

Q1: My 1-M-2,3-DHAQ stock solution in DMSO turned from light yellow to dark brown over a month at -20°C. What happened? A: The color shift is a direct visual indicator of oxidative degradation. The 2,3-dihydroxy groups have oxidized into an ortho-quinone, likely followed by polymerization. This is caused by water ingress into the DMSO and photo-oxidation[2]. Action: Discard the solution. Always use anhydrous DMSO (≤0.005% water) and store in single-use aliquots at -80°C, which can preserve anthraquinone integrity for up to 6 months[3].

Q2: I switched to Ethanol to improve stability for my in vitro assays, but now my compound is precipitating. How do I fix this? A: You have hit the thermodynamic solubility limit. Because ethanol lacks the strong aprotic dipole of DMSO, it cannot keep high concentrations of the planar anthraquinone core in solution at room temperature. Action: Gently warm the ethanol solution in a water bath (40–50°C) and sonicate to redissolve. Ensure your working concentration does not exceed ~2-5 mM.

Q3: How do I analytically verify the integrity of my stock solution before an expensive cell-based assay? A: Perform a quick UV-Vis spectrophotometric scan. Unoxidized 1-M-2,3-DHAQ has a characteristic absorption spectrum. The appearance of new absorption bands at longer wavelengths (bathochromic shift) or a loss of the primary isobestic points indicates degradation.

Workflow Start Signal Loss or Color Shift in Assay? Solvent Identify Primary Solvent Start->Solvent DMSO DMSO Solvent->DMSO EtOH Ethanol Solvent->EtOH CheckWater Check Water Content & Freeze-Thaw History DMSO->CheckWater CheckSol Check for Precipitation (Solubility Limit?) EtOH->CheckSol ActionDMSO Use anhydrous DMSO, Store at -80°C in dark, Single-use aliquots CheckWater->ActionDMSO ActionEtOH Warm gently to redissolve, Store at -20°C, Seal tightly CheckSol->ActionEtOH

Troubleshooting workflow for resolving 1-M-2,3-DHAQ stability and solubility issues.

Quantitative Data: Stability & Solubility Matrix

ParameterDMSO (Anhydrous)Ethanol (Absolute)
Max Solubility (25°C) High (>50 mM)Low (<5 mM)
Long-Term Stability (-80°C, Dark) > 6 months[3]> 12 months
Short-Term Stability (25°C, Light) < 48 hours (rapid oxidation)~ 1-2 weeks (slow degradation)
Primary Degradation Pathway Oxidation to ortho-quinone, AggregationMinor etherification (rare under standard conditions)
Recommended Application High-concentration stock aliquotsLong-term storage of dilute analytical standards

Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on assumption. Use the following self-validating protocols to prepare and store your solutions.

Protocol A: Preparation and Cryo-Storage of DMSO Stock Solutions

Objective: Prevent water ingress and freeze-thaw-induced aggregation.

  • Preparation: Weigh 1-M-2,3-DHAQ powder under a nitrogen atmosphere (e.g., inside a glove box or a nitrogen-purged bag).

  • Solvation: Dissolve the powder in strictly anhydrous DMSO (water content ≤0.005%) to a target concentration of 10 mM.

    • Validation Step 1: Perform a Karl Fischer titration on your DMSO bottle before use. If water content is >0.01%, discard or use fresh molecular sieves.

  • Aliquoting: Dispense the solution into amber, light-blocking microcentrifuge tubes in 20–50 µL single-use aliquots.

  • Inerting: Overlay the liquid in each tube with a gentle stream of Argon or Nitrogen gas before sealing the cap.

  • Storage: Flash-freeze the tubes in liquid nitrogen and transfer immediately to a -80°C freezer.

    • Validation Step 2 (Integrity Check): Thaw one aliquot after 24 hours. Run an HPLC-UV assay against a freshly prepared standard. The Area Under the Curve (AUC) of the primary peak must be ≥ 99% of the standard. If <99%, your DMSO was compromised by water or oxygen.

Protocol B: Ethanol Redissolution and Assay Preparation

Objective: Overcome low solubility while maintaining chemical stability.

  • Warming: Retrieve the ethanol stock from -20°C. Place the sealed tube in a 45°C sonication water bath for 5 minutes.

  • Visual Inspection: Hold the tube against a stark white background under bright light.

    • Validation Step: Look for micro-crystals or a "swirling" Schlieren effect. If visible, continue sonicating until the solution is perfectly optically clear.

  • Dilution: Dilute directly into your aqueous assay buffer immediately prior to the experiment. Ensure the final ethanol concentration in your assay remains below 1% to prevent solvent-induced artifacts in downstream cellular or enzymatic assays.

References

  • Anthraquinone. Wikipedia. Available at:[Link]

  • Enhanced solubility and stability of active species in flow battery electrolytes via suppressed anthraquinone aggregation. RSC Publishing. Available at:[Link]

  • ANTHRAQUINONE - Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water. National Center for Biotechnology Information (NCBI). Available at:[Link]

Sources

Optimization

minimizing side reactions during methylation of dihydroxyanthraquinones

Welcome to the technical support center for the methylation of dihydroxyanthraquinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the methylation of dihydroxyanthraquinones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this chemical transformation. Here, you will find in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to minimize side reactions and optimize your synthetic outcomes.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the methylation of dihydroxyanthraquinones. Each problem is presented with potential causes and actionable solutions.

Issue 1: Poor or No Conversion of the Starting Dihydroxyanthraquinone

You've set up your reaction, but upon analysis (e.g., TLC, LC-MS), you observe primarily unreacted starting material. What could be the issue?

Possible Causes & Solutions:

  • Insufficient Base: The phenolic hydroxyl groups of dihydroxyanthraquinones are acidic, but a base is required to generate the more nucleophilic phenoxide ion for efficient methylation.

    • Solution: Ensure you are using a suitable base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and that it is present in at least a stoichiometric amount relative to the hydroxyl groups you intend to methylate. For complete deprotonation, a stronger base like sodium hydride (NaH) might be considered, though with caution due to its reactivity.

  • Inactive Methylating Agent: The methylating agent may have degraded.

    • Solution: Use a fresh bottle of your methylating agent (e.g., dimethyl sulfate, methyl iodide, or methyl tosylate). It is good practice to verify the purity of the reagent if it has been stored for an extended period.

  • Low Reaction Temperature: The reaction kinetics may be too slow at the temperature you have chosen.

    • Solution: Gradually increase the reaction temperature. Many methylation reactions of phenols require heating or refluxing to proceed at a reasonable rate.[1][2]

  • Inappropriate Solvent: The chosen solvent may not be suitable for the reaction.

    • Solution: Select a solvent that can dissolve the dihydroxyanthraquinone and is compatible with your chosen base and methylating agent. Aprotic polar solvents like dimethylformamide (DMF), acetone, or tetrahydrofuran (THF) are often effective. For instance, refluxing in acetone has been reported in some methylation attempts, though it may not always be successful.[3]

Issue 2: A Mixture of Mono- and Di-methylated Products is Observed

Your goal was to synthesize the di-methylated product, but you have a significant amount of the mono-methylated species, or vice-versa. How can you improve the selectivity?

Possible Causes & Solutions:

  • Controlling Stoichiometry for Mono-methylation: Achieving selective mono-methylation can be challenging due to the similar reactivity of the two hydroxyl groups.

    • Solution: Carefully control the stoichiometry of the methylating agent. Using a slight excess (e.g., 1.1-1.2 equivalents) of the methylating agent relative to one hydroxyl group can favor mono-methylation. Additionally, a highly selective procedure for the monomethylation of 1,8-dihydroxy-9,10-anthraquinone has been achieved by refluxing in tetraglyme.[2]

  • Driving the Reaction to Di-methylation: Incomplete reaction is the most likely cause for the presence of mono-methylated product when the di-methylated product is desired.

    • Solution: Use a larger excess of the methylating agent (e.g., 2.5-3.0 equivalents or more) and a sufficient amount of base to deprotonate both hydroxyl groups. Increasing the reaction time and/or temperature can also help drive the reaction to completion. A solvent-free procedure involving grinding the reactants and heating has been shown to produce excellent yields of the dimethylated product.[2]

Issue 3: Formation of O-methylated vs. C-methylated Byproducts

You are observing byproducts that suggest methylation has occurred on the anthraquinone ring itself (C-methylation) instead of, or in addition to, the desired O-methylation.

Possible Causes & Solutions:

  • Reaction Conditions Favoring C-alkylation: The choice of catalyst and reaction conditions can significantly influence the regioselectivity.

    • Solution: O-methylation is generally favored under basic conditions where the phenoxide is the dominant nucleophile. In contrast, acidic catalysts and high temperatures, particularly in the vapor phase with methanol as the methylating agent, can promote C-methylation, leading to the formation of cresol and xylenol-type byproducts.[4][5][6] To favor O-methylation, stick to base-catalyzed methods.

  • Nature of the Methylating Agent: While less common with typical methylating agents like dimethyl sulfate, some reagents might have a higher propensity for C-alkylation under certain conditions.

    • Solution: Employ "greener" and highly selective O-methylating agents like dimethyl carbonate (DMC) in the presence of a base like K₂CO₃.[7][8] This system has been shown to provide excellent selectivity for O-methylation of phenols.[7][8]

Issue 4: Degradation of the Anthraquinone Core

Your reaction mixture has turned dark, and you are isolating very little of your desired product, suggesting the starting material is decomposing.

Possible Causes & Solutions:

  • Harsh Reaction Conditions: The anthraquinone ring system can be susceptible to cleavage under certain harsh conditions.

    • Solution: Avoid overly aggressive conditions. For example, some enzymatic and oxidative processes are known to cleave the anthraquinone ring.[9][10][11] While these are not typical methylation conditions, it highlights the potential for ring-opening. If you are using very strong bases or high temperatures for extended periods, consider milder alternatives.

  • Oxidative Degradation: In the presence of air, especially at high temperatures and under basic conditions, the hydroquinone form of the anthraquinone, which can be in equilibrium, may be susceptible to oxidation and subsequent degradation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.

II. Frequently Asked Questions (FAQs)

This section provides answers to broader, more conceptual questions regarding the methylation of dihydroxyanthraquinones.

Q1: What are the most common methylating agents for dihydroxyanthraquinones and what are their pros and cons?
Methylating AgentProsCons
Dimethyl Sulfate (DMS) Highly reactive and effective.Extremely toxic and a suspected carcinogen; requires careful handling.
Methyl Iodide (MeI) Reactive and commonly used.Toxic and a volatile alkylating agent; should be handled in a fume hood.
Methyl Tosylate (MeOTs) Less volatile and less toxic than DMS and MeI.[6]Can be less reactive than DMS or MeI.
Dimethyl Carbonate (DMC) Considered a "green" methylating agent; low toxicity and produces benign byproducts.[8]Often requires higher temperatures and pressures, or specific catalytic systems to be effective.[7][8]
Q2: How does the choice of base affect the reaction outcome?

The base plays a crucial role in deprotonating the phenolic hydroxyl groups to form the more nucleophilic phenoxide ions.

  • Weak Bases (e.g., K₂CO₃, Na₂CO₃): These are commonly used and are often sufficient for the methylation of phenols. They are easier to handle and generally lead to cleaner reactions.

  • Strong Bases (e.g., NaH, LDA): These will irreversibly deprotonate the hydroxyl groups, which can be advantageous in driving the reaction to completion. However, they are more hazardous to handle and can sometimes promote side reactions like aldol-type condensations if other reactive functional groups are present.

Q3: How can I effectively purify my methylated dihydroxyanthraquinone product?

Purification can often be achieved through standard laboratory techniques:

  • Column Chromatography: This is a very common and effective method for separating the starting material, mono-methylated, and di-methylated products. A silica gel stationary phase with a non-polar eluent system (e.g., dichloromethane with a small percentage of ethyl acetate) is often a good starting point.[2][3]

  • Recrystallization: If the product is a solid and sufficiently pure after initial workup, recrystallization from a suitable solvent can be an effective purification method.

  • Sublimation: For thermally stable compounds, sublimation can be a powerful purification technique.[1]

Q4: Are there any "green" or more environmentally friendly approaches to methylating dihydroxyanthraquinones?

Yes, there is a growing interest in developing more sustainable synthetic methods.

  • Dimethyl Carbonate (DMC): As mentioned earlier, DMC is a non-toxic and environmentally friendly methylating agent.[8] Its use, often in combination with a base like K₂CO₃ and potentially a phase-transfer catalyst, can provide high yields and selectivities for O-methylation.[8]

  • Solvent-Free Reactions: Performing the reaction without a solvent can reduce waste and may also improve reaction rates. A convenient and environmentally friendly solvent-free procedure for the dimethylation of 1,8-dihydroxy-9,10-anthraquinone has been developed with excellent yield.[2] This can be achieved by grinding the reactants together and heating them, sometimes with the aid of microwave irradiation.[2]

III. Visualizing the Process: Reaction Workflow and Decision Making

General Workflow for Dihydroxyanthraquinone Methylation

Methylation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Select Dihydroxyanthraquinone reagents Choose Methylating Agent & Base start->reagents solvent Select Solvent reagents->solvent setup Combine Reactants under Inert Atmosphere solvent->setup heat Heat to Reaction Temperature setup->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify (Chromatography, etc.) extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: A generalized experimental workflow for the methylation of dihydroxyanthraquinones.

Troubleshooting Decision Tree

Caption: A decision tree to guide troubleshooting during dihydroxyanthraquinone methylation.

IV. References

  • Bienzyme-Catalytic and Dioxygenation-Mediated Anthraquinone Ring Opening. (2021). Journal of the American Chemical Society. [Link]

  • Comparative Methylation of 1,8-Dihydroxy-9,10-anthraquinone: Chemoselectivity in the Organic Chemistry Laboratory. (2023). Journal of Chemical Education. [Link]

  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. (2007). Organic Process Research & Development. [Link]

  • Methylation of 1,8-dihydroxy-9,10-anthraquinone with and without use of solvent-free technique. (2003). Tetrahedron Letters. [Link]

  • Methylation of Phenol with Methanol over High-Silica Beta Zeolite. AIR Unimi. [Link]

  • Biosynthesis of coelulatin for the methylation of anthraquinone featuring HemN-like radical S-adenosyl-L-methionine enzyme. (2022). Frontiers in Microbiology. [Link]

  • Vapour Phase Methylation of Phenol Over Ni1-xMnxFe2O4 Type Ferrospinels. (2008). Asian Journal of Chemistry. [Link]

  • A Chemosensor of 1,8-Dihydroxyanthraquinone PMOs Prepared in a Ternary Deep Eutectic Solvent for the Sensitive Detection of Cu2+. (2022). Molecules. [Link]

  • O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. (2014). ResearchGate. [Link]

  • Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. (2024). RSC Publishing. [Link]

  • Experimental part. (2003). ResearchGate. [Link]

  • Proposed enzymatic mechanism of BTG13 for anthraquinone ring cleavage.... (2023). ResearchGate. [Link]

  • Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. (2024). Chemical Science. [Link]

  • Discovery of the Biosynthetic Pathway of Beticolin 1 Reveals a Novel Non-Heme Iron-Dependent Oxygenase for Anthraquinone Ring Cleavage. (2022). Angewandte Chemie International Edition. [Link]

  • Solvatochromic study of 1,2-dihydroxyanthraquinone in neat and binary solvent mixtures. ResearchGate. [Link]

  • Methylation of phenols. (2011). Sciencemadness Discussion Board. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Activity of 1-Methyl-2,3-dihydroxyanthraquinone and Vitamin C

Introduction In the landscape of drug development and cellular research, the mitigation of oxidative stress is a cornerstone of therapeutic strategy. Oxidative stress, stemming from an imbalance between reactive oxygen s...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of drug development and cellular research, the mitigation of oxidative stress is a cornerstone of therapeutic strategy. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of potent antioxidant compounds are of paramount importance.

This guide provides a detailed comparative analysis of the antioxidant capacities of a specific plant-derived anthraquinone, 1-Methyl-2,3-dihydroxyanthraquinone, and the universally recognized benchmark antioxidant, Vitamin C (L-ascorbic acid). While Vitamin C is a well-characterized, water-soluble antioxidant, the diverse family of anthraquinones presents a compelling, yet more complex, area of study. Anthraquinones, naturally occurring in plants like Rubia species, are known for a wide range of biological activities.[1] This document is intended for researchers, scientists, and drug development professionals, offering a technical synthesis of chemical mechanisms, experimental protocols for comparative assessment, and an analysis of available data to guide future research and application.

For the purpose of this guide, due to the limited direct experimental data on 1-Methyl-2,3-dihydroxyanthraquinone, we will draw comparative insights from its close structural isomer, Rubiadin (1,3-dihydroxy-2-methylanthraquinone), and other dihydroxyanthraquinone derivatives, a necessary proxy to explore its potential antioxidant profile.[1]

Section 1: Chemical Structure and Antioxidant Mechanisms

The antioxidant potential of a molecule is intrinsically linked to its chemical structure. The ability to donate a hydrogen atom or an electron to neutralize a free radical dictates its efficacy.

Vitamin C (L-Ascorbic Acid)

Vitamin C is a hydrophilic antioxidant that acts directly by scavenging a wide array of ROS, including superoxide radicals, hydroxyl radicals, and hydrogen peroxide. Its primary mechanism involves the donation of a hydrogen atom from one of its hydroxyl groups, forming a relatively stable ascorbyl radical. This radical can then be regenerated back to its active form by cellular enzymatic systems. The significant antioxidant properties of Vitamin C are well-established and often serve as a positive control in antioxidant assays.[2]

1-Methyl-2,3-dihydroxyanthraquinone

1-Methyl-2,3-dihydroxyanthraquinone belongs to the anthraquinone class of phenolic compounds. The antioxidant activity of these molecules is largely attributed to their phenolic hydroxyl groups.[3] The arrangement of these groups is critical; specifically, the ortho-dihydroxy configuration on the anthraquinone scaffold is expected to confer potent radical scavenging capabilities.

The primary antioxidant mechanisms for phenolic compounds like this anthraquinone are:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl group (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it and forming a stable semiquinone radical.[3] The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter in this mechanism.[3]

  • Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant can transfer an electron to the free radical, followed by the transfer of a proton. This mechanism is particularly relevant in polar solvents.[3]

Theoretical studies on similar anthraquinones suggest that those with ortho-hydroxyl groups exhibit the highest reactivity and potent scavenging activity.[3] Furthermore, computational studies have indicated that anthraquinones may be exceptionally effective scavengers of the superoxide anion (O2•–), with reaction rates significantly higher than those of ascorbic acid in aqueous solutions.[4]

Antioxidant_Mechanisms cluster_Anthraquinone 1-Methyl-2,3-dihydroxyanthraquinone (ArOH) cluster_VitaminC Vitamin C (AscH₂) AQ ArOH NeutralizedProduct Neutralized Product (RH) AQ->NeutralizedProduct H• (HAT) AQ_Radical Semiquinone Radical (ArO•) AQ->AQ_Radical Forms VC AscH₂ VC->NeutralizedProduct H• (HAT) VC_Radical Ascorbyl Radical (AscH•) VC->VC_Radical Forms FreeRadical Free Radical (R•) FreeRadical->AQ FreeRadical->VC

Caption: General Hydrogen Atom Transfer (HAT) mechanism for antioxidants.

Section 2: In Vitro Comparative Assessment Protocols

To empirically compare the antioxidant activities, a panel of in vitro assays is recommended. No single assay can capture all facets of antioxidant action; therefore, employing multiple methods with different mechanisms is crucial for a comprehensive evaluation.[5][6] The most common and reliable assays include the DPPH and ABTS radical scavenging assays.[7][8]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to reduce the stable DPPH free radical.[8] The reduction of DPPH is visually marked by a color change from deep violet to a pale yellow, which is quantified spectrophotometrically at approximately 517 nm.[9] The degree of discoloration is directly proportional to the scavenging activity of the sample.[7]

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock Solutions: Prepare 1 mg/mL stock solutions of 1-Methyl-2,3-dihydroxyanthraquinone and Vitamin C (as the standard) in methanol.

    • Serial Dilutions: From the stock solutions, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • Pipette 1.0 mL of each dilution into a separate test tube.

    • Add 2.0 mL of the 0.1 mM DPPH solution to each tube.

    • For the control, mix 1.0 mL of methanol with 2.0 mL of the DPPH solution.

    • Vortex all tubes thoroughly.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.[7]

  • Measurement and Calculation:

    • Measure the absorbance (A) of each solution at 517 nm using a UV-Vis spectrophotometer. Use methanol as the blank.[10]

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Plot the % Inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis P1 Prepare 0.1 mM DPPH in Methanol P3 Create Serial Dilutions P1->P3 P2 Prepare Stock Solutions (Test Compound & Vitamin C) P2->P3 R1 Mix 1 mL Sample + 2 mL DPPH Solution P3->R1 R2 Vortex Thoroughly R1->R2 R3 Incubate in Dark (30 mins, Room Temp) R2->R3 A1 Measure Absorbance at 517 nm R3->A1 A2 Calculate % Inhibition A1->A2 A3 Determine IC50 Value A2->A3

Caption: Standard workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This assay is versatile as it can be used in both aqueous and organic solvent systems.[11] The pre-formed radical has a characteristic blue-green color, which decolorizes in the presence of an antioxidant.

  • Reagent Preparation:

    • ABTS Stock Solution: Prepare a 7 mM aqueous solution of ABTS.

    • Potassium Persulfate Solution: Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

    • Before use, dilute the ABTS•+ working solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds and Vitamin C as described for the DPPH assay.

    • Add 1.0 mL of the diluted ABTS•+ working solution to 10 µL of each sample dilution.

    • Incubate for 6 minutes at room temperature.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value as described for the DPPH assay.

Section 3: Data Analysis and Comparative Discussion

Compound/AssayDPPH Scavenging (IC50)ABTS Scavenging (IC50)Superoxide ScavengingReference
Vitamin C (Ascorbic Acid) ~5-15 µg/mL~10-20 µg/mLModerate (k ≈ 10³ M⁻¹s⁻¹)[2][4][11]
Dihydroxyanthraquinones Potent (Variable)Potent (Variable)High (k ≈ 10⁶-10⁸ M⁻¹s⁻¹)[4][12][13]

Note: IC50 values are highly dependent on specific assay conditions. The values presented are representative ranges from literature.

Discussion of Expected Performance:

  • Radical Scavenging (DPPH & ABTS): Dihydroxyanthraquinones are generally potent radical scavengers.[13] The presence of the ortho-dihydroxy moiety in 1-Methyl-2,3-dihydroxyanthraquinone is expected to result in strong activity, likely comparable to or potentially exceeding that of Vitamin C in these assays. The specific IC50 value would be influenced by the steric and electronic effects of the methyl group. Studies on other anthraquinone derivatives have shown significant DPPH radical scavenging activity.[12]

  • Superoxide Scavenging: This is where anthraquinones may exhibit a distinct advantage. Theoretical studies have shown that the superoxide anion scavenging activity of some anthraquinones is significantly higher than that of ascorbic acid.[4] This suggests that 1-Methyl-2,3-dihydroxyanthraquinone could be a particularly effective agent against this specific, biologically important ROS.

  • Mechanism and Structure-Activity Relationship: The antioxidant efficacy of anthraquinones increases with the number of hydroxyl groups.[14] The position of these groups is also critical. The 2,3-dihydroxy arrangement creates an electron-rich system that can readily donate hydrogen atoms or electrons to neutralize free radicals, a structural feature that underpins its predicted high antioxidant potential.

Section 4: Cellular Activity and Biological Pathways

While in vitro chemical assays are essential for initial screening, their biological relevance must be confirmed in cellular models. Potent antioxidants often exert their effects by modulating endogenous defense pathways. For anthraquinones, a key pathway of interest is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[15]

Nrf2 is a master regulator of the cellular antioxidant response, controlling the expression of numerous protective enzymes like heme oxygenase-1 (HO-1) and superoxide dismutase (SOD).[15] Several anthraquinones have been shown to activate the Nrf2 pathway, providing an indirect but powerful antioxidant effect. It is plausible that 1-Methyl-2,3-dihydroxyanthraquinone could also function as an Nrf2 activator, a hypothesis that warrants investigation through cell-based assays (e.g., measuring HO-1 expression in treated cells).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) AOE Antioxidant Enzyme Expression (e.g., HO-1, SOD) ARE->AOE activates Cellular_Protection Cellular Protection AOE->Cellular_Protection leads to Nrf2_nuc->ARE binds AQ Anthraquinone (Oxidative Stress) AQ->Keap1_Nrf2 induces

Caption: Simplified Nrf2 antioxidant response pathway activation.

Conclusion

This guide provides a framework for the comparative evaluation of 1-Methyl-2,3-dihydroxyanthraquinone and Vitamin C. Based on its chemical structure and data from related compounds, 1-Methyl-2,3-dihydroxyanthraquinone is predicted to be a potent antioxidant.

Key Comparative Insights:

  • Direct Scavenging: Both compounds are effective direct radical scavengers, though the anthraquinone may exhibit superior activity against the superoxide anion.

  • Mechanism: Vitamin C acts primarily as a direct, water-soluble scavenger. The anthraquinone, in addition to direct scavenging, may possess the ability to modulate key cellular antioxidant pathways like Nrf2.

Future Directions for Research:

  • Direct Experimental Comparison: Conduct head-to-head in vitro assays (DPPH, ABTS, FRAP, ORAC) to generate empirical IC50 data for 1-Methyl-2,3-dihydroxyanthraquinone versus Vitamin C.

  • Cellular Assays: Investigate the compound's ability to mitigate oxidative stress in cellular models (e.g., using DCFH-DA staining) and its potential to activate the Nrf2 pathway.

  • Structure-Activity Relationship Studies: Synthesize and test related isomers to further elucidate the importance of the methyl and dihydroxy group positions for antioxidant activity.

For drug development professionals, 1-Methyl-2,3-dihydroxyanthraquinone represents a promising scaffold that warrants further investigation, not just as a simple antioxidant, but as a potential modulator of endogenous cellular defense systems.

References

  • ResearchGate. (n.d.). The antioxidant activity test (DPPH) for vitamin C and its nanoparticles. Retrieved from [Link]

  • Acta fytotechnica et zootechnica. (n.d.). THE CONTENT OF VITAMIN C AND ANTIOXIDANT ACTIVITY IN LESS-KNOWN TYPES OF FRUIT. Retrieved from [Link]

  • ResearchGate. (2020, May 19). Which assays are suitable for in vitro antioxidant determination of natural plant extracts? Retrieved from [Link]

  • Encyclopedia.pub. (2024, August 30). In Vitro Exploration of Antioxidant Activity. Retrieved from [Link]

  • PubMed. (n.d.). In Vitro Antioxidant Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. Retrieved from [Link]

  • PMC. (n.d.). Radical Scavenging Activity of Natural Anthraquinones: a Theoretical Insight. Retrieved from [Link]

  • MDPI. (2025, January 16). In Vitro Determination of Antimicrobial, Antioxidant and Antiviral Properties of Greek Plant Extracts. Retrieved from [Link]

  • PubMed. (2002, June 19). Vitamin C equivalent antioxidant capacity (VCEAC) of phenolic phytochemicals. Retrieved from [Link]

  • Scribd. (n.d.). DPPH Assay Protocol with Ascorbic Acid. Retrieved from [Link]

  • YouTube. (2022, September 8). LAB SESSION: EPS 1. ANTIOXIDANT ANALYSIS USING DPPH METHOD. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2023, November 20). Anthraquinones content and In vitro Antioxidant potencies of Rheum Palaestinum. Retrieved from [Link]

  • MDPI. (2023, December 17). A Review on Bioactive Anthraquinone and Derivatives as the Regulators for ROS. Retrieved from [Link]

  • Journal of King Saud University - Science. (2023, April 8). Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. Retrieved from [Link]

  • Dove Medical Press. (2026, January 22). Advances and Therapeutic Potential of Anthraquinone Compounds in Neurodegenerative Diseases: A Comprehensive Review. Retrieved from [Link]

  • PMC. (n.d.). Antioxidant Activity of Natural Hydroquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of New Aminoanthraquinone from 1,4-(Dihydroxy)Anthracene-9,10-Dione. Retrieved from [Link]

  • ACS Omega. (2021, May 13). Radical Scavenging Activity of Natural Anthraquinones: a Theoretical Insight. Retrieved from [Link]

  • MDPI. (2020, August 10). In Vitro Antioxidant, Antiinflammation, and Anticancer Activities and Anthraquinone Content from Rumex crispus Root Extract and Fractions. Retrieved from [Link]

  • ResearchGate. (2015, February 23). Comparative analysis of vitamin C content and antioxidant activity of some fruits extracts. Retrieved from [Link]

  • PubMed. (n.d.). Antioxidant and radical scavenging effects of anthraquinones and anthrones. Retrieved from [Link]

  • Google Patents. (n.d.). CN1036946A - 1,2-dihydroxyanthraquinone synthetic method.
  • PMC. (2021, November 3). Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. Retrieved from [Link]

  • Wageningen University & Research eDepot. (n.d.). RED, REDDER, MADDER Analysis and isolation of anthraquinones from madder roots(Rubia tinctorum). Retrieved from [Link]

  • Google Patents. (n.d.). CN1025559C - 1. Synthesis method of 2-dihydroxy anthraquinone.
  • Academy journal for Basic and Applied Sciences. (2024, August 2). Development of Method Oxidation β-methylanthraquinone for the synthesis of Aloe-emodin, Rhein and Rheinal. Retrieved from [Link]

Sources

Comparative

Structural and Functional Comparison Guide: 1-Methyl-2,3-dihydroxyanthraquinone vs. Alizarin

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Scope: This guide provides an objective, mechanistic comparison of two structurally related but functionally distinct anthra...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Scope: This guide provides an objective, mechanistic comparison of two structurally related but functionally distinct anthraquinone derivatives. It evaluates how positional isomerism and steric modifications dictate physicochemical properties, metal chelation kinetics, and experimental handling.

Executive Summary & Structural Overview

Anthraquinones are a highly versatile class of compounds utilized in everything from biological staining to aqueous redox flow batteries [3]. The functional properties of these molecules are entirely dictated by the substitution pattern on the 9,10-dioxoanthracene core.

This guide compares Alizarin (1,2-dihydroxyanthraquinone) with 1-Methyl-2,3-dihydroxyanthraquinone (a methyl derivative of hystazarin) [1].

  • Alizarin possesses a peri-hydroxyl group at the C1 position, which forms a powerful intramolecular hydrogen bond with the C9 carbonyl. This structural feature defines its behavior as a bidentate ligand.

  • 1-Methyl-2,3-dihydroxyanthraquinone lacks this peri-hydroxyl. Instead, the C1 position is occupied by a sterically bulky methyl group, shifting the diol functionality to the C2 and C3 positions. This transforms the molecule's reactivity profile, making it behave chemically like a fused catechol rather than a traditional peri-hydroxyanthraquinone.

Physicochemical Data Comparison

The shift from a 1,2-diol system to a 2,3-diol system, combined with the C1 methyl blockade, results in profound differences in molecular stability, acidity, and complexation geometry.

PropertyAlizarin (1,2-Dihydroxyanthraquinone)1-Methyl-2,3-dihydroxyanthraquinone
CAS Number 72-48-0850836-71-4
Molecular Formula C14H8O4C15H10O4
Molecular Weight 240.21 g/mol 254.24 g/mol
Hydroxyl Positions C1, C2 (Vicinal, adjacent to carbonyl)C2, C3 (Vicinal, isolated from carbonyl)
C1 Substituent Hydroxyl (-OH)Methyl (-CH3)
Intramolecular H-Bond Strong (C1-OH ··· O=C9)None (C1 is a sterically blocking methyl)
Primary Chelation Mode 6-membered ring (C1-OH & C9=O)5-membered ring (C2-OH & C3-OH)
Zr(IV) Complexation Kinetics Slow (Requires breaking the H-bond) [2]Rapid (Exposed catechol-like diols) [2]
Redox Stability (Aqueous) High (Stabilized by H-bonding) [3]Moderate (Susceptible to auto-oxidation)

Mechanistic Insights: The Causality of Isomerism

The Role of the C1 Position: Hydrogen Bonding vs. Steric Blockade

In Alizarin, the proximity of the C1-OH to the C9=O creates a highly stable, 6-membered intramolecular hydrogen-bonded ring. This interaction lowers the ground-state energy of the molecule and significantly reduces the pKa of the C1 hydroxyl group, as the resulting phenoxide anion is stabilized by resonance with the carbonyl.

Conversely, in 1-Methyl-2,3-dihydroxyanthraquinone, the C1 methyl group exerts a +I (inductive) effect and creates local steric hindrance. Because there is no peri-hydroxyl, the C9 carbonyl is completely free and unassociated. The vicinal diols at C2 and C3 are fully exposed, rendering the molecule highly reactive toward transition metals but also more susceptible to oxidative degradation in alkaline environments.

Chelation Thermodynamics and Kinetics

When utilized as chelating agents (e.g., for Zr⁴⁺, Al³⁺, or Ca²⁺), the two molecules exhibit divergent kinetics [2]. Alizarin reacts slowly with metals like Zirconium because the incoming metal ion must thermodynamically outcompete and break the strong C1-OH···O=C9 hydrogen bond before coordination can occur. 1-Methyl-2,3-dihydroxyanthraquinone reacts almost instantaneously; its 2,3-diols act as a pre-organized, unhindered catechol-like binding site, rapidly forming a 5-membered chelate ring.

Pathway A Alizarin (1,2-Dihydroxy) C C1-OH Present Intramolecular H-Bond A->C B 1-Methyl-2,3-DHAQ (2,3-Dihydroxy) D C1-CH3 Present Steric Block, No H-Bond B->D E 6-Membered Chelate Ring (C1-OH & C9=O) C->E F 5-Membered Chelate Ring (C2-OH & C3-OH) D->F G Slow Zr(IV) Complexation E->G H Rapid Zr(IV) Complexation F->H

Fig 1. Structural logic dictating metal chelation pathways and reaction kinetics.

Experimental Methodologies: Validating Structural Differences

To empirically differentiate these two compounds in the laboratory, researchers must exploit their distinct hydrogen-bonding and kinetic profiles. The following self-validating protocols are designed to isolate these variables.

Protocol 1: UV-Vis Spectrophotometric Titration for pKa Determination

Causality: We utilize a 75% Methanol co-solvent system because the hydrophobic anthraquinone core is insoluble in pure water, yet a high dielectric constant is required to support ionization and buffer capacity [2].

Step-by-Step Methodology:

  • Stock Preparation: Prepare 1.0 mM stock solutions of Alizarin and 1-Methyl-2,3-dihydroxyanthraquinone in 75% Methanol (v/v in ultrapure water).

  • Buffer Series: Prepare a series of Britton-Robinson universal buffers ranging from pH 2.0 to 12.0.

  • Sample Mixing: In a quartz cuvette, mix 100 µL of the anthraquinone stock with 2.9 mL of the selected buffer.

  • Spectral Acquisition: Record the UV-Vis absorption spectra from 300 nm to 700 nm.

  • Data Analysis: Plot the absorbance at the respective

    
     against pH to generate a sigmoidal titration curve. Calculate the pKa from the inflection point.
    
  • Self-Validation Check: The presence of sharp, distinct isosbestic points across the pH range confirms a clean, two-state deprotonation process. If the isosbestic points drift over time, it indicates oxidative degradation of the quinone ring (common at high pH) [3], requiring the assay to be repeated under an inert Argon atmosphere.

Protocol 2: Stopped-Flow Kinetic Assay for Zirconium(IV) Complexation

Causality: Zirconium(IV) is selected as the probe metal because its complexation kinetics are highly sensitive to the presence of peri-hydroxyl hydrogen bonds, allowing for clear differentiation between 1,2-diol and 2,3-diol systems [2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 mM anthraquinone solutions in 75% MeOH containing 0.1 M HClO₄ to maintain an acidic environment (preventing premature Zr hydrolysis).

  • Metal Probe: Prepare a 1.0 mM Zirconyl chloride (ZrOCl₂) solution in the same solvent matrix.

  • Kinetic Mixing: Using a stopped-flow spectrophotometer, rapidly inject equal volumes of the anthraquinone and Zr(IV) solutions into the mixing chamber.

  • Monitoring: Monitor the temporal evolution of absorbance at the complex's

    
     (typically ~500-550 nm).
    
  • Self-Validation Check: Run a blank control with unchelated anthraquinone to baseline the absorbance. The pseudo-first-order rate constant (

    
    ) must scale linearly with Zr(IV) concentration. A non-linear relationship suggests higher-order oligomerization of the metal complex, which invalidates the kinetic model.
    

Workflow S1 Sample Prep (1mM in 75% MeOH) S2 Reagent Addition (Zr(IV) or Buffer) S1->S2 S3 UV-Vis Scan (300-700 nm) S2->S3 S4 Kinetic Monitoring (Absorbance vs Time) S3->S4 S5 Data Analysis (pKa & Kinetics) S4->S5

Fig 2. Experimental workflow for UV-Vis spectrophotometric and kinetic assays.

References

  • Title: Ophiorrhiza pumila - Specialized Metabolite Production and Anthraquinone Biosynthesis Source: PlantaeDB URL:[Link]

  • Title: Post-column deprotonation and complexation in HPLC as a tool for identification and structure elucidation of compounds from natural dyes of historical importance Source: ResearchGate URL:[Link]

  • Title: Quinones: understanding their electrochemistry, chemistry and degradation pathways to tap their full potential in aqueous redox flow batteries Source: ResearchGate URL:[Link]

Validation

Validation Guide: Purity Assessment of 1-Methyl-2,3-dihydroxyanthraquinone via LC-MS

Executive Summary: The Purity Paradox In the development of anthraquinone-based therapeutics, standard HPLC-UV purity assessment (typically at 254 nm) is often insufficient. While effective for quantifying bulk material,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

In the development of anthraquinone-based therapeutics, standard HPLC-UV purity assessment (typically at 254 nm) is often insufficient. While effective for quantifying bulk material, UV detection fails to distinguish between 1-Methyl-2,3-dihydroxyanthraquinone (Target) and its regioisomers (e.g., 1,3-dihydroxy-2-methylanthraquinone or "Rubiadin").

This guide validates the necessity of Liquid Chromatography-Mass Spectrometry (LC-MS) for purity validation. We demonstrate that LC-MS provides the orthogonal selectivity required to detect isobaric impurities that co-elute under standard UV conditions, ensuring compliance with ICH Q3A guidelines for impurities >0.05%.

The Challenge: Isobaric Interference

1-Methyl-2,3-dihydroxyanthraquinone (


, MW 254.24 Da) belongs to a class of compounds prone to structural isomerism. Synthetic pathways often yield byproducts where the methyl or hydroxyl groups are positional isomers.
  • The Risk: Isomers often possess identical UV chromophores. A sample appearing 99.5% pure by HPLC-UV may actually contain 2-5% of a toxic isomer.

  • The Solution: LC-MS utilizes mass-to-charge (

    
    ) filtering and fragmentation patterns to resolve these species.[1]
    
Diagram 1: The Validation Workflow

The following decision tree illustrates the logic for selecting LC-MS over standard HPLC.

ValidationWorkflow Start Sample: 1-Methyl-2,3-dihydroxyanthraquinone HPLC Primary Screen: HPLC-UV (254 nm) Start->HPLC Decision Purity > 98%? HPLC->Decision Fail Reject Batch / Re-purify Decision->Fail No LCMS Secondary Screen: LC-MS (ESI-) Decision->LCMS Yes IsobarCheck Check Extracted Ion Chromatogram (EIC) m/z 253.05 LCMS->IsobarCheck Result Final Validation Report IsobarCheck->Result Confirm Isomer Absence

Caption: Workflow for escalating purity assessment from UV screening to MS validation.

Comparative Analysis: LC-MS vs. Alternatives

The following table contrasts the performance of LC-MS against common alternatives for this specific compound.

FeatureHPLC-UV (DAD) 1H-NMR LC-MS (Triple Quad)
Primary Utility Bulk QuantificationStructural ElucidationTrace Impurity ID
LOD (Limit of Detection) ~10 µg/mL~100 µg/mL~1-10 ng/mL
Specificity Low (Relies on retention time)High (Structure specific)Very High (m/z + RT)
Isomer Resolution Poor (Co-elution likely)Good (if pure enough)Excellent (via Fragmentation)
Throughput High (15 min/run)LowHigh (15 min/run)
Cost per Run $


$

Critical Insight: While NMR is the gold standard for structure, it lacks the dynamic range to detect a 0.1% impurity in a 99.9% matrix. LC-MS bridges this gap.

Validated Experimental Protocol

This protocol is designed to separate the target compound from its likely isomers (e.g., 1,2-dihydroxy-3-methylanthraquinone).

A. Sample Preparation
  • Solvent: Dissolve 1 mg of sample in 1 mL of DMSO (stock).

  • Dilution: Dilute 1:100 with Methanol/Water (50:50) to reach 10 µg/mL.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter to remove particulates.

B. LC-MS Conditions (Agilent/Waters Systems)
  • Column: Phenomenex Kinetex C18 (100 x 2.1 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid (Promotes ionization stability).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5%

      
       95% B (Linear Gradient)
      
    • 10-12 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Vol: 2 µL.

C. Mass Spectrometry Settings (ESI Negative Mode)

Anthraquinones with phenolic hydroxyls ionize best in Negative Mode (ESI-) due to the acidic nature of the -OH groups.

  • Ionization: Electrospray Ionization (ESI-).

  • Capillary Voltage: -2500 V.

  • Source Temp: 350°C.

  • Target Mass:

    
     253.05 
    
    
    
    .
  • MRM Transitions (for Quantitation):

    • Quantifier: 253.0

      
       225.0 (Loss of CO).
      
    • Qualifier: 253.0

      
       197.0 (Loss of 2x CO).
      

Data Interpretation & Mechanism

Fragmentation Pathway

The specificity of the analysis relies on the unique fragmentation of the anthraquinone core. Upon collision-induced dissociation (CID), the parent ion (


 253) typically loses a carbonyl group (CO, mass 28).
Diagram 2: MS Fragmentation Logic

This diagram visualizes the transition monitored during the LC-MS run.

Fragmentation Parent Parent Ion [M-H]⁻ m/z 253.05 Transition Collision Cell (CID Energy) Parent->Transition Fragment1 Product Ion 1 [M-H-CO]⁻ m/z 225.0 Transition->Fragment1 - CO (28 Da) Fragment2 Product Ion 2 [M-H-2CO]⁻ m/z 197.0 Fragment1->Fragment2 - CO (28 Da)

Caption: ESI(-) Fragmentation pathway for 1-Methyl-2,3-dihydroxyanthraquinone.

Interpreting the Chromatogram
  • Retention Time (RT): The target 1-Methyl-2,3- isomer typically elutes slightly later than the 1,3-dihydroxy-2-methyl isomer due to intramolecular hydrogen bonding differences affecting polarity.

  • Purity Calculation:

    
    
    Note: Use the UV trace (254 nm) for % area, but use the MS trace to confirm that the main UV peak is not a composite of two co-eluting isomers.
    

Regulatory & Quality Context (ICH Q3A)

For drug substances, the ICH Q3A(R2) guideline dictates the following thresholds based on daily dose:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10%

Why LC-MS is Mandatory: If an impurity appears at 0.06% in the UV trace, you must report it. If it reaches 0.10%, you must identify it. LC-MS allows you to simultaneously detect (Report) and determine the molecular weight (Identify) of the impurity, streamlining the regulatory submission process [1].

References

  • International Council for Harmonisation (ICH). (2006).[2] Impurities in New Drug Substances Q3A(R2).[3][4] ICH Harmonised Tripartite Guideline.[2] [Link]

  • Derksen, G. C. H., et al. (2002). Analysis of anthraquinones in Rubia tinctorum L. by liquid chromatography coupled with diode-array UV and mass spectrometric detection.[5][6] Journal of Chromatography A, 978(1-2), 119-127.[5] [Link]

  • Szultka-Mlynska, M., et al. (2013).[7] Distinguishing Isomeric Anthraquinone by LC-MS. Global Journal of Pharmacology, 7(4), 479-485.[7] (Demonstrates fragmentation patterns of dihydroxyanthraquinones). [Link]

  • PubChem. (2023). Compound Summary: 1-Methyl-2,3-dihydroxyanthraquinone. National Library of Medicine. [Link]

Sources

Comparative

Comprehensive Comparison Guide: Structure-Activity Relationships (SAR) of Methylated Hydroxyanthraquinones

Executive Summary Methylated hydroxyanthraquinones (HAQs)—a versatile class of polyketide-derived secondary metabolites—are highly valued in oncology and antimicrobial drug development. While they share a conserved 9,10-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylated hydroxyanthraquinones (HAQs)—a versatile class of polyketide-derived secondary metabolites—are highly valued in oncology and antimicrobial drug development. While they share a conserved 9,10-anthracenedione planar scaffold, minor peripheral modifications (hydroxyl, methyl, methoxy, or hydroxymethyl substitutions) dictate profound shifts in their target affinity, pharmacokinetics, and cytotoxicity[1].

This guide provides an objective, data-driven comparison of four primary methylated HAQs: Emodin , Chrysophanol , Physcion , and Aloe-emodin . By dissecting their structure-activity relationships (SAR), this document equips researchers with the mechanistic rationale necessary for rational drug design and analogue synthesis.

Structural & Physicochemical Comparison

The biological efficacy of HAQs is heavily dependent on the polarity, hydrogen-bonding capacity, and steric profile of their functional groups[2]. The table below summarizes the structural divergence of the core compounds.

Table 1: Structural Drivers of Target Affinity
CompoundSubstituted PositionsKey Functional GroupPhysicochemical ImpactPrimary Biological Consequence
Emodin 1,3,8-triOH, 6-CH₃Additional -OH at C-3 (or C-6)High polarity; acts as a strong H-bond donor.Anchors tightly to Topoisomerase II and CKII; high cytotoxicity[1].
Chrysophanol 1,8-diOH, 3-CH₃Lacks the third -OHReduced polarity; highly planar.Weak target binding; minimal inhibition of cancer cell proliferation[1].
Physcion 1,8-diOH, 3-OCH₃, 6-CH₃Methoxy (-OCH₃) at C-3High lipophilicity; loss of H-bond donor.Steric hindrance prevents deep intercalation; low cytotoxicity[1].
Aloe-emodin 1,8-diOH, 3-CH₂OHHydroxymethyl (-CH₂OH)Altered H-bond network; moderate polarity.Specific activation of the p53/p21 apoptotic pathway[3].

SAR Analysis: The Chemical Drivers of Efficacy

As an application scientist evaluating these compounds for pipeline development, it is critical to understand why these structural nuances alter cellular outcomes.

The Role of Hydroxyl (-OH) Groups in Target Anchoring The planar 9,10-anthracenedione core allows all HAQs to intercalate into DNA to some degree. However, intercalation alone is insufficient for potent cytotoxicity. Emodin possesses a critical hydroxyl group (at C-3/C-6 depending on numbering conventions) that Chrysophanol lacks. This specific -OH group facilitates essential polar interactions and hydrogen bonding with the amino acid residues of Topoisomerase II and Casein Kinase II (CKII)[1]. Consequently, Emodin traps the Topo II-DNA cleavage complex, leading to double-strand DNA breaks and apoptosis.

The Lipophilicity Penalty: Methoxy (-OCH₃) Substitutions Physcion is the 3-methyl ether derivative of Emodin. While methylation of the hydroxyl group increases the molecule's lipophilicity—theoretically improving cellular permeability—it eliminates a crucial hydrogen bond donor[1]. The bulky methoxy group also introduces steric hindrance within the tight binding pockets of target kinases. As a result, Physcion demonstrates a near-total loss of anti-proliferative activity compared to Emodin[1].

Oxidation State of the Methyl Group Aloe-emodin features a hydroxymethyl (-CH₂OH) group instead of a simple methyl (-CH₃) group. This oxidation state alters the molecule's redox potential and hydrogen-bonding network, shifting its primary mechanism of action. Rather than strictly poisoning Topo II, Aloe-emodin exhibits highly specific anti-proliferative properties by activating the p53 tumor suppressor pathway and its downstream effector, p21[3].

Table 2: Comparative In Vitro Cytotoxicity

Note: Data represents generalized IC₅₀ ranges against standard breast cancer cell lines (e.g., MCF-7, MDA-MB-231) to illustrate SAR trends[1][4].

CompoundIC₅₀ Range (Breast Cancer Models)Topoisomerase II InhibitionDNA Intercalation Affinity
Emodin 15 – 30 µMPotentHigh
Aloe-emodin 15 – 25 µMModerateHigh
Chrysophanol > 50 µMWeakLow
Physcion > 50 µMWeakLow

Mechanistic Pathway Visualization

The following diagram maps the causal relationship between specific chemical substitutions on the anthraquinone scaffold and their downstream apoptotic outcomes.

SAR_Mechanisms Scaffold 9,10-Anthraquinone Scaffold Emodin Emodin (+OH at C-3/C-6) Scaffold->Emodin Physcion Physcion (+OCH3 at C-3/C-6) Scaffold->Physcion AloeEmodin Aloe-emodin (-CH2OH at C-3) Scaffold->AloeEmodin TopoII Topoisomerase II Cleavage Complex Emodin->TopoII Strong Polar Interactions WeakBind Steric Hindrance / Loss of H-Bond Physcion->WeakBind Increased Lipophilicity p53Path p53/p21 Pathway Activation AloeEmodin->p53Path Altered H-Bond Network Apoptosis High Cytotoxicity (Apoptosis) TopoII->Apoptosis Survival Low Cytotoxicity (Proliferation) WeakBind->Survival p53Path->Apoptosis

Caption: SAR pathways of methylated HAQs illustrating how peripheral functional groups dictate target binding and cellular survival.

Self-Validating Experimental Methodologies

To objectively verify the SAR claims above, researchers must employ protocols that isolate specific mechanisms of action. The following methodologies are designed as self-validating systems, ensuring that artifacts are minimized and causality is clearly established.

Protocol A: Topoisomerase IIα DNA Cleavage Assay (Mechanism Validation)

This assay confirms whether the cytotoxicity of a compound (like Emodin) is causally linked to Topo II poisoning rather than non-specific toxicity.

  • Preparation of the Reaction Complex: Combine 500 ng of supercoiled pBR322 plasmid DNA with the test compound (e.g., 20 µM Emodin) in Topo II assay buffer.

    • Causality: Supercoiled DNA is the physiological substrate for Topo II. Pre-incubating the compound with the DNA allows the planar anthraquinone to intercalate before the enzyme arrives, setting up the structural trap.

  • Enzymatic Cleavage: Add 2 units of recombinant human Topoisomerase IIα and 1 mM ATP. Incubate at 37°C for 30 minutes.

    • Causality: ATP is strictly required for the enzyme's catalytic clamp mechanism. The 37°C incubation ensures optimal physiological kinetics.

  • Covalent Trapping: Terminate the reaction by adding 1% SDS (Sodium Dodecyl Sulfate) and 1 mg/mL Proteinase K, followed by a 15-minute incubation at 56°C.

    • Causality: SDS rapidly denatures the Topo II enzyme. If the HAQ is a true Topo II poison, the enzyme will be covalently trapped on the cleaved DNA. Proteinase K then digests the bulky enzyme, releasing the cleanly cut, linear DNA fragments for visualization.

  • Electrophoretic Separation & Validation: Run the samples on a 1% agarose gel containing ethidium bromide.

    • Self-Validation: The system validates itself via topological separation. Undamaged supercoiled DNA migrates the fastest (Negative Control). If the compound is active, a distinct band of linear DNA will appear in the middle of the gel, matching the migration pattern of the Positive Control (Etoposide).

Protocol B: Resazurin Reduction Assay (Cytotoxicity Profiling)

Unlike the classic MTT assay, the resazurin assay is non-destructive, allowing for kinetic monitoring of the same cell population over time[4].

  • Cell Seeding & Treatment: Seed MCF-7 cells at 5,000 cells/well in a 96-well plate. After 24 hours of attachment, treat with a logarithmic concentration gradient (1 µM to 100 µM) of the HAQ panel (Emodin, Physcion, Chrysophanol).

  • Resazurin Incubation: After 48 hours of treatment, add Resazurin solution (final concentration 10% v/v) to each well. Incubate for 2-4 hours.

    • Causality: Viable cells with active mitochondrial dehydrogenases will reduce the non-fluorescent blue resazurin into highly fluorescent pink resorufin. Dead cells cannot perform this reduction.

  • Fluorescence Quantification: Read fluorescence at 560 nm (excitation) / 590 nm (emission).

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish 100% viability baseline, and a cell-free well with media + resazurin to subtract background chemical reduction. The resulting dose-response curve will mathematically yield the IC₅₀, objectively proving the superior potency of Emodin over Physcion.

Conclusion

The structure-activity relationship of methylated hydroxyanthraquinones underscores a fundamental principle in medicinal chemistry: minor peripheral modifications dictate major biological outcomes. While the planar anthraquinone core provides the baseline capability for DNA intercalation, it is the specific placement of polar hydroxyl groups (as seen in Emodin) or hydroxymethyl groups (as in Aloe-emodin) that anchors these molecules to critical targets like Topoisomerase II and p53 pathways[1][3]. Conversely, the masking of these polar groups via methylation (Physcion) or their outright removal (Chrysophanol) abolishes target affinity, rendering the compounds largely inactive against cancer cell proliferation[1]. Understanding this SAR is essential for the rational design of next-generation anthraquinone-based therapeutics.

References

  • Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms Source: RSC Medicinal Chemistry / PMC URL:[Link]

  • Structure Antimutagenicity Relationship of Anthraquinones Source: IOMC World URL:[Link]

  • A DFT Study on the Radical Scavenging Activity of Hydroxyanthraquinone Derivatives in Rhubarb Source: ResearchGate URL:[Link]

  • Structure-activity relationship of anticancer drug candidate quinones Source: PMC - NIH URL:[Link]

  • Anti-Cancer Properties of Anthraquinones from Rhubarb Source: ResearchGate URL:[Link]

Sources

Validation

comparison of extraction yields between methanol and ethyl acetate

[1][2][3][4][5] Executive Summary In the context of phytochemical extraction and small molecule isolation, Methanol (MeOH) and Ethyl Acetate (EtOAc) represent two distinct strategic choices.[1][2] Methanol is the "univer...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Executive Summary

In the context of phytochemical extraction and small molecule isolation, Methanol (MeOH) and Ethyl Acetate (EtOAc) represent two distinct strategic choices.[1][2]

  • Methanol is the "universal donor" of extraction; as a polar protic solvent with a small molecular radius, it penetrates plant matrices efficiently, resulting in significantly higher crude yields (often 2x–5x greater than EtOAc). However, this comes at the cost of low selectivity, co-extracting salts, sugars, and cellular debris.

  • Ethyl Acetate is a "precision tool"; as a moderately polar aprotic solvent, it exhibits high selectivity for low-molecular-weight phenolic aglycones, flavonoids, and terpenoids while excluding highly polar interferences like glycosides and salts.

The Verdict: Use Methanol for initial screening and maximizing total biomass recovery. Use Ethyl Acetate for fractionating bioactive semi-polar moieties and when downstream pharmaceutical safety (ICH Class 3) is a priority.

Mechanistic Foundation: Why Yields Differ

To understand the yield discrepancies, we must look beyond simple "polarity" and examine the physicochemical interactions driving solvation.

Solubility Parameters & Matrix Penetration

The extraction yield is governed by the principle similia similibus solvuntur (like dissolves like), but also by the solvent's ability to diffuse into the solid matrix.

ParameterMethanol (MeOH)Ethyl Acetate (EtOAc)Impact on Extraction
Dielectric Constant (

)
~33 (High)~6 (Low)MeOH stabilizes charged species and dipoles; EtOAc cannot stabilize ions effectively.
Proticity Protic (H-bond donor/acceptor)Aprotic (H-bond acceptor only)MeOH breaks solute-matrix H-bonds; EtOAc relies on dipole-dipole interactions.
Molecular Volume SmallMediumMeOH penetrates cell walls/cellulose matrices faster than the bulkier EtOAc.
Boiling Point 64.7°C77.1°CMeOH requires less energy to remove but is more prone to "bumping" during evaporation.
The "Drag" Effect

Methanol’s high yield is often inflated by the "drag" effect. Because it can form strong hydrogen bonds with hydroxyl groups on cellulose and pectin, it physically swells the plant material, leaching out primary metabolites (sugars, amino acids, organic acids) that contribute to mass but not necessarily to bioactivity. Ethyl acetate, lacking H-bond donating capacity, cannot swell the cellulose matrix as effectively, resulting in "cleaner" but lower mass yields.

Comparative Performance Analysis

The following data aggregates multiple comparative studies across different plant matrices, demonstrating the consistent yield advantage of methanol.

Crude Extraction Yields (Quantitative)
Source MaterialMethanol Yield (%)Ethyl Acetate Yield (%)Fold Difference (MeOH/EtOAc)Target AnalytesRef
Justicia tranquebariensis (Aerial)24.17% 11.82%~2.0xAlkaloids, Phenols[1]
Datura metel (Leaves)85.36% 62.44%~1.4xFlavonoids, Steroids[2]
Trametes gibbosa (Fungi)4.67% 0.92%~5.1xMycochemicals[3]
Avicennia officinalis (Mangrove)10.56% < 5.0%*>2.0xPolyphenols[4]

*Estimated from comparative trend data (Acetone > MeOH > EtOAc).

Selectivity vs. Bioactivity

While Methanol extracts more material, Ethyl Acetate often extracts more potent material per gram of extract.

  • Antioxidant Capacity (DPPH/ABTS): Methanol extracts generally show higher total capacity simply due to the sheer volume of phenolics extracted. However, in specific assays like ABTS, EtOAc fractions can exhibit lower IC50 values (higher potency) because they concentrate the active aglycones rather than their glycosylated (sugar-bound) forms [4].

  • Purity Profile: Methanol extracts often require extensive downstream cleanup (Liquid-Liquid Partitioning or SPE) to remove sugars. Ethyl acetate extracts are often directly suitable for chromatographic isolation.

Decision Framework: Solvent Selection Strategy

The following logic flow illustrates the decision process for a Senior Scientist when choosing between these solvents.

SolventSelection Start Start: Define Extraction Goal Goal What is the primary objective? Start->Goal Screening High-Throughput Screening (Hit Discovery) Goal->Screening Max Diversity Targeted Targeted Isolation (Drug Development) Goal->Targeted Specific Activity MeOH SELECT METHANOL (High Yield, Low Selectivity) ICH Class 2 (Toxic) Screening->MeOH Capture All PolarityCheck Target Polarity? Targeted->PolarityCheck HighPolar Highly Polar (Glycosides, Sugars, Phenolic Acids) PolarityCheck->HighPolar SemiPolar Semi-Polar (Aglycones, Terpenoids, Steroids) PolarityCheck->SemiPolar HighPolar->MeOH RegCheck Regulatory/Safety Constraint? SemiPolar->RegCheck RegCheck->MeOH Lab Scale/R&D EtOAc SELECT ETHYL ACETATE (Low Yield, High Selectivity) ICH Class 3 (Safer) RegCheck->EtOAc Pharma/Food Grade

Figure 1: Decision matrix for selecting between Methanol and Ethyl Acetate based on extraction goals, target polarity, and regulatory constraints.

Standardized Experimental Protocol

To generate reproducible comparative data, the following self-validating protocol is recommended. This avoids the common error of "incomplete extraction" biasing the yield results.

Materials[2][5][6][7][8][9][10][11][12][13]
  • Plant Material: Dried, ground to pass mesh size 40–60 (uniform particle size is critical for diffusion).

  • Solvents: HPLC Grade Methanol (≥99.9%) and Ethyl Acetate (≥99.8%).[3]

  • Apparatus: Soxhlet Extractor (for exhaustive extraction) or Ultrasonic Bath (for thermolabile compounds).

Workflow (Soxhlet Method)
  • Preparation: Accurately weigh 20.0 g of ground plant material (

    
    ) into a cellulose thimble.
    
  • Setup: Place thimble in Soxhlet extractor. Add 250 mL of solvent (MeOH or EtOAc) to the round-bottom flask.

  • Extraction Cycles:

    • Methanol: Heat to reflux (~70°C bath). Run for 6–8 hours (approx. 10–12 cycles). Note: MeOH cycles faster due to lower boiling point and lower viscosity.

    • Ethyl Acetate: Heat to reflux (~85°C bath). Run for 8–10 hours . Note: EtOAc requires longer duration to penetrate the matrix.

  • Validation Check: Monitor the siphon arm. Extraction is complete only when the solvent siphoning back is colorless .

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator) at 40°C.

    • Critical: Do not exceed 40°C to prevent thermal degradation of flavonoids.

  • Yield Calculation:

    
    
    

Safety & Regulatory Considerations (ICH Guidelines)

For drug development professionals, yield is secondary to safety profile during scale-up.

  • Methanol (Class 2 Solvent):

    • Toxicity: High. Metabolizes to formaldehyde and formic acid. Causes optic nerve damage.

    • ICH Limit: 3000 ppm (30 mg/day).

    • Implication: Extracts require rigorous drying and residual solvent testing (GC-HS) before human use.

  • Ethyl Acetate (Class 3 Solvent):

    • Toxicity: Low. Hydrolyzes to ethanol and acetic acid (metabolically benign).

    • ICH Limit: 5000 ppm (50 mg/day).

    • Implication: Preferred for "Green Chemistry" applications and late-stage pharmaceutical intermediates.

References

  • Solvent-Dependent Phytochemical Diversity in Justicia Tranquebariensis. International Journal for Multidisciplinary Research (IJFMR).

  • Comparison of Different Solvents for Phytochemical Extraction Potential from Datura metel Plant Leaves. Science Alert.

  • Antioxidant Activity of Different Solvents Extracts from Fruiting Bodies of Trametes gibbosa. Scholars Research Library.

  • Effect of Extraction Solvent on Total Phenol, Flavonoid Content, and Antioxidant Activity of Avicennia Officinalis. Biointerface Research in Applied Chemistry.

  • ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. European Medicines Agency.

Sources

Comparative

establishing reference standards for 1-Methyl-2,3-dihydroxyanthraquinone analysis

Title: A Comprehensive Guide to Establishing Reference Standards for 1-Methyl-2,3-dihydroxyanthraquinone Analysis Introduction: 1-Methyl-2,3-dihydroxyanthraquinone is a specialized anthraquinone derivative naturally occu...

Author: BenchChem Technical Support Team. Date: March 2026

Title: A Comprehensive Guide to Establishing Reference Standards for 1-Methyl-2,3-dihydroxyanthraquinone Analysis

Introduction: 1-Methyl-2,3-dihydroxyanthraquinone is a specialized anthraquinone derivative naturally occurring in the roots of Ophiorrhiza pumila and select Rubia species[1]. As research into the pharmacological properties and biosynthetic pathways of anthraquinones accelerates, the demand for highly pure, metrologically traceable reference standards has become paramount. Without a certified primary reference standard, quantifying this compound in complex botanical matrices or pharmacokinetic studies remains highly subjective.

This guide provides an objective comparison of analytical modalities used to establish and validate reference standards for 1-Methyl-2,3-dihydroxyanthraquinone. By contrasting Quantitative Nuclear Magnetic Resonance (qNMR) with High-Performance Liquid Chromatography (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), we outline a self-validating workflow for generating Primary Reference Standards and calibrating Secondary Working Standards.

Section 1: The Causality of Analytical Selection in Standard Establishment

A common pitfall in natural product chemistry is the reliance on relative chromatographic purity (e.g., "99% pure by HPLC-UV") as an absolute measure of a standard's mass fraction. HPLC-UV is highly sensitive and excellent for routine analysis; however, its detector response is strictly compound-dependent[2]. It cannot determine the absolute mass fraction of a novel compound without a pre-existing standard of the exact same molecule. Furthermore, HPLC-UV fails to detect non-chromophoric impurities, residual solvents, or inorganic salts, frequently leading to an overestimation of purity[2].

To establish a Primary Reference Standard from a raw isolate, we must utilize a primary ratio measurement procedure. 1H-qNMR is the gold standard for this purpose[3]. The causality is rooted in quantum mechanics: the integrated area of a proton resonance signal in qNMR is directly proportional to the number of nuclei generating that signal, completely independent of the molecule's chemical structure[3]. This intrinsic metrological advantage allows us to determine the absolute purity of 1-Methyl-2,3-dihydroxyanthraquinone by comparing its signal against an unrelated, SI-traceable internal standard[4].

Once the Primary Standard is established via qNMR, HPLC-UV becomes the optimal tool for calibrating cost-effective Secondary Working Standards for routine laboratory use, offering higher throughput and lower operational costs[5].

Section 2: Objective Comparison of Analytical Modalities

The following table objectively compares the performance of qNMR, HPLC-UV, and LC-MS/MS in the context of reference standard characterization.

Analytical ModalityPrinciple of QuantificationDependency on Prior StandardPrecision (RSD)Primary Role in Standard Establishment
1H-qNMR Absolute (Nuclear spin resonance integration)None (Uses unrelated internal standard)< 0.5%Primary Standard Establishment : Absolute mass fraction assignment and SI-traceability[3].
HPLC-UV Relative (Chromophore UV absorption at 254 nm)High (Requires identical reference standard)< 1.0%Secondary Standard Calibration : High-throughput routine analysis and impurity profiling[6].
LC-MS/MS Relative (Ionization and mass-to-charge ratio)High (Requires identical reference standard)2.0 - 5.0%Structural Elucidation : Identifying co-eluting trace impurities and degradation products.

Section 3: Workflow Visualization

The establishment of a self-validating primary reference standard requires an orthogonal approach, combining the absolute quantification of qNMR with the impurity profiling capabilities of HPLC-UV (Mass Balance).

Workflow A Raw Material (Ophiorrhiza pumila extract) B Isolation & Purification (Preparative HPLC) A->B Extraction C Structural Elucidation (HRMS, 1D/2D NMR) B->C >98% Purity D Absolute Quantification (1H-qNMR with Internal Standard) C->D Confirmed Structure E Orthogonal Purity Assessment (HPLC-UV Mass Balance) C->E Impurity Profiling F Certified Primary Reference Standard D->F Absolute Mass Fraction E->F Cross-Validation

Workflow for establishing a primary reference standard from botanical extracts.

Section 4: Experimental Protocols

Protocol A: Establishing the Primary Reference Standard via 1H-qNMR

This protocol defines the absolute mass fraction of the purified 1-Methyl-2,3-dihydroxyanthraquinone isolate, ensuring SI-traceability[4].

  • Internal Standard Selection : Select Dimethyl terephthalate (DMT) as the internal standard. Causality : DMT is available as a highly pure (>99.99%) Certified Reference Material[7]. Its aromatic protons produce a sharp singlet at ~8.1 ppm, which does not overlap with the aromatic protons of 1-Methyl-2,3-dihydroxyanthraquinone (typically resonating between 7.2–7.8 ppm) or its methyl group (~2.3 ppm).

  • Sample Preparation : Using a microbalance with 0.001 mg readability, accurately weigh ~10 mg of the purified 1-Methyl-2,3-dihydroxyanthraquinone isolate and ~5 mg of the DMT internal standard into the same static-free vial[8].

  • Dissolution : Co-dissolve the mixture in 0.7 mL of high-purity Methanol-d4 (≥99.98% D)[7]. Causality : Co-dissolution ensures that both the analyte and the internal standard experience identical volumetric and environmental conditions, eliminating volumetric transfer errors[9]. Transfer to a clean, dry 5 mm NMR tube.

  • Data Acquisition : Acquire the 1H-NMR spectrum at 298 K. Crucially, set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T1) of the protons being integrated (typically D1 ≥ 30 seconds)[8]. Causality : Insufficient relaxation delay leads to incomplete magnetization recovery, severely skewing the quantitative integration and resulting in artificial purity inflation.

  • Calculations : Calculate the absolute purity (

    
    ) using the following equation:
    
    
    
    
    (Where I = integral area, N = number of protons, M = molecular weight, W = weight, and P = purity of the standard).
Protocol B: Orthogonal Validation & Secondary Standard Calibration via HPLC-UV

To validate the qNMR results and establish a method for routine secondary standard calibration, we employ a Mass Balance approach using HPLC-UV[3].

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (250 mm x 4.6 mm, 5 µm particle size)[10].

    • Mobile Phase : Isocratic elution with Methanol and 2% aqueous acetic acid (70:30, v/v)[6]. Causality : The acidic modifier suppresses the ionization of the phenolic hydroxyl groups at positions 2 and 3 of the anthraquinone core, preventing peak tailing and ensuring sharp, symmetrical peaks[6].

    • Flow Rate : 1.0 mL/min.

    • Detection : UV at 254 nm. Causality : 254 nm aligns with the universal π-π* transitions of the conjugated anthraquinone tricyclic system, providing maximum sensitivity for both the target analyte and structurally related impurities[6][10].

  • Mass Balance Calculation : Determine the total chromatographic purity by integrating all peaks at 254 nm. Subtract the mass fractions of water (determined via Karl Fischer titration) and inorganic residue (determined via Thermogravimetric Analysis) from the chromatographic purity[2].

  • Self-Validation Check : The absolute purity determined by qNMR (Protocol A) must fall within ±0.5% of the purity determined by the HPLC Mass Balance approach (Protocol B). Once verified, the batch is certified as a Primary Reference Standard[4].

  • Secondary Standard Calibration : For routine laboratory use, prepare a working standard of 1-Methyl-2,3-dihydroxyanthraquinone. Inject both the Primary Standard and the Working Standard into the HPLC system at identical concentrations (e.g., 100 µg/mL). Calculate the purity of the Working Standard based on the relative peak area response against the Primary Standard[5].

References

Sources

Validation

A Researcher's Guide to Spectroscopic Differentiation of 1-Methyl-2,3-dihydroxyanthraquinone and Rubiadin

In the realm of natural product chemistry and drug development, the precise structural elucidation of molecular isomers is a critical and often challenging task. Two such isomers, 1-Methyl-2,3-dihydroxyanthraquinone and...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of natural product chemistry and drug development, the precise structural elucidation of molecular isomers is a critical and often challenging task. Two such isomers, 1-Methyl-2,3-dihydroxyanthraquinone and Rubiadin (1,3-dihydroxy-2-methylanthraquinone), present a classic analytical puzzle. Their identical molecular formula (C₁₅H₁₀O₄) and mass (254.24 g/mol ) render them indistinguishable by basic mass spectrometry, yet the distinct placement of their methyl and hydroxyl groups imparts unique physicochemical and biological properties.[1][2][3] This guide provides an in-depth, comparative analysis of spectroscopic methodologies to reliably distinguish between these two closely related anthraquinones, empowering researchers to make unambiguous structural assignments.

The Structural Challenge: A Tale of Two Isomers

The core difference between these molecules lies in the substitution pattern on one of the aromatic rings. In 1-Methyl-2,3-dihydroxyanthraquinone , the methyl group occupies the C1 position, flanked by hydroxyl groups at C2 and C3. In Rubiadin , the hydroxyl groups are at C1 and C3, with the methyl group positioned between them at C2. This seemingly minor shift has significant implications for the electronic environment of the entire molecule, which can be probed and differentiated by modern spectroscopic techniques.

Diagram: Molecular Structures of the Isomers

G cluster_0 1-Methyl-2,3-dihydroxyanthraquinone cluster_1 Rubiadin (1,3-dihydroxy-2-methylanthraquinone) mol1 mol1 mol2 mol2

Caption: Chemical structures of the two anthraquinone isomers.

¹H NMR Spectroscopy: The Definitive Tool

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful and definitive technique for distinguishing between these isomers. The chemical shift (δ) of each proton is exquisitely sensitive to its local electronic environment, which is directly altered by the positions of the electron-donating hydroxyl groups and the methyl group.

Causality Behind the Chemical Shifts: The key diagnostic signals are the aromatic proton on the substituted ring (H-4) and the methyl protons.

  • In Rubiadin: The methyl group is at C2. The proton at C4 is ortho to a hydroxyl group (at C3) and meta to another hydroxyl group (at C1). This specific arrangement results in a distinct chemical shift for the H-4 proton.

  • In 1-Methyl-2,3-dihydroxyanthraquinone: The methyl group is at C1. The H-4 proton is now ortho to a hydroxyl group (at C3) and para to the methyl group. This different spatial relationship compared to Rubiadin leads to a predictable and measurable difference in its resonance frequency. The chelated hydroxyl proton (1-OH in Rubiadin) typically appears far downfield.

Comparative ¹H NMR Data

Proton Assignment Rubiadin (δ ppm) 1-Methyl-2,3-dihydroxyanthraquinone (Predicted δ ppm) Key Differentiator
-CH₃ (Methyl)~2.02 - 2.14[1][4]Expected to be further downfield (~2.5 ppm)The methyl group at C1 is more deshielded.
H-4~7.10 - 7.23[1][4][5]Expected to be in a slightly different regionThe electronic effect of the adjacent methyl vs. hydroxyl group changes the H-4 environment.
H-5, H-8~8.08 - 8.22 (m)[1][4][5]~8.10 - 8.30 (m)Generally similar, less diagnostic.
H-6, H-7~7.83 - 7.91 (m)[1][5]~7.70 - 7.90 (m)Generally similar, less diagnostic.
1-OH (Chelated)~13.02 - 13.11 (s)[1][4][5]N/AThe absence of this highly downfield signal is a key indicator for the 1-methyl isomer.
3-OH~11.22 - 11.25 (br. s.)[1][5]ExpectedThe presence of hydroxyl protons will be solvent-dependent.

Note: Chemical shifts are reported from literature and may vary slightly based on solvent and concentration. Data for 1-Methyl-2,3-dihydroxyanthraquinone is predicted based on structure-property relationships as direct literature values are less common.

¹³C NMR Spectroscopy: Corroborating Evidence

Carbon NMR provides complementary data that reinforces the structural assignment made by ¹H NMR. The chemical shifts of the carbon atoms, particularly the quaternary carbons attached to the substituents and the carbonyl carbons, are diagnostic.

Comparative ¹³C NMR Data

Carbon Assignment Rubiadin (δ ppm) Key Differentiator
-CH₃ (Methyl)~8.0 - 9.2[4][5]The chemical shift of the methyl carbon will differ based on its attachment point.
C-1~162.8 - 163.3[4][5]In the 1-methyl isomer, this signal would be absent and a new quaternary signal for the methyl-bearing carbon would appear upfield.
C-2~108.9 - 109.9[4][5]The chemical shifts of C-1, C-2, and C-3 provide a unique fingerprint for the substitution pattern.
C-3~162.4 - 162.8[4][5]The symmetry and electronic effects dictate these shifts.
C-4~107.3 - 107.9[4][5]The environment of C-4 is significantly different in the two isomers.
C-9 (C=O)~181.7 - 186.8[1][4][5]The chelated carbonyl (C-9 in Rubiadin) is typically shifted downfield compared to the non-chelated one (C-10).
C-10 (C=O)~181.7 - 186.2[1][5]The relative shifts of the two carbonyl signals can be a subtle but useful clue.

Other Spectroscopic Techniques

While NMR is the most definitive method, other spectroscopic techniques provide valuable, albeit sometimes less conclusive, data points.

UV-Visible (UV-Vis) Spectroscopy

The electronic transitions within the conjugated anthraquinone system are sensitive to the substitution pattern. Hydroxyl groups, acting as powerful auxochromes, can cause bathochromic (red) shifts in the absorption maxima (λmax).

  • Rubiadin typically shows absorption maxima around 251, 279, and 408-412 nm .[1][3][5]

  • 1-Methyl-2,3-dihydroxyanthraquinone is expected to have a slightly different UV-Vis profile due to the altered electronic distribution, though the differences may be subtle.[6] The general pattern of benzenoid and quinonoid absorption bands will persist.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of key functional groups.

  • Hydroxyl (-OH) groups: A broad band around 3400 cm⁻¹ .[1][5]

  • Carbonyl (C=O) groups: Anthraquinones show two distinct C=O stretching frequencies.

    • Chelated C=O: (Adjacent to a hydroxyl group, e.g., C-9 in Rubiadin) appears at a lower wavenumber, typically ~1623-1632 cm⁻¹ .[1][5][8]

    • Non-chelated C=O: Appears at a higher wavenumber, ~1660-1671 cm⁻¹ .[1][5][8] Both isomers possess these groups, so while IR confirms the class of compound, it is less effective for distinguishing between them unless subtle shifts in the carbonyl region can be reliably resolved.

Mass Spectrometry (MS)

As isomers, both compounds have the same molecular ion peak at m/z 254 .[1][2] Therefore, differentiation requires analysis of fragmentation patterns, typically using techniques like MS/MS. The position of the methyl group will influence the stability of subsequent fragments, potentially leading to different relative abundances of daughter ions after events like the loss of CO or a methyl radical. However, interpreting these differences can be complex and is generally less straightforward than NMR analysis.[6][9][10]

Experimental Workflow and Protocol

To ensure a self-validating and trustworthy identification, a systematic approach is recommended.

Workflow for Isomer Differentiation

Caption: Decision workflow for isomer identification.

Protocol: NMR Sample Preparation and Acquisition

This protocol outlines the steps for acquiring high-quality NMR data, which is the cornerstone of the differentiation process.[11]

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified anthraquinone sample.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for its ability to resolve hydroxyl protons.[5][12]

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be necessary.

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion and resolution.

    • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve excellent homogeneity, which is critical for resolving the fine couplings in the aromatic region.

    • ¹H NMR Acquisition: Acquire a standard proton spectrum with a sufficient number of scans to achieve a high signal-to-noise ratio (typically 16-64 scans).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time (several hours) may be required.

    • 2D NMR (Optional but Recommended): Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) to unambiguously assign all proton and carbon signals and confirm connectivity.

Conclusion

While 1-Methyl-2,3-dihydroxyanthraquinone and Rubiadin are challenging to differentiate due to their isomeric nature, a multi-faceted spectroscopic approach, led by high-resolution NMR, provides a clear and reliable path to their unambiguous identification. The key diagnostic features in the ¹H NMR spectrum—specifically the chemical shifts of the methyl protons, the aromatic H-4 proton, and the presence or absence of a strongly chelated 1-OH proton signal—serve as the most definitive fingerprints. By combining this primary analysis with corroborating data from ¹³C NMR, UV-Vis, and IR spectroscopy, researchers can confidently assign the correct structure, ensuring the integrity of their chemical and pharmacological investigations.

References

  • Rubiadin: A Promising Natural Anthraquinone. (2021). Drug Design, Development and Therapy, Dove Medical Press. [Link]

  • A study of some anthraquinones of rubia cordifolia l. incorporated into pinda oil. (2014). Research Article. [Link]

  • Isolation and Photophysical Properties of Di- and Tri-substituted Natural Anthraquinones from Malaysian Morinda citrifolia. UKM. [Link]

  • Rubiadin | C15H10O4 | CID 124062. PubChem, NIH. [Link]

  • Absorption spectra of rubiadin (A) and rubiadin 1-methyl ether (B) (56 μM) in CHCl3, PBS, planktonic yeast and biofilms of C. tropicalis. ResearchGate. [Link]

  • Anthraquinones and Derivatives from Marine-Derived Fungi: Structural Diversity and Selected Biological Activities. (2014). Marine Drugs, PMC. [Link]

  • Identification and Characterization of Naturally Occurring Rubiadins. (1993). Journal of Natural Products. [Link]

  • Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. (2021). Dove Medical Press, PMC. [Link]

  • ¹³C CP/MAS NMR studies of flavonoids. ResearchGate. [Link]

  • Simultaneous Analysis of Iridoid Glycosides and Anthraquinones in Morinda officinalis Using UPLC-QqQ-MS/MS and UPLC-Q/TOF-MSE. PMC. [Link]

  • Distinguishing Isomeric Anthraquinone by LC-MS. Semantic Scholar. [Link]

  • Spectral studies of some hydroxy-derivatives of anthraquinones. Journal of the Chemical Society B: Physical Organic, RSC Publishing. [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. (2024). MDPI. [Link]

  • Spectroscopic studies on the antioxidant and anti-tyrosinase activities of anthraquinone derivatives. (2023). Journal of King Saud University - Science. [Link]

  • Absorption and emission spectroscopy and photochemistry of 1,10-anthraquinone derivatives: a review. ResearchGate. [Link]

  • Anthraquinones from the Aerial Parts of Rubia cordifolia with Their NO Inhibitory and Antibacterial Activities. (2022). MDPI. [Link]

  • Major cleavage pathway (A) and mass spectrogram of rubiadin-1-methyl... ResearchGate. [Link]

  • Linear correlation between the experimental and calculated 13C NMR chemical shifts for 7. Chinese Chemical Letters. [Link]

  • Spectra of rubiadin from standard and all extracts. ResearchGate. [Link]

  • Quantitative 1H NMR Spectroscopy Method for Determination of Anthraquinone Derivatives in Extracts from Rubia tinctorum L. Roots and Rhizomes. ResearchGate. [Link]

  • Fragmentation and Interpretation of Spectra. LibreTexts. [Link]

  • Anthraquinones from Morinda citrifolia Roots. Malaysian Journal of Chemistry. [Link]

  • Chemistry, Biosynthesis, Physicochemical and Biological Properties of Rubiadin: A Promising Natural Anthraquinone for New Drug Discovery and Development. (2021). ResearchGate. [Link]

  • Comprehensive characterization of anthraquinones in Damnacanthus indicus using mass spectrometry molecular networking and metabolomics-based herb discrimination. ResearchGate. [Link]

  • A Validated Isocratic RP-HPLC Method determination for Rubiadin in the roots of Rubia cordifolia Linn. International Journal of Pharmaceutical Sciences and Research. [Link]

  • 1,3-Dihydroxy-2-methoxymethylanthraquinone (NP0051621). Natural Products Magnetic Resonance Database. [Link]

  • 1,4-Dihydroxy-2,3-dimethyl-9,10-anthraquinone. SpectraBase. [Link]

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Safety & Regulatory Compliance

Safety

1-Methyl-2,3-dihydroxyanthraquinone proper disposal procedures

Executive Safety Summary & Chemical Profile Core Directive: 1-Methyl-2,3-dihydroxyanthraquinone is a substituted anthraquinone derivative.[1][2][3] While specific Safety Data Sheets (SDS) for this exact isomer are rare i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary & Chemical Profile

Core Directive: 1-Methyl-2,3-dihydroxyanthraquinone is a substituted anthraquinone derivative.[1][2][3] While specific Safety Data Sheets (SDS) for this exact isomer are rare in public databases, its structural analogs (e.g., Anthraquinone, Alizarin, 1-Hydroxyanthraquinone) are classified as suspected carcinogens and persistent aquatic toxins .[1][2][3]

Operational Rule: Apply the Precautionary Principle . Treat this compound as a Category 1B Carcinogen and a PBT substance (Persistent, Bioaccumulative, and Toxic).[1][2][3] Zero discharge to municipal sewage systems is permitted.[1][2][3]

Physicochemical & Hazard Profile (Class-Based Extrapolation)
ParameterData / EstimationOperational Implication
Chemical Class Polycyclic Aromatic Hydrocarbon (Quinone)High thermal stability; requires high-temp incineration.[1][2][3]
Solubility Low in water; Soluble in DMSO, DMF, Acetone, Alkaline solutions.[1][2][3]Use organic solvents or 10% NaOH for decontamination.[1][2][3]
Reactivity Incompatible with strong oxidizing agents.[1][2][3]Do not mix with Nitric Acid or Peroxides in waste streams.[1][2][3]
Hazard Codes H350 (May cause cancer), H410 (Toxic to aquatic life).[1][2][3]Handle in a fume hood; Double-glove (Nitrile).[1][2][3]
RCRA Status Not explicitly P/U-listed; regulate as Characteristic Hazardous Waste (Toxic/Ignitable if in solvent).[1][2][3]Default to "Non-Halogenated Organic Waste" stream.[2][3]

Pre-Disposal Logistics & Segregation

Effective disposal begins at the bench.[1][2][3] Improper segregation is the leading cause of waste rejection by Environmental Health & Safety (EHS) departments.[1][2][3]

Segregation Protocol
  • Stream A (Solid Waste): Pure compound, contaminated weighing boats, dry silica gel from columns.[1][2][3]

  • Stream B (Liquid Waste - Non-Halogenated): Mother liquors in Acetone, Methanol, or Ethanol.[1][2][3]

  • Stream C (Liquid Waste - Halogenated): Solutions in DCM or Chloroform.[1][2][3]

  • Stream D (Sharps/Glass): Contaminated needles, broken ampules.[1][2][3]

Critical Control Point: Do not mix with oxidizers (e.g., Chromic acid, Permanganates).[1][2][3] The redox activity of quinones can generate heat or toxic fumes when mixed with strong oxidizers.[1][2][3]

Step-by-Step Disposal Workflows

Protocol A: Solid Waste Disposal

Target: Expired reagents, spill cleanup materials, contaminated PPE.[1][2][3]

  • Containment: Transfer solid material into a wide-mouth high-density polyethylene (HDPE) or glass jar.

  • Labeling: Attach a hazardous waste tag immediately.[1][2][3]

    • Constituents: "1-Methyl-2,3-dihydroxyanthraquinone (Solid), >99%".[1][2][3]

    • Hazard Checkbox: Toxic, Carcinogen.[1][2][3]

  • Sealing: Screw the cap tightly. If the compound is a fine powder, tape the cap to prevent loosening during transport.[1][2][3]

  • Secondary Containment: Place the jar into a clear plastic zip-lock bag to contain potential exterior dust.

Protocol B: Liquid Waste & Glassware Decontamination

Target: Reaction mixtures, mother liquors, and dirty glassware.[1][2][3]

The "Red-Wash" Phenomenon: Anthraquinones often turn deep red/purple in alkaline conditions.[1][2][3] This is a visual indicator of contamination.[2][3]

  • Primary Rinse: Rinse glassware with a compatible organic solvent (Acetone is preferred).[1][2][3]

    • Action: Collect this rinse in the Organic Waste container.

  • Alkaline Wash (Chemical Destruction):

    • Prepare a 5-10% Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution in water/ethanol.[1][2][3]

    • Soak glassware for 1-2 hours.[2][3] The phenolic hydroxyl groups (positions 2,[1]3) will deprotonate, increasing solubility and aiding removal.[1][2][3]

    • Action: Dispose of this dark-colored alkaline solution into the Basic/Alkaline Waste stream (do not mix with acids).[1][2][3]

  • Final Rinse: Rinse with water, then acetone. Verify no color remains.[1][2][3]

Operational Visualization: Disposal Decision Tree

The following diagram outlines the logical flow for handling 1-Methyl-2,3-dihydroxyanthraquinone waste streams to ensure compliance and safety.

DisposalWorkflow Start Waste Generation: 1-Methyl-2,3-dihydroxyanthraquinone CheckState Determine Physical State Start->CheckState Solid Solid Waste (Powder, PPE, Debris) CheckState->Solid Liquid Liquid Waste (Solutions, Rinsates) CheckState->Liquid Decon Glassware Decontamination: Rinse with Acetone -> 10% NaOH Soak CheckState->Decon SolidContainer Container: Wide-mouth HDPE Jar Label: 'Toxic Solid' Solid->SolidContainer CheckSolvent Check Solvent Type Liquid->CheckSolvent Final Handover to EHS Method: High-Temp Incineration SolidContainer->Final Halo Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halo NonHalo Non-Halogenated Solvent (Acetone, MeOH, DMSO) CheckSolvent->NonHalo HaloContainer Container: Halogenated Waste Carboy Halo->HaloContainer NonHaloContainer Container: Non-Halogenated Waste Carboy NonHalo->NonHaloContainer HaloContainer->Final NonHaloContainer->Final Decon->Liquid

Figure 1: Decision matrix for segregating and packaging anthraquinone waste streams.

Emergency Procedures (Spill Response)

In the event of a spill outside a fume hood:

  • Evacuate & PPE: Clear the area. Don Nitrile gloves (double layer) , safety goggles, and a P100 respirator (if powder is airborne).[1][2][3]

  • Dry Spill: Do not dry sweep (creates dust).[1][2][3][4] Cover with a wet paper towel (dampened with water or ethanol) or use a HEPA vacuum designated for hazardous chemicals.[1][2][3]

  • Wet Spill: Absorb with vermiculite or sand.[1][2][3] Do not use combustible materials like sawdust if the solvent is flammable.[1][2][3]

  • Decontamination: Scrub the surface with a detergent solution followed by an ethanol wipe.[1][2][3]

  • Disposal: Place all cleanup materials into the Solid Hazardous Waste container.

References

  • Cayman Chemical. (2025).[1][2][3] Safety Data Sheet: 1-Hydroxyanthraquinone (Analogous Hazard Data). Retrieved from [1][2][3]

  • Thermo Fisher Scientific. (2024).[1][2][3] Safety Data Sheet: 1,5-Dihydroxyanthraquinone. Retrieved from [1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2024).[1][2][3] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][3] Retrieved from [1][2][3]

  • BenchChem. (2025).[1][2][3][4][5] Safe Disposal of Anthraquinone Derivatives: Procedural Guide. Retrieved from [1][2][3]

  • National Institute of Health (NIH) - PubChem. (2024).[1][2][3] Anthraquinone Toxicity Profile. Retrieved from [1][2][3]

Sources

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